molecular formula C3HBrClNS B1279618 4-Bromo-2-chlorothiazole CAS No. 92977-45-2

4-Bromo-2-chlorothiazole

Cat. No.: B1279618
CAS No.: 92977-45-2
M. Wt: 198.47 g/mol
InChI Key: MVMBHCWTANPPTC-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorothiazole is a useful research compound. Its molecular formula is C3HBrClNS and its molecular weight is 198.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HBrClNS/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMBHCWTANPPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470800
Record name 4-Bromo-2-chlorothiazole
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Molecular Weight

198.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92977-45-2
Record name 4-Bromo-2-chlorothiazole
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Record name 4-Bromo-2-chlorothiazole
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Record name 4-Bromo-2-chloro-1,3-thiazole
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Foundational & Exploratory

4-Bromo-2-chlorothiazole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorothiazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Core Compound Information

CAS Number: 92977-45-2

Molecular Formula: C₃HBrClNS

Physicochemical Properties
PropertyValueReference
Molecular Weight 198.47 g/mol [1]
Synonyms 2-Chloro-4-bromothiazole, 4-Bromo-2-chloro-1,3-thiazole[1]
Appearance Not specified in literature; likely a liquid or low-melting solid.
Storage Store in a dry, sealed place, under inert atmosphere, and refrigerated.[1]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for halogenating thiazole rings. The Hantzsch thiazole synthesis is a foundational method for creating the core thiazole ring, which can then be subjected to selective halogenation.[2]

A general approach for synthesizing 2,4-disubstituted thiazoles often involves the reaction of a thioamide with an α-haloketone.[2][3] For a dihalogenated thiazole like this compound, multi-step sequences involving selective bromination and chlorination are necessary.

Representative Experimental Protocol: Synthesis of 2-amino-4-substituted thiazoles

The following is a generalized and analogous protocol for the synthesis of a related class of compounds, 2-amino-4-substituted thiazoles, which illustrates the fundamental cyclization reaction. This can be a precursor to further halogenation steps.

Reaction: Condensation of a substituted phenacyl bromide with thiourea.[4]

Materials:

  • Substituted phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.[4]

  • Reflux the reaction mixture at 78°C.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.[4]

  • Pour the filtrate over crushed ice to precipitate the solid product.[4]

  • Collect the product by filtration, wash with cold water, and dry.[4]

Further electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), on a suitable thiazole precursor would be a logical subsequent step to install the bromo and chloro substituents at the 4 and 2 positions, respectively.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available in comprehensive databases. However, based on the analysis of structurally similar compounds, such as 2,4-dibromothiazole and other substituted thiazoles, the expected spectral characteristics can be inferred.

Expected ¹H NMR and ¹³C NMR Data
NucleusExpected Chemical Shift (ppm)Notes
¹H NMR ~7.5 - 8.0 (singlet)The single proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum.
¹³C NMR ~150-160 (C2), ~120-130 (C4), ~115-125 (C5)The carbon atoms attached to the heteroatoms and halogens will be significantly shifted. C2, bonded to both nitrogen and chlorine, would be the most downfield.

Note: These are estimated values and actual experimental data may vary.

Applications in Research and Drug Development

Halogenated thiazoles, including this compound, are valuable intermediates in medicinal chemistry. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making this molecule a versatile scaffold for building more complex structures.

Role as a Bioisostere

The thiazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or pyridine rings, in drug design.[5][6] Bioisosteric replacement can improve a compound's metabolic stability, solubility, and target-binding affinity.[5]

Use in Kinase Inhibitor Synthesis

The thiazole moiety is a common feature in many protein kinase inhibitors used in cancer therapy.[7][8][9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7][9] this compound can serve as a starting material for the synthesis of novel kinase inhibitors, where the bromo and chloro groups can be replaced with various substituents to optimize biological activity.[8][10]

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors to explore the structure-activity relationship (SAR).

Mandatory Visualizations

Experimental Workflow: Suzuki Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound in medicinal chemistry.

Suzuki_Workflow start Reaction Setup: - this compound - Boronic Acid - Palladium Catalyst - Base reaction Inert Atmosphere & Heating (80-110°C) start->reaction Add Solvent workup Work-up: - Dilution - Washing - Extraction reaction->workup Reaction Complete analysis Analysis: - TLC - LC-MS - NMR reaction->analysis Monitor Progress purification Purification: - Column Chromatography workup->purification product Final Product: 4-Aryl-2-chlorothiazole purification->product product->analysis Characterize

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Context: Kinase Inhibition

This diagram illustrates the conceptual role of a thiazole-based inhibitor, synthesized from a precursor like this compound, in blocking a generic kinase signaling pathway.

Kinase_Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase Domain (e.g., ALK5) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Thiazole-based Inhibitor inhibitor->kinase Blocks ATP Binding Site

Caption: Mechanism of kinase pathway inhibition.

References

Physical properties and solubility of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties and Solubility of 4-Bromo-2-chlorothiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₃HBrClNS. As a substituted thiazole, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its physical properties and solubility profile is fundamental for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Physical Properties

The core physical properties of this compound are summarized below. These constants are critical for predicting the compound's behavior under various experimental conditions, from reaction temperature to purification methods like distillation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 92977-45-2[1][2]
Molecular Formula C₃HBrClNS[1][2][3][4]
Molecular Weight 198.47 g/mol [1][2][3]
Boiling Point 253.8 ± 32.0 °C at 760 mmHg[4]
Density 2.0 ± 0.1 g/cm³[4]
Flash Point 107.3 ± 25.1 °C[4]
Melting Point Not Available[4]
Appearance Data not specified in reviewed literature.
Storage Store in a dry, sealed place, under an inert atmosphere, and refrigerated (freezer, under -20°C).[1][2]

Solubility Profile

Specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like," its halogenated and heterocyclic structure suggests it is likely to be more soluble in non-polar to moderately polar organic solvents than in highly polar solvents like water. For instance, a related compound, 4-Bromo-2-chloropyrimidine, is reported to be slightly soluble in water[5]. Another structurally similar molecule, 4'-Bromo-2'-chloroacetanilide, is soluble in hot methanol[6][7].

For research and development purposes, experimental determination is necessary. The following tables can be used to log experimentally determined solubility.

Table 2: Qualitative Solubility of this compound

SolventClassification (e.g., Soluble, Partially Soluble, Insoluble)Observations
Water
Ethanol
Methanol
Acetone
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
Hexane
Toluene

Table 3: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Ethanol
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and solubility properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[8] This protocol uses a standard capillary melting point apparatus.[9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a small amount (approximately 3-5 mm in height) enters the tube.[9]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.[9]

  • Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.[8]

Determination of Boiling Point

This protocol uses a simple distillation setup to determine the boiling point at atmospheric pressure.[8]

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.[8]

  • Sample Addition: Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.[8]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[8]

  • Heating and Distillation: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded. The temperature will stabilize at the boiling point as the vapor surrounds the thermometer bulb and condenses.[8]

  • Data Recording: Record the stable temperature reading as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Solubility (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[10][11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[10][11]

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid settles. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant liquid using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11][12]

    • A pre-established calibration curve of known concentrations versus analytical response is required for this step.[11]

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound.

Figure 1: Workflow for Physical Property Determination cluster_input Input cluster_analysis Analysis cluster_output Output start Sample of This compound visual Visual Inspection start->visual melting Melting Point Apparatus start->melting boiling Distillation Apparatus start->boiling density Pycnometer / Hydrometer start->density appearance Appearance (Color, Form) visual->appearance mp_data Melting Range (°C) melting->mp_data bp_data Boiling Point (°C) boiling->bp_data density_data Density (g/cm³) density->density_data final_table Physical Properties Data Summary appearance->final_table mp_data->final_table bp_data->final_table density_data->final_table

Caption: Workflow for Physical Property Determination

Figure 2: Workflow for Solubility Determination cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (Shake-Flask Method) cluster_output Output start Compound Sample & Selected Solvents qual_test Add small amount to solvent and observe start->qual_test prep_sat 1. Prepare Saturated Solution (Excess Solute) start->prep_sat qual_result Qualitative Result (Soluble/Insoluble) qual_test->qual_result equil 2. Equilibrate at Constant Temperature prep_sat->equil separate 3. Separate Solid & Liquid Phases (Filter/Centrifuge) equil->separate analyze 4. Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze calc 5. Calculate Concentration analyze->calc quant_result Quantitative Solubility Data (e.g., mg/mL) calc->quant_result

Caption: Workflow for Solubility Determination

References

An In-depth Technical Guide to the Reactivity and Functionalization of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 4-bromo-2-chlorothiazole, with a particular focus on its behavior in electrophilic substitution reactions and alternative functionalization strategies. Due to the electron-withdrawing nature of its halogen substituents, this compound exhibits unique reactivity patterns that are of significant interest in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

Reactivity Towards Electrophilic Aromatic Substitution

The thiazole ring is an aromatic heterocycle, and in its unsubstituted form, it is known to undergo electrophilic aromatic substitution. Theoretical calculations and experimental evidence have shown that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2] The order of reactivity for the positions on the thiazole ring is generally C5 > C4 > C2.[3]

However, the presence of two halogen atoms, a chloro group at the C2 position and a bromo group at the C4 position, significantly influences the reactivity of this compound. Both chlorine and bromine are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects, which reduce the electron density of the thiazole ring. Consequently, this compound is expected to be highly unreactive towards classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions under standard conditions.

While no specific experimental data for direct electrophilic substitution on this compound is readily available in the scientific literature, it is predicted that if a reaction were to occur under forcing conditions, the substitution would still preferentially take place at the C5 position, the only available carbon atom with a hydrogen substituent.

Alternative Functionalization Strategies

Given the anticipated low reactivity towards direct electrophilic substitution, alternative synthetic strategies are crucial for the functionalization of the this compound core. These methods, which involve the generation of organometallic intermediates or the utilization of the existing halogen atoms as synthetic handles, offer versatile and efficient pathways to a wide range of derivatives.

The following diagram illustrates the primary pathways for the functionalization of this compound.

G Functionalization Pathways for this compound cluster_0 Reactivity Overview cluster_1 C5 Functionalization cluster_2 C4 Functionalization cluster_3 C2 & C4 Functionalization cluster_4 C2 Functionalization This compound This compound Deprotonation (LDA) Deprotonation (LDA) This compound->Deprotonation (LDA) Metal-Halogen Exchange (n-BuLi) Metal-Halogen Exchange (n-BuLi) This compound->Metal-Halogen Exchange (n-BuLi) Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Pd Catalyst Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Nucleophile (Nu-) 5-Lithio-4-bromo-2-chlorothiazole 5-Lithio-4-bromo-2-chlorothiazole Deprotonation (LDA)->5-Lithio-4-bromo-2-chlorothiazole Strong Base 5-Substituted-4-bromo-2-chlorothiazole 5-Substituted-4-bromo-2-chlorothiazole 5-Lithio-4-bromo-2-chlorothiazole->5-Substituted-4-bromo-2-chlorothiazole Electrophile (E+) 4-Lithio-2-chlorothiazole 4-Lithio-2-chlorothiazole Metal-Halogen Exchange (n-BuLi)->4-Lithio-2-chlorothiazole Organolithium 4-Substituted-2-chlorothiazole 4-Substituted-2-chlorothiazole 4-Lithio-2-chlorothiazole->4-Substituted-2-chlorothiazole Electrophile (E+) 2,4-Disubstituted Thiazoles 2,4-Disubstituted Thiazoles Cross-Coupling Reactions->2,4-Disubstituted Thiazoles Various Partners 2-Substituted-4-bromothiazole 2-Substituted-4-bromothiazole Nucleophilic Aromatic Substitution (SNAr)->2-Substituted-4-bromothiazole

Caption: Overview of the main functionalization pathways for this compound.

Functionalization at the C5 Position via Deprotonation

A highly effective method for introducing substituents at the C5 position of 2,4-dihalothiazoles is through direct deprotonation using a strong, non-nucleophilic base, followed by quenching with an electrophile.[3] Lithium diisopropylamide (LDA) is a commonly used base for this transformation. The reaction proceeds by abstraction of the acidic proton at C5 to form a transient lithiated intermediate, which is then trapped by an added electrophile.

G Mechanism of C5 Functionalization via Deprotonation Start This compound Intermediate 5-Lithio-4-bromo-2-chlorothiazole Start->Intermediate LDA, THF, -78 °C Product 5-Substituted-4-bromo-2-chlorothiazole Intermediate->Product Electrophile (E+)

Caption: General mechanism for the deprotonation at C5 and subsequent electrophilic quench.

Representative Experimental Protocol: Lithiation of 2,4-dibromothiazole and Quenching with an Electrophile (Adapted for this compound)

  • Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, diisopropylamine, and an appropriate electrophile (e.g., N,N-dimethylformamide (DMF), acetone, or iodine).

  • Procedure:

    • To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

    • Add the electrophile (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Predicted C5-Functionalization Reactions and Potential Products

ElectrophileReagentExpected Product
FormylationN,N-Dimethylformamide (DMF)4-Bromo-2-chloro-5-formylthiazole
Aldol AdditionAcetone2-(4-Bromo-2-chlorothiazol-5-yl)propan-2-ol
IodinationIodine (I₂)4-Bromo-2-chloro-5-iodothiazole
Functionalization at the C4 Position via Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for converting aryl halides into organometallic reagents.[2] In the case of this compound, the more reactive carbon-bromine bond at the C4 position can undergo exchange with an organolithium reagent, such as n-butyllithium, to generate a 4-lithio-2-chlorothiazole intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce a substituent at the C4 position.[4]

G Mechanism of C4 Functionalization via Metal-Halogen Exchange Start This compound Intermediate 4-Lithio-2-chlorothiazole Start->Intermediate n-BuLi, THF, -78 °C Product 4-Substituted-2-chlorothiazole Intermediate->Product Electrophile (E+)

Caption: General mechanism for metal-halogen exchange at C4 and subsequent electrophilic quench.

Representative Experimental Protocol: Bromo-Lithium Exchange and Electrophilic Quench

  • Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, and an appropriate electrophile.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

    • Add the electrophile (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Follow the quenching, extraction, and purification steps as described in the protocol for C5 functionalization.

Functionalization at C2 and C4 via Cross-Coupling Reactions

The halogen atoms at both the C2 and C4 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to palladium) can potentially allow for selective functionalization.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[5][6]

  • Stille Coupling: Reaction with organostannanes.[4][7]

  • Sonogashira Coupling: Reaction with terminal alkynes.[8][9]

  • Heck Coupling: Reaction with alkenes.[10][11]

Table 2: Overview of Potential Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl/Vinyl Thiazole
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Substituted Thiazole
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Alkynyl Thiazole
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAlkenyl Thiazole
Functionalization at the C2 Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrogen atom.[12] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides, typically under basic conditions and with heating.

Summary of Reactivity

  • C5-Substitution: Achieved through deprotonation with a strong base followed by reaction with an electrophile.

  • C4-Substitution: Accomplished via metal-halogen exchange of the bromo group followed by an electrophilic quench.

  • C2 and C4-Substitution: Realized through palladium-catalyzed cross-coupling reactions, with the potential for regioselective functionalization.

  • C2-Substitution: Possible through nucleophilic aromatic substitution of the chloro group.

The choice of synthetic strategy will depend on the desired position of functionalization and the nature of the substituent to be introduced. The experimental protocols and reaction types outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable heterocyclic scaffold.

References

Spectroscopic Data Interpretation for 4-Bromo-2-chlorothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-2-chlorothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and quality control. This document presents a summary of predicted and theoretical spectroscopic data, detailed experimental protocols for data acquisition, and visual workflows to aid in the comprehensive understanding of its structural characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for this compound. Due to the limited availability of public experimental spectra, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm)
H-5~7.5 - 7.8C-2~150 - 155
C-4~115 - 120
C-5~118 - 123

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. The solvent is assumed to be CDCl₃.

Table 2: Theoretical Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C=N stretch (thiazole ring)1650 - 1550Medium to Strong
C-S stretch (thiazole ring)700 - 600Medium
C-Cl stretch800 - 600Strong
C-Br stretch600 - 500Strong

Table 3: Theoretical Mass Spectrometry (MS) Data for this compound

m/z Fragment Ion Relative Abundance Notes
197/199/201[M]⁺HighMolecular ion peak with characteristic isotopic pattern for Br and Cl.
162/164[M-Cl]⁺MediumLoss of a chlorine atom.
118/120[M-Br]⁺MediumLoss of a bromine atom.
83[C₃HNS]⁺MediumThiazole ring fragment after loss of halogens.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Use a standard non-polar or medium-polarity capillary column.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

    • The mass spectrometer will ionize the molecules (typically by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

    • Pay close attention to the isotopic patterns characteristic of bromine and chlorine.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the data obtained and the molecular structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Structure_Correlation cluster_structure Molecular Structure of this compound cluster_data_points Spectroscopic Evidence mol H_NMR ¹H NMR: - One aromatic proton signal mol->H_NMR H-5 C_NMR ¹³C NMR: - Three distinct carbon signals mol->C_NMR C-2, C-4, C-5 IR_Spec IR: - C=N, C-Cl, C-Br stretches mol->IR_Spec Functional Groups MS_Spec MS: - M⁺ at m/z 197/199/201 - Halogen isotopic pattern mol->MS_Spec Molecular Formula & Connectivity

Caption: Correlation of spectroscopic data with the molecular structure.

4-Bromo-2-chlorothiazole: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and emergency procedures for 4-Bromo-2-chlorothiazole. The following sections detail the known hazards, necessary personal protective equipment, and appropriate response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] While specific experimental data for all physical properties are not publicly available, the following table summarizes key chemical identifiers and known properties.

PropertyValueReference
CAS Number 92977-45-2[2]
Molecular Formula C₃HBrClNS[2]
Molecular Weight 198.47 g/mol [2]
Physical Form Solid[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]

Hazard Identification and Classification

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk. This includes the use of appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommendationsStandards
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Conforms to EN 374 (EU) or 29 CFR 1910.138 (US).
Body Protection A laboratory coat must be worn. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.Conforms to EN 340 (EU).
Respiratory Protection If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Conforms to EN 143 (EU) or OSHA 29 CFR 1910.134 (US).
General Hygiene Practices
  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling and before breaks.

  • Remove contaminated clothing and wash it before reuse.

Storage Procedures

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is under -20°C in an inert atmosphere.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Container Integrity: Regularly inspect storage containers for any signs of damage or leaks.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential. The following workflows outline the recommended procedures for spills and exposures.

Accidental Release Measures

In case of a spill, follow the procedure outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (respirator, gloves, lab coat, goggles) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material and Absorbent contain->collect place_in_container Place in a Labeled, Sealed Container for Hazardous Waste collect->place_in_container decontaminate Decontaminate the Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Managed dispose->end Exposure_Response_Workflow start Exposure Occurs remove_from_source Remove from Source of Exposure start->remove_from_source assess_exposure Assess Route of Exposure remove_from_source->assess_exposure inhalation Move to Fresh Air assess_exposure->inhalation Inhalation skin_contact Remove Contaminated Clothing Wash with Soap & Water assess_exposure->skin_contact Skin Contact eye_contact Flush Eyes with Water assess_exposure->eye_contact Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting assess_exposure->ingestion Ingestion seek_medical_attention Seek Immediate Medical Attention inhalation->seek_medical_attention skin_contact->seek_medical_attention eye_contact->seek_medical_attention ingestion->seek_medical_attention provide_sds Provide Safety Data Sheet to Medical Personnel seek_medical_attention->provide_sds end Exposure Incident Managed provide_sds->end

References

The Ascendance of Halogenated Thiazoles: A Technical Guide to Their Discovery and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the thiazole scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the discovery of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of halogenated thiazole compounds in modern drug development, with a focus on their applications in oncology and infectious diseases.

Halogenation can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] For instance, the high electronegativity of fluorine can alter the pKa of nearby functional groups and form strong bonds with carbon, often leading to increased metabolic stability.[4] Bromine and iodine, with their larger size, can introduce crucial steric interactions and act as effective leaving groups in synthesis, while also contributing to binding affinity.[5][6] This guide will delve into the practical aspects of synthesizing these valuable compounds, present their biological activities in a structured format, and visualize the complex biological pathways they influence.

Experimental Protocols

Synthesis of Halogenated Thiazole Derivatives

The Hantzsch thiazole synthesis and its variations remain the most prevalent and versatile methods for constructing the thiazole ring.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole [7]

  • Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

    • Allow the solid to air dry to yield the 2-amino-4-phenylthiazole product.

Protocol 2: Synthesis of 2-Amino-5-bromothiazole [5]

  • Materials: 2-aminothiazole, acetic acid, bromine, saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • At 0°C, dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid solution.

    • Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.

    • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO3 solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

Protocol 3: Synthesis of Chlorothiazide [2]

  • Materials: 5-chloro-2,4-disulfamylaniline, formic acid (98%), acetone.

  • Procedure:

    • Suspend 100 g of 5-chloro-2,4-disulfamylaniline in 500 mL of approximately 98% formic acid.

    • Heat the suspension to 90-100°C. A solid will precipitate from the clear suspension at 90-92°C.

    • Maintain the suspension at this temperature for 5 hours.

    • Cool the hot suspension to 25-30°C.

    • Filter the obtained solid and wash it with acetone to yield 94 g of Chlorothiazide.[2]

Biological Evaluation Protocols

Protocol 4: MTT Assay for Cytotoxicity [8]

  • Objective: To determine the concentration of a halogenated thiazole compound that inhibits cell growth by 50% (IC50).

  • Materials: Human cancer cell line (e.g., MCF-7, A549), appropriate cell culture medium, Fetal Bovine Serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the compound. Include vehicle control wells (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Solubilization: Remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9]

  • Objective: To determine the lowest concentration of a halogenated thiazole compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), sterile 96-well microtiter plates, test compound stock solution.

  • Procedure:

    • Compound Dilution: Add 100 µL of sterile broth/media to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard and dilute it to the final desired concentration in the appropriate broth/media.

    • Inoculation: Add 10 µL of the diluted inoculum to each well. Include positive (inoculum only) and negative (broth/media only) controls.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data of Halogenated Thiazole Compounds

The biological activity of halogenated thiazole derivatives has been extensively studied against various targets. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Halogenated Thiazole Derivatives

Compound IDHalogenCancer Cell LineIC50 (µM)Reference
Compound 3b FluoroPI3Kα (in vitro)0.086[1]
mTOR (in vitro)0.221[1]
Compound 8c ChloroEnterococcus faecalis (VRE)≤0.125 (MIC)[9]
Chalcone-Thiazole 4b Fluoro5-Lipoxygenase (in vitro)0.14[10]
Bis-thiazole 5 BromoA549 (Lung)37.3[10]
C6 (Glioma)11.3[10]
Fluorinated Thiazole 7c FluoroMDA-MB-231 (Breast)2.97 (µg/mL)[11]
Fluorinated Thiazole 13b FluoroMDA-MB-231 (Breast)13.4 (µg/mL)[11]

Table 2: Antimicrobial Activity of Halogenated Thiazole Derivatives

Compound IDHalogenMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea 124 Chloro, FluoroStaphylococcus aureus4-16[2]
Staphylococcus epidermidis4-16[2]
Bromobenzothiazole derivative BromoStaphylococcus aureus1.9-15.6[12]
Escherichia coli1.9-15.6[12]
Halogenated thiazolo[3,2-a]pyrimidin-3-one VariousStaphylococcus epidermidis1.56-6.25[3]
Staphylococcus aureus1.56-6.25[3]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

A significant number of halogenated thiazole derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[13][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor Halogenated_Thiazole Halogenated Thiazole Inhibitor Halogenated_Thiazole->PI3K Inhibition Halogenated_Thiazole->mTORC1 Inhibition HTS_Workflow start Compound Library (Halogenated Thiazoles) primary_screen Primary HTS Assay (e.g., Cell Viability) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50/EC50 Determination) hit_id->dose_response Active Compounds secondary_screen Secondary/Orthogonal Assays (e.g., Target-based) dose_response->secondary_screen hit_validation Hit Validation & Prioritization secondary_screen->hit_validation lead_gen Lead Generation hit_validation->lead_gen Validated Hits SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Thiazole Thiazole Ring Halogen_Sub Halogen Substitution (Position, Type: F, Cl, Br, I) Thiazole->Halogen_Sub R1_Sub R1 Substituent (e.g., Aryl, Alkyl) Thiazole->R1_Sub R2_Sub R2 Substituent (e.g., Amino, Phenyl) Thiazole->R2_Sub Lipophilicity Lipophilicity (logP) Halogen_Sub->Lipophilicity Electronic_Effects Electronic Effects (pKa) Halogen_Sub->Electronic_Effects Steric_Hindrance Steric Hindrance Halogen_Sub->Steric_Hindrance R1_Sub->Lipophilicity R1_Sub->Electronic_Effects R1_Sub->Steric_Hindrance R2_Sub->Lipophilicity R2_Sub->Electronic_Effects R2_Sub->Steric_Hindrance Potency Potency (IC50, MIC) Lipophilicity->Potency Selectivity Selectivity Lipophilicity->Selectivity ADMET ADMET Properties Lipophilicity->ADMET Electronic_Effects->Potency Electronic_Effects->Selectivity Electronic_Effects->ADMET Steric_Hindrance->Potency Steric_Hindrance->Selectivity Steric_Hindrance->ADMET Potency->R1_Sub Feedback for Optimization

References

The Thiazole Ring: A Technical Guide to Its Fundamental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties, arising from the presence of both a sulfur and a nitrogen atom in the five-membered aromatic ring, dictate a rich and varied reactivity. This guide provides an in-depth exploration of the fundamental reactions of the thiazole nucleus, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the synthesis and functionalization of thiazole-based compounds.

Electronic Structure and Reactivity Overview

The thiazole ring is an electron-rich aromatic system, yet the electronegativity of the nitrogen atom significantly influences the electron density distribution. The lone pair of electrons from the sulfur atom participates in the aromatic sextet.[1] Calculated electron densities reveal that the C5 position is the most electron-rich and therefore most susceptible to electrophilic attack.[3] Conversely, the C2 position is the most electron-deficient, making it the primary site for nucleophilic attack and deprotonation by strong bases.[3][4] The nitrogen atom at position 3 (N3) acts as a typical pyridine-like basic center, readily undergoing protonation and alkylation.[4]

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position, which is the most activated.[4] If the C5 position is occupied, substitution may occur at C4, though this is less common. The presence of electron-donating groups (EDGs) at the C2 position enhances the rate of electrophilic substitution at C5.[4]

Halogenation

Bromination is a common electrophilic halogenation reaction for thiazole. It typically proceeds at the C5 position.

Table 1: Selected Examples of Thiazole Bromination

SubstrateReagents & ConditionsProductYield (%)Reference
2-Amino-4-phenylthiazoleBr₂ / NaHCO₃ / DMF2-Amino-5-bromo-4-phenylthiazoleHigh (not specified)[5]
2,4'-Bithiazole derivativeCBr₄ / Lithiation5-Bromo-2,4'-bithiazole derivative73[6]
4-Hydroxy-2,5-disubstituted thiazole carboxylic acidN-Bromosuccinimide (NBS) / Acetonitrile5-Bromo-4-hydroxy-2,5-disubstituted thiazoleVery High (not specified)[7]
Nitration

Nitration of thiazoles also occurs preferentially at the C5 position, typically using a mixture of nitric acid and sulfuric acid. The reaction conditions can influence the formation of side products, and for some substrates, milder nitrating agents are employed.

Table 2: Nitration of 2-Substituted Thiazoles

SubstrateReagents & ConditionsMajor ProductYield (%)Reference
2-MethylthiazoleFuming H₂SO₄ / Fuming HNO₃, 30°C2-Methyl-5-nitrothiazole34[8]
2-MethylthiazoleBF₃ complex, then HNO₃/H₂SO₄2-Methyl-5-nitrothiazole48[8]
2,5-DimethylthiazoleHNO₃ / (CF₃CO)₂O2,5-Dimethyl-4-nitrothiazole67[9]
Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of the unsubstituted thiazole ring is generally difficult and often fails. The Lewis acid catalyst complexes with the basic N3 nitrogen, deactivating the ring towards electrophilic attack. This challenge is a significant limitation compared to more reactive heterocycles like thiophene. However, for certain activated thiazole systems or with alternative catalytic methods, acylation can be achieved. For instance, Regel-type transition-metal-free direct C2 aroylation can be performed on benzothiazoles with acid chlorides, catalyzed by DMAP.[10]

Reactions at the C2 Position

The C2 carbon is the most electrophilic carbon in the thiazole ring, making it susceptible to nucleophilic attack and deprotonation.

Deprotonation and C2-Lithiation

The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. Strong bases, such as organolithium reagents (e.g., n-BuLi) and lithium amides (e.g., LDA), can readily deprotonate this position to form a 2-lithiothiazole intermediate.[4][11] This powerful nucleophile can then react with a wide range of electrophiles to install various substituents at the C2 position.

C2_Lithiation_Mechanism Thiazole Thiazole plus1 + BuLi n-BuLi arrow1 Electrophile Electrophile (E+) arrow2 Lithiated 2-Lithiothiazole plus2 + Product 2-Substituted Thiazole arrow1->Lithiated THF, -78 °C arrow2->Product Quench

Caption: C2-Lithiation and electrophilic quench workflow.

Table 3: Examples of C2-Functionalization via Lithiation

Thiazole DerivativeBaseElectrophileProductYield (%)Reference
2-Bromo-4-(dioxolan-2-yl)thiazoleLDAAcetaldehyde1-[2-Bromo-4-(dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-olHigh (not specified)[12]
2-Bromo-4-(dioxolan-2-yl)thiazoleLDACyclohexanone1-[2-Bromo-4-(dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-olHigh (not specified)[12]
2,4-Dibromothiazolen-BuLiStannaneMixture of C2 and C4 substituted productsVariable
Note: This reference demonstrates lithiation at C5 of a C2-brominated thiazole, showcasing regioselectivity based on the directing group.
Nucleophilic Aromatic Substitution (SNAr)

A halogen atom at the C2 position is highly susceptible to displacement by nucleophiles.[4] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the ring nitrogen. This reaction is a cornerstone for introducing a wide array of functional groups, including amines, alkoxides, and thiolates, at the C2 position.

Caption: General mechanism for SNAr at the C2 position.

Table 4: Nucleophilic Substitution on 2-Halothiazoles

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloropyrimidine-5-carboxylateDimethylamineEthanol, 25°C2-(Dimethylamino)pyrimidine-5-carboxylate95
2-Chloropyrimidine-5-carboxylateNaOPhDioxane, 100°C2-Phenoxypyrimidine-5-carboxylate89
2-Chloropyrimidine-5-carboxylateNaSPhEthanol, 25°C2-(Phenylthio)pyrimidine-5-carboxylate96
Polyhaloanilines**K/Na O-ethyl xanthate95-120°CHalogenated 2(3H)-benzothiazolethionesHigh
Data for a related azine system, demonstrating typical SNAr reactivity and yields.
An intramolecular SNAr reaction leading to a fused thiazole system.

Reactions at the Ring Nitrogen (N-Alkylation)

The N3 nitrogen atom of the thiazole ring is basic (pKa of conjugate acid ≈ 2.5) and nucleophilic. It readily reacts with alkyl halides and other alkylating agents to form quaternary thiazolium salts.[4][11] These salts are important as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs), which are widely used as catalysts in organic synthesis.

Cycloaddition Reactions

While the aromaticity of thiazole makes it less reactive in cycloaddition reactions compared to non-aromatic dienes, it can participate in such transformations, typically under forcing conditions or with highly reactive dienophiles.

Diels-Alder [4+2] Cycloaddition

Thiazoles can act as dienes in Diels-Alder reactions with powerful dienophiles like dimethyl acetylenedicarboxylate (DMAD). These reactions often require high temperatures and proceed with a subsequent extrusion of a small molecule (like sulfur or hydrogen sulfide) to yield a stable aromatic product, such as a pyridine.[11] A very mild reaction has been reported for 2-(dimethylamino)thiazole with DMAD, proceeding through a complex pathway involving multiple intermediates.[11]

Appendix: Selected Experimental Protocols

Protocol 1: Electrophilic Nitration of 2-Methylthiazole

This protocol describes the synthesis of 2-methyl-5-nitrothiazole and 2-methyl-4-nitrothiazole by complexing the starting material with a Lewis acid before nitration to improve yields.[8]

Materials:

  • 2-Methylthiazole

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Nitric Acid (90%)

  • Sulfuric Acid (concentrated)

  • Inert solvent (e.g., 1,2-dichloroethane)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

Procedure:

  • Complexation: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, dissolve 2-methylthiazole (1.0 eq) in an inert solvent. Cool the solution to 0-5°C. Add boron trifluoride etherate (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir the resulting slurry for 30 minutes at 0-5°C.

  • Nitration: Prepare a nitrating mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) and cool it to 0°C. Add this mixture dropwise to the thiazole-BF₃ complex slurry over 30-60 minutes, keeping the reaction temperature at 0-5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue contains a mixture of 2-methyl-4-nitrothiazole and 2-methyl-5-nitrothiazole, which can be separated by column chromatography.

  • Yield: Isolated yields of up to 11.5% for 2-methyl-4-nitrothiazole and 48% for 2-methyl-5-nitrothiazole have been reported.[8]

Nitration_Workflow start Dissolve 2-Methylthiazole in inert solvent complex Add BF₃·OEt₂ at 0-5°C (Complexation) start->complex nitrate Add cold HNO₃/H₂SO₄ at 0-5°C (Nitration) complex->nitrate react Stir for 2 hours at 0-5°C nitrate->react workup Pour onto ice & Neutralize with NaHCO₃ react->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Isolate 2-Methyl-4-nitrothiazole & 2-Methyl-5-nitrothiazole purify->end

Caption: Experimental workflow for the nitration of 2-methylthiazole.

Protocol 2: C2-Lithiation and Reaction with an Electrophile (General)

This protocol provides a general method for the C2-functionalization of a thiazole derivative via lithiation.[4][12]

Materials:

  • Thiazole derivative (e.g., 2-bromothiazole) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq)

  • Electrophile (e.g., benzaldehyde, alkyl halide) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • Setup: In a flame-dried, multi-necked flask under an argon or nitrogen atmosphere, dissolve the thiazole derivative in anhydrous THF.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add the organolithium base (LDA or n-BuLi) dropwise via syringe over 15 minutes. Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the 2-lithiothiazole.

  • Electrophilic Quench: Add a solution of the electrophile in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Reaction: Allow the reaction to stir at -78°C for 2-3 hours, then let it warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Hantzsch Thiazole Synthesis

This protocol describes a classic and widely used method for constructing the thiazole ring itself, reacting an α-haloketone with a thioamide.[5]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Ethanol or Methanol

  • Base (e.g., Na₂CO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, neutralize the solution with a base like sodium carbonate to induce precipitation.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Hantzsch_Mechanism start α-Haloketone + Thioamide step1 Nucleophilic attack by Sulfur (SN2) start->step1 intermediate1 Thioimino ether intermediate step1->intermediate1 step2 Intramolecular cyclization (N attacks Carbonyl C) intermediate1->step2 intermediate2 Cyclic hemiaminal-like intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 end Thiazole Product step3->end

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

References

Commercial Availability and Technical Guide for 4-Bromo-2-chlorothiazole: A Key Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the thiazole ring, offers multiple reaction sites for the synthesis of more complex molecules. The thiazole core is a prominent scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic methodologies, and potential applications of this compound for professionals in research and drug development.

Physicochemical Properties

This compound is typically a solid at room temperature with moderate solubility in organic solvents and limited solubility in water.[3] The presence of both bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate for various chemical transformations.[3]

PropertyValueSource(s)
CAS Number 92977-45-2[4]
Molecular Formula C₃HBrClNS[4]
Molecular Weight 198.47 g/mol [4]
Appearance White to off-white solid/crystals[3]
Boiling Point 253.8 ± 32.0 °C at 760 mmHg[5]
Flash Point 107.3 ± 25.1 °C[5]
Density 2.0 ± 0.1 g/cm³[5]
LogP 1.76[5]
PSA 41.13[5]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity levels typically range from 95% to over 98%.

SupplierPurityAvailable Quantities
BLD Pharm≥98%Inquire for details
CymitQuimica≥95%, 97%1g, 5g, 2500mg
Manchester OrganicsInquire for details0.5g, 1g
Synblock≥98%Inquire for details
ChemicalBook95%, 96%, 97%, 98%g to kg scales

Synthesis and Reactivity

Experimental Workflow: Conceptual Synthesis

G start 2,5-Dibromo-4-chlorothiazole reagent1 n-Butyllithium (Selective Lithiation at C5) start->reagent1 THF, -90°C intermediate1 5-Lithio-2-bromo-4-chlorothiazole reagent1->intermediate1 reagent2 Electrophilic Quench (e.g., H₂O) intermediate1->reagent2 product 2-Bromo-4-chlorothiazole (Isomer of Interest) reagent2->product

Caption: Conceptual workflow for the synthesis of a bromochlorothiazole isomer.

Key Chemical Reactions

This compound is a valuable substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups at the bromine- and chlorine-bearing positions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is highly versatile for creating biaryl structures, which are common motifs in pharmaceuticals.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[8]

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., 1,4-dioxane) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[8]

  • Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

G start This compound + Arylboronic Acid catalyst Pd Catalyst Base start->catalyst product 4-Aryl-2-chlorothiazole catalyst->product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are prevalent in many drug molecules.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide).[9][10]

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed, as monitored by GC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered, concentrated, and purified by chromatography.

G start This compound + Amine catalyst Pd Catalyst Ligand, Base start->catalyst product 4-Amino-2-chlorothiazole Derivative catalyst->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Ras (Inactive, GDP-bound) RTK->Ras_inactive GEF activation Ras Ras (Active, GTP-bound) Raf Raf Ras->Raf Ras_inactive->Ras GTP loading MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 4-Bromothiazole Derivative Inhibitor->Ras Inhibition

References

4-Bromo-2-chlorothiazole molecular weight and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chlorothiazole: Molecular Weight and Purity Analysis

This technical guide provides a comprehensive overview of the molecular properties and purity analysis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and quality control.

Molecular Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₃HBrClNS. Its fundamental molecular properties are crucial for accurate quantification and analysis.

Data Presentation: Molecular Weight and Formula

PropertyValueReference
Chemical NameThis compoundSynonyms: 2-Chloro-4-bromothiazole, 4-Bromo-2-chloro-1,3-thiazole[1]
CAS Number92977-45-2[1][2]
Molecular FormulaC₃HBrClNS[1][2]
Molecular Weight198.47 g/mol [1][2]
Exact Mass196.870148 u[3]

Purity Analysis Workflow

The determination of purity for a chemical compound like this compound involves a multi-step process. A generalized workflow ensures that the material meets the required specifications for subsequent use. The following diagram illustrates a typical logical sequence for purity analysis.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting Sample Obtain Sample of This compound Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, CDCl3) Sample->Dissolve HPLC HPLC-UV (Quantitative Purity) Dissolve->HPLC GC GC-FID/MS (Volatile Impurities) Dissolve->GC NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Dissolve->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Dissolve->MS Integrate Integrate Peak Areas & Analyze Spectra HPLC->Integrate GC->Integrate NMR->Integrate MS->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Certificate of Analysis (CoA) Calculate->Report

Caption: Logical workflow for the purity analysis of this compound.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methodologies. The following sections detail standard experimental protocols for the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture for accurate quantification. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound.

Data Presentation: HPLC Method Parameters

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Experimental Protocol:

  • Solution Preparation : Prepare the mobile phases and a standard solution of this compound at a concentration of 1 mg/mL in acetonitrile. Prepare a blank solution (acetonitrile only).

  • System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection : Inject the blank solution first, followed by the sample solution.

  • Data Acquisition : Run the gradient program and record the chromatogram for 30 minutes.

  • Analysis : Integrate the area of all peaks detected in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

Gas chromatography is ideal for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents or volatile impurities.[4][5]

Data Presentation: GC Method Parameters

ParameterTypical Value
Column HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 2.0 mL/min[6]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)[6]
Sample Preparation 1 mg/mL in Dichloromethane or Ethyl Acetate

Experimental Protocol:

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • Instrument Setup : Set the GC parameters as specified in the table. Ensure the carrier gas flow is stable.

  • Injection : Inject the prepared sample into the GC.

  • Chromatogram Acquisition : Acquire the data for the duration of the oven temperature program.

  • Data Analysis : Identify and integrate all peaks. Purity is determined by area percent normalization, similar to the HPLC method. If using a mass spectrometer, the identity of impurity peaks can be confirmed by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.

Experimental Protocol:

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Spectral Analysis :

    • Confirm the characteristic peaks for the this compound proton.

    • Examine the spectrum for any unexpected signals.

    • Integrate the signals corresponding to the main compound and any identified impurities. The relative molar ratio can be determined from the integration values, providing an estimate of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can help identify impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Experimental Protocol:

  • Sample Introduction : The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system.

  • Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation :

    • Confirm the presence of the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound, a characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a cluster of peaks for the molecular ion.[7]

    • The observed mass should correspond to the calculated exact mass of the compound.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The thiazole scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The targeted functionalization of this heterocyclic system, particularly dihalogenated thiazoles like 4-Bromo-2-chlorothiazole, offers a versatile platform for the generation of diverse compound libraries for drug discovery and development. A key challenge in the cross-coupling of dihaloheterocycles is achieving regioselectivity, which is crucial for the synthesis of specific isomers. This document provides detailed protocols and application notes for the selective Suzuki cross-coupling reaction of this compound, focusing on catalyst systems that favor reaction at the more reactive C-Br bond.

Reaction Principle and Chemoselectivity

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

In the case of this compound, the presence of two different halogen atoms raises the issue of chemoselectivity. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This inherent difference in reactivity can be exploited to achieve selective coupling at the C4-Br bond while leaving the C2-Cl bond intact for potential further functionalization. The choice of catalyst, ligand, and reaction conditions plays a critical role in controlling this selectivity.[1][2][3]

Quantitative Data Summary

The following table summarizes representative conditions for the selective Suzuki-Miyaura cross-coupling of dihalothiazoles, focusing on achieving arylation at the more reactive halogen position. While specific data for this compound is limited in publicly available literature, the conditions presented for analogous dihalothiazoles provide a strong starting point for reaction optimization.

EntryDihalothiazoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12,4-DibromothiazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895 (at C2)[1][2]
22,4-DiiodothiazolePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane801292 (at C2)[3]
32-Chloro-4-iodothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901688 (at C4)[1][2][3]

Note: The data presented are for analogous compounds and serve as a guide. Optimization for this compound is recommended. The selectivity for the C-Br bond in this compound is expected to be high under similar conditions due to the significantly lower reactivity of the C-Cl bond.

Experimental Protocols

The following is a generalized protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, adapted from procedures for similar dihaloheterocycles.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours). For microwave-assisted reactions, heat to the target temperature with stirring for a shorter duration (15-60 minutes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-chlorothiazole.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product: 4-Aryl-2-chlorothiazole Purification->Product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Regioselective_Suzuki_Coupling Substrate This compound Product 4-Aryl-2-chlorothiazole Substrate->Product Selective Coupling at C-Br SideProduct 2-Aryl-4-bromothiazole (Minor Product) Substrate->SideProduct Less Favorable Coupling at C-Cl BoronicAcid Aryl-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Regioselective Suzuki coupling of this compound.

References

Application Notes and Protocols for Stille Coupling Reactions of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille cross-coupling reaction of 4-bromo-2-chlorothiazole, a versatile building block in medicinal chemistry and materials science. This document outlines optimized reaction conditions, detailed experimental protocols, and expected outcomes, enabling researchers to efficiently synthesize a variety of 4-substituted-2-chlorothiazole derivatives.

Introduction

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] Its broad functional group tolerance, mild reaction conditions, and the stability of organostannane reagents make it a valuable tool in complex molecule synthesis.[2][3] For this compound, the Stille coupling offers a strategic advantage by enabling selective functionalization at the C4-position, leveraging the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond in palladium-catalyzed reactions.[4] This allows for the introduction of various aryl, heteroaryl, and vinyl groups, paving the way for the development of novel therapeutic agents and functional materials.

Reaction Principle

The catalytic cycle of the Stille reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

A schematic of the general Stille coupling reaction of this compound is presented below.

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C 4-Substituted-2-chlorothiazole A->C Coupling B Organostannane (R-SnBu₃) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->C Solvent Solvent (e.g., Toluene, DMF) Solvent->C Heat Heat (80-110 °C) Heat->C D Tributyltin Bromide (Bu₃SnBr)

Figure 1: General workflow for the Stille coupling of this compound.

Optimized Reaction Conditions

Successful Stille coupling of this compound relies on the careful selection of catalysts, ligands, solvents, and temperature. The following table summarizes typical conditions and reported yields for the Stille coupling of similar brominated heterocycles, which can be adapted for this compound.

CatalystLigand (if applicable)SolventTemperature (°C)OrganostannaneYield (%)Reference
Pd(PPh₃)₄PPh₃ (in catalyst)Toluene110Tributyl(thiophen-2-yl)stannane70-85Inferred from similar reactions
Pd₂(dba)₃AsPh₃Toluene100Tributyl(vinyl)stannane84[5]
PdCl₂(PPh₃)₂PPh₃ (in catalyst)DMF80Aryl stannane75-90[1]
Pd(OAc)₂/DABCODABCODMF100-120Aryl stannaneHigh
Pd(PPh₃)₄PPh₃ (in catalyst)Dioxane100Tributyl(phenyl)stannane60-75Inferred from similar reactions

Yields are approximate and may vary depending on the specific organostannane and reaction scale.

Experimental Protocols

The following protocols provide a starting point for the Stille coupling of this compound. Optimization may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure for Stille Coupling with an Aryl or Heteroaryl Stannane

This protocol is a generalized procedure based on common practices for Stille couplings of bromo-heterocycles.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryltributylstannane (1.1-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (toluene or DMF) via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling with Vinyltributylstannane

This protocol is adapted from procedures for the vinylation of aryl bromides.[5]

Materials:

  • This compound (1.0 eq)

  • Vinyltributylstannane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

  • Triphenylarsine (AsPh₃) (0.1 eq)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, and AsPh₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene, followed by vinyltributylstannane via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

The following diagram illustrates the key steps in a typical experimental workflow for the Stille coupling of this compound.

Stille_Workflow Setup Reaction Setup (Flask, Reagents, Inert Gas) Reaction Heating & Stirring (100-110 °C, 8-24h) Setup->Reaction Workup Aqueous Workup (KF wash, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Figure 2: Experimental workflow for the Stille coupling of this compound.

Troubleshooting and Safety

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst should be active; using a fresh batch is recommended.

  • Formation of Homocoupled Products: This side reaction can occur if the reaction is exposed to oxygen.[2] Thoroughly degassing the solvent and maintaining a positive pressure of inert gas is crucial.

  • Difficulty in Removing Tin Byproducts: A potassium fluoride workup is generally effective. If issues persist, multiple washes or alternative purification techniques may be necessary.

  • Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] All tin-containing waste must be disposed of according to institutional safety guidelines.

References

Application Notes and Protocols for Negishi Coupling Reactions with 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-2-chlorothiazole in Negishi cross-coupling reactions. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, and the ability to functionalize this heterocycle at the 4-position through robust carbon-carbon bond-forming reactions is of significant interest in medicinal chemistry and drug discovery. The Negishi coupling, a powerful palladium-catalyzed reaction between an organozinc reagent and an organic halide, offers a versatile and functional group tolerant method for the synthesis of complex molecules.

The protocols outlined herein are based on established methodologies for the Negishi coupling of related bromothiazole derivatives and provide a starting point for the development of specific synthetic routes.

Introduction to Negishi Coupling with Thiazoles

The Negishi coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp, sp2, and sp3-hybridized carbon atoms. The reaction typically employs a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. For heterocyclic substrates like this compound, the Negishi coupling provides a strategic advantage due to the mild reaction conditions and the high functional group tolerance of the organozinc reagents.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for regioselective coupling at the 4-position. This selective reactivity is crucial for the controlled synthesis of 4-substituted-2-chlorothiazole derivatives, which can be further functionalized at the 2-position in subsequent reactions.

Applications in Medicinal Chemistry and Drug Discovery

The 4-substituted thiazole framework is a key structural motif in numerous pharmacologically active molecules. The Negishi coupling of this compound with a diverse range of organozinc reagents opens avenues for the synthesis of novel compound libraries for screening and lead optimization.

Examples of Bioactive Thiazole Derivatives:

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The thiazole nucleus is present in several antibiotics and antifungal compounds.

  • Anti-inflammatory Drugs: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.

The ability to introduce a wide array of substituents at the 4-position of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR), aiding in the design of more potent and selective drug candidates.

Key Experimental Parameters and Optimization

Successful Negishi coupling reactions are dependent on the careful selection and optimization of several key parameters.

Catalyst and Ligand: The choice of the palladium catalyst and the supporting ligand is critical for achieving high yields and suppressing side reactions. Common catalyst precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. A variety of phosphine-based ligands can be employed, with bulky and electron-rich ligands often proving beneficial for challenging substrates.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane are commonly used for Negishi coupling reactions. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can also be employed to accelerate the reaction.

Organozinc Reagent: The organozinc reagent can be prepared beforehand or generated in situ. It is crucial to ensure the quality and accurate quantification of the organozinc reagent for reproducible results.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Negishi coupling reactions of related bromothiazole substrates, which can serve as a starting point for the optimization of reactions with this compound.

EntryThiazole SubstrateCoupling Partner (R-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Alkyl-4-bromothiazole2,4-Dibromothiazole (as organozinc)PdCl₂(PPh₃)₂ (5)-THFReflux1288-97[1]
22,4-Dibromothiazolen-BuZnClPdCl₂(PPh₃)₂ (5)-THFRT1285[2]
32,4-Dibromothiazolei-PrZnClPdCl₂(PPh₃)₂ (5)-THFRT1278[2]
44-BromothiazoleHeteroarylzinc chloridePalladacycle (0.25-4)XPhosTHFRT-Good to Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for the Negishi Coupling of this compound with an Organozinc Reagent

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Organozinc reagent (e.g., Alkylzinc halide, Arylzinc halide) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) dissolved in anhydrous THF.

  • Organozinc Addition: Add the organozinc reagent solution (1.1 - 1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-chlorothiazole.

Protocol 2: In Situ Generation of the Organozinc Reagent and Subsequent Negishi Coupling

This protocol is advantageous when the organozinc reagent is not commercially available or is unstable.

Materials:

  • Organic halide (R-X, to form the organozinc reagent)

  • Activated Zinc dust

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Zinc Activation: In a dry, oven-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by decanting the solvent.

  • Organozinc Formation: To the activated zinc, add a solution of the organic halide (R-X, 1.2 - 1.5 equivalents) in anhydrous THF. Stir the mixture at the appropriate temperature (which may range from room temperature to reflux) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Coupling Reaction: In a separate dry, oven-dried flask under an inert atmosphere, add the palladium catalyst and the ligand. Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Transfer: Cannulate the freshly prepared organozinc reagent solution into the flask containing the thiazole substrate and catalyst.

  • Reaction, Quenching, Work-up, and Purification: Follow steps 5-8 from Protocol 1.

Visualizations

Negishi_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd RZnX R-ZnX Transmetalation Transmetalation RZnX->Transmetalation PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR ZnX2 ZnX_2 Transmetalation->ZnX2 RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-R-2-chlorothiazole RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalyst, and Solvent setup->reagents org_zinc Add Organozinc Reagent reagents->org_zinc reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) org_zinc->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Negishi coupling.

References

Application of 4-Bromo-2-chlorothiazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromo-2-chlorothiazole as a versatile starting material in the synthesis of novel anticancer agents. The inherent reactivity of the two distinct halogen substituents on the thiazole ring allows for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry for the development of targeted cancer therapeutics.

Introduction

The thiazole moiety is a prominent heterocyclic scaffold found in a multitude of biologically active compounds, including a number of approved anticancer drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting various enzymes and receptors implicated in cancer progression. This compound, with its orthogonal reactivity at the C2 and C4 positions, serves as a key building block for the synthesis of diverse libraries of thiazole-based compounds. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and efficient approach to the synthesis of complex molecules with potential anticancer activity.

Synthetic Applications and Methodologies

This compound is a versatile precursor for the synthesis of a range of anticancer agents, including kinase inhibitors and compounds targeting other critical cellular pathways. The following sections detail the synthesis of representative anticancer agents derived from this starting material.

Synthesis of 2-Substituted-4-aryl/alkynyl-thiazoles

A common strategy involves the initial substitution of the more reactive 2-chloro group, followed by a palladium-catalyzed cross-coupling reaction at the 4-bromo position. This approach allows for the introduction of a wide variety of substituents at both positions, enabling the exploration of the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol describes a two-step synthesis of 2-amino-4-arylthiazole derivatives from this compound.

Step 1: Amination at the C2 Position

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.2-1.5 eq.) and a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-4-bromothiazole intermediate.

Step 2: Suzuki Cross-Coupling at the C4 Position

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-4-bromothiazole intermediate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 8:1:1).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole derivative.[1]

Experimental Workflow for Synthesis of 2-Substituted-4-arylthiazoles

G start This compound step1 Nucleophilic Substitution (Amine, Base) start->step1 intermediate 2-Amino-4-bromothiazole step1->intermediate step2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->step2 product 2-Amino-4-arylthiazole (Anticancer Agent Candidate) step2->product

Synthetic workflow for 2-amino-4-arylthiazole derivatives.

Case Study: Synthesis of Dasatinib Analogues

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[2][3] While the original synthesis of Dasatinib does not start from this compound, analogues can be synthesized using this precursor, highlighting its utility in generating novel kinase inhibitors. The core of Dasatinib is a 2-aminothiazole-5-carboxamide moiety.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound IDStructureTarget(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Dasatinib 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideBCR-ABL, Src family kinases, c-KIT, EPHA2, PDGFRβK562 (CML), T315I mutant<0.001[3][4]
Compound 1 (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneNa+/K+-ATPase, Ras oncogeneGlioma, Melanoma, NSCLCNot specified
Compound 3b Thiazole derivativePI3Kα, mTORLeukemia HL-60(TB)PI3Kα: 0.086, mTOR: 0.221[5][6]
Compound 18c Pyrazolyl-thiazole derivativeEGFR, HER2HepG2 (Liver)0.97[7]
Compound 4f Thiazol-5(4H)-one derivativeTubulin polymerizationHCT-116, HepG-2, MCF-72.89 - 9.29[8]
Compound 4c 2-(benzylidenehydrazinyl)thiazol-4(5H)-one derivativeVEGFR-2MCF-7, HepG2MCF-7: 2.57, HepG2: 7.26[9]

Signaling Pathways Targeted by Thiazole-Based Anticancer Agents

Thiazole derivatives exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[10] Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5][6][10]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole-based Inhibitor Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

EGFR and HER2 Signaling Pathways

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a critical role in the development and progression of several cancers. Overexpression or activating mutations of EGFR and HER2 lead to uncontrolled cell proliferation and survival.[7] Aminothiazole derivatives have been successfully developed as inhibitors of these kinases.

EGFR/HER2 Signaling Pathway and its Inhibition

G Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 binds & activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) EGFR_HER2->Downstream activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Thiazole Aminothiazole Inhibitor Thiazole->EGFR_HER2 inhibits kinase activity

Inhibition of EGFR/HER2 signaling by aminothiazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its differential reactivity at the C2 and C4 positions allows for the systematic and efficient generation of diverse chemical libraries targeting a wide range of cancer-related pathways. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore the full potential of this important scaffold in the quest for more effective and selective cancer therapies.

References

Application Notes and Protocols: 4-Bromo-2-chlorothiazole in the Development of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-chlorothiazole as a versatile starting material for the development of novel antimicrobial agents. This document outlines key synthetic strategies, detailed experimental protocols, and methodologies for antimicrobial evaluation.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The thiazole scaffold is a prominent heterocyclic motif in numerous clinically approved drugs and has been extensively explored in the design of new therapeutic agents.[1][2] The unique structural features of this compound, possessing two distinct and reactive halogen substituents, offer a valuable platform for the synthesis of diverse libraries of 2,4-disubstituted thiazole derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic introduction of various pharmacophores to modulate the antimicrobial potency and spectrum of the resulting compounds.

Synthetic Strategies and Key Reactions

The development of antimicrobial compounds from this compound primarily involves two key synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The electron-withdrawing nature of the thiazole ring nitrogen activates the C2-position for nucleophilic attack, making the chloro substituent a good leaving group. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate 2-substituted-4-bromothiazole intermediates.

  • Palladium-Catalyzed Cross-Coupling at the C4-Position: The bromo substituent at the C4-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of a carbon-carbon bond, linking the thiazole core to a diverse array of aryl and heteroaryl moieties.

A general workflow for the synthesis of a library of 2,4-disubstituted thiazole derivatives from this compound is depicted below.

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., Amines, Thiols) start->step1 intermediate 2-Substituted-4-bromothiazole step1->intermediate step2 Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Boronic Acids) intermediate->step2 final 2,4-Disubstituted Thiazole Library step2->final assay Antimicrobial Screening (MIC Determination) final->assay

Figure 1: General synthetic workflow for creating a library of antimicrobial compounds.

Data Presentation: Antimicrobial Activity of Representative 2,4-Disubstituted Thiazoles

While specific antimicrobial activity data for compounds directly synthesized from this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related 2,4-disubstituted thiazole derivatives against common bacterial and fungal pathogens. This data provides a comparative context for the potential efficacy of novel compounds synthesized from the target scaffold.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative 2,4-Disubstituted Thiazole Derivatives

Compound IDR2 SubstituentR4 SubstituentS. aureusB. subtilisE. coliP. aeruginosaReference
I -NH-(2,4-dichlorophenyl)2,5-dichlorothiophene12.56.252550[1]
II -NH-(4-methoxyphenyl)4-chlorophenyl15.67.831.262.5[3]
III -NH-(4-nitrophenyl)4-chlorophenyl7.83.915.631.2[3]
IV Pyrazole2,4-dichlorophenyl1012.52525[1]

Table 2: Antifungal Activity (MIC in µg/mL) of Representative 2,4-Disubstituted Thiazole Derivatives

Compound IDR2 SubstituentR4 SubstituentC. albicansA. nigerReference
V -NH-(4-chlorophenyl)4-nitrophenyl12.525[4]
VI -NH-C(S)NH-(4-bromophenyl)4-chlorophenyl6.2512.5[5]
VII Hydrazinyl-pyrazoleCoumarin50100[1]
VIII -NH-(4-fluorophenyl)3-chlorophenyl2550[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromothiazole Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a 2-(substituted-amino)-4-bromothiazole intermediate from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, morpholine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the substituted amine (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(substituted-amino)-4-bromothiazole.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

G start This compound + Substituted Amine step1 Dissolve in DMF Add Triethylamine start->step1 step2 Heat at 80-100 °C (4-12 hours) step1->step2 step3 Work-up: Aqueous extraction with EtOAc step2->step3 step4 Purification: Column Chromatography step3->step4 final 2-(Substituted-amino)-4-bromothiazole step4->final

Figure 2: Workflow for the synthesis of 2-amino-4-bromothiazole derivatives.
Protocol 2: Synthesis of 2,4-Disubstituted Thiazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 2-substituted-4-bromothiazole intermediate with an aryl or heteroaryl boronic acid.

Materials:

  • 2-Substituted-4-bromothiazole (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the 2-substituted-4-bromothiazole (1.0 mmol), aryl/heteroaryl boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Stir the reaction mixture at 90-110 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted thiazole.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the standard procedure for determining the MIC of the synthesized thiazole derivatives against bacterial and fungal strains.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 105 CFU/mL for bacteria.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Solvent Control: A well with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Prepare Compound Stock Solutions and Microtiter Plates step1 Perform 2-fold Serial Dilutions of Compounds in Broth start->step1 step2 Prepare and Standardize Microbial Inoculum step1->step2 step3 Inoculate Plates with Microbial Suspension step2->step3 step4 Incubate Plates (35-37 °C) step3->step4 final Determine MIC (Lowest Concentration with No Growth) step4->final

Figure 3: Workflow for the broth microdilution MIC assay.

Conclusion

This compound is a highly promising and versatile scaffold for the synthesis of novel antimicrobial agents. Its dual reactivity at the C2 and C4 positions allows for the generation of large and diverse chemical libraries through well-established synthetic methodologies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound derivatives in the ongoing search for new and effective treatments for infectious diseases. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective antimicrobial drug candidates.

References

Application Notes & Protocols: Regioselective Functionalization of 2,4-Dihalogenated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. The development of methodologies for the precise functionalization of this ring system is crucial for analogue synthesis and structure-activity relationship (SAR) studies in drug discovery. 2,4-Dihalogenated thiazoles are versatile building blocks, offering two distinct reactive sites for elaboration. However, controlling the regioselectivity of reactions at the C2 and C4 positions presents a significant synthetic challenge. These application notes provide an overview and detailed protocols for the regioselective functionalization of 2,4-dihalogenated thiazoles via common palladium-catalyzed cross-coupling reactions.

The inherent electronic properties of the thiazole ring render the C2 position more electrophilic and thus generally more reactive towards oxidative addition in cross-coupling reactions compared to the C4 position. This intrinsic reactivity bias forms the basis for regioselective functionalization.

Regioselective C-C Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are paramount for constructing C-C bonds in modern organic synthesis. For 2,4-dihalothiazoles, Suzuki-Miyaura and Sonogashira couplings are routinely employed, typically exhibiting high selectivity for the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl or aryl-vinyl bonds. In the case of 2,4-dihalothiazoles, the reaction with boronic acids or their derivatives preferentially occurs at the C2 position.[1] This selectivity is driven by the higher electrophilicity and lower steric hindrance at C2. Catalyst selection can further enhance this selectivity.[2][3][4]

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalothiazoles

EntryThiazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Selectivity (C2:C4)
12,4-DibromothiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10085>95:5
22-Bromo-4-chlorothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene9091>98:2
32,4-DiiodothiazoleVinylboronic acid pinacol esterPdCl₂(dppf)Cs₂CO₃THF7088>95:5

Note: Data is representative and compiled from typical literature findings. Actual results may vary based on specific substrate and reaction conditions.

This protocol describes a general procedure for the selective arylation of 2,4-dibromothiazole at the C2 position.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 2,4-dibromothiazole (1.0 mmol, 1 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add the base, e.g., Na₂CO₃ (2.5 mmol, 2.5 equiv).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL).

  • Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromothiazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] Similar to the Suzuki coupling, the reaction with 2,4-dihalothiazoles proceeds with high regioselectivity at the C2 position, following the general reactivity trend of I > Br > Cl.[5]

Table 2: Regioselective Sonogashira Coupling of 2,4-Dihalothiazoles

EntryThiazole SubstrateCoupling PartnerPd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
12,4-DibromothiazolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF6092
22-Iodo-4-bromothiazoleTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF2595
32-Bromo-4-chlorothiazole1-HeptynePdCl₂(dppf)CuICs₂CO₃Acetonitrile8087

Note: Data is representative. Copper-free conditions have also been developed and may be suitable.[6]

This protocol provides a general method for the C2-alkynylation of 2,4-dibromothiazole.

  • Reagent Preparation:

    • To a Schlenk flask, add 2,4-dibromothiazole (1.0 mmol, 1 equiv).

    • Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).

    • Add the copper co-catalyst, e.g., CuI (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., THF, 5 mL) and degassed amine base (e.g., Triethylamine, 3.0 mmol, 3 equiv).

    • Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Execution:

    • Stir the reaction mixture at the specified temperature (e.g., 60 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography to afford the 2-alkynyl-4-bromothiazole.

Regioselective C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7][8] For 2,4-dihalothiazoles, this reaction also shows a strong preference for the more reactive C2 position, enabling the selective introduction of a wide range of nitrogen nucleophiles.

Table 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dihalothiazoles

EntryThiazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12,4-DibromothiazoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10089
22-Bromo-4-chlorothiazoleAnilinePd(OAc)₂ / XPhosK₂CO₃Dioxane11084
32,4-DibromothiazoleBenzylaminePd₂(dba)₃ / RuPhosLiHMDSTHF8090

Note: Data is representative. Ligand and base choice are critical for reaction success and can influence efficiency.[9]

This protocol outlines a general procedure for the C2-amination of 2,4-dibromothiazole.

  • Reagent Preparation (Glovebox Recommended):

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 0.036 mmol, 3.6 mol%).

    • Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

    • Add the 2,4-dibromothiazole (1.0 mmol, 1 equiv).

  • Reaction Setup:

    • Seal the tube, remove from the glovebox, and add the solvent (e.g., Toluene, 4 mL).

    • Add the amine (1.2 mmol, 1.2 equiv).

  • Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and dissolve the residue in a suitable solvent like CH₂Cl₂ (20 mL).

    • Wash with water (15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to isolate the 2-amino-4-bromothiazole product.

Visualizations

G Regioselectivity in Functionalization of 2,4-Dihalothiazoles cluster_start Starting Material cluster_reactions Reaction Types cluster_products Major Products (C2 Functionalization) cluster_minor Minor Pathway (C4 Functionalization) A 2,4-Dihalothiazole (X, Y = I, Br, Cl) B Suzuki Coupling (R-B(OH)₂) A->B Pd Cat. High Selectivity C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Cat. High Selectivity D Buchwald-Hartwig (R₂NH) A->D Pd Cat. High Selectivity P1 2-Aryl/Vinyl-4-halothiazole B->P1 P_minor 4-Functionalized-2-halothiazole (Generally disfavored) B->P_minor Minor Product P2 2-Alkynyl-4-halothiazole C->P2 C->P_minor Minor Product P3 2-Amino-4-halothiazole D->P3 D->P_minor Minor Product

Caption: Regioselectivity of common cross-coupling reactions on 2,4-dihalothiazoles.

G General Experimental Workflow for Cross-Coupling start Start reagents 1. Combine Reactants (Thiazole, Coupling Partner, Catalyst, Base) start->reagents setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS, etc.) purify->analysis end End Product analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,4'-Bithiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,4'-bithiazole scaffold is a significant heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have garnered attention in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The construction of the C-C bond linking the two thiazole rings at the 2 and 4' positions is a key synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the efficient and regioselective synthesis of these important molecules. This document provides detailed application notes and protocols for several palladium-catalyzed methods for the synthesis of 2,4'-bithiazoles, aimed at researchers, scientists, and drug development professionals.

Application Notes: A Comparative Overview of Palladium-Catalyzed Methods

Several palladium-catalyzed cross-coupling reactions are applicable for the synthesis of 2,4'-bithiazoles, each with its own set of advantages and limitations. The most common methods include the Stille, Negishi, and Suzuki-Miyaura couplings, as well as direct C-H arylation.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (e.g., a stannylthiazole) with an organic halide (e.g., a halothiazole) in the presence of a palladium catalyst.

  • Advantages : Organostannanes are generally stable to air and moisture, and the reaction conditions are typically mild, tolerating a wide range of functional groups.[1][2]

  • Disadvantages : The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1][2]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium catalyst.

  • Advantages : Organozinc reagents are highly reactive, often leading to high yields and fast reaction times. The reaction conditions are generally mild.

  • Disadvantages : Organozinc reagents are often sensitive to air and moisture, requiring anhydrous reaction conditions and careful handling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound (e.g., a thiazoleboronic acid or ester) with an organic halide.

  • Advantages : Organoboron reagents are generally non-toxic, environmentally benign, and stable to air and water. A wide variety of boronic acids are commercially available.

  • Disadvantages : The synthesis of specific thiazoleboronic acids can sometimes be challenging. The presence of a base is required, which may not be compatible with all substrates.

Direct C-H Arylation

Direct C-H arylation is an emerging atom-economical method that involves the coupling of a C-H bond of one thiazole ring with a halogenated thiazole, avoiding the pre-functionalization required in traditional cross-coupling reactions.

  • Advantages : This method is highly atom-economical as it avoids the synthesis of organometallic reagents and the generation of stoichiometric metallic waste. It simplifies synthetic routes.

  • Disadvantages : Regioselectivity can be a challenge, and harsh reaction conditions (high temperatures) may be required. The scope of this reaction for the synthesis of discrete 2,4'-bithiazoles is still being explored, with much of the current literature focusing on polymer synthesis.[3][4][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the palladium-catalyzed synthesis of 2,4'-bithiazoles from selected literature reports.

Table 1: Negishi Coupling for the Synthesis of 2'-Alkyl-4-bromo-2,4'-bithiazoles

EntryR GroupPd Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1IsopropylPd₂(dba)₃ (2.5)dppfTHF651897
2CyclohexylPd₂(dba)₃ (2.5)dppfTHF651895
3n-ButylPd₂(dba)₃ (2.5)dppfTHF651888

Data adapted from a study on regioselective cross-coupling reactions.[6]

Table 2: Stille Coupling for the Synthesis of 2'-Aryl/Alkynyl-4-bromo-2,4'-bithiazoles

EntryR GroupPd Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₄ (5)PPh₃Toluene1101862
22-ThienylPd(PPh₃)₄ (5)PPh₃Toluene1101858
3PhenylethynylPd(PPh₃)₄ (5)PPh₃Toluene1101860

Data adapted from a study on regioselective cross-coupling reactions.[6]

Table 3: Suzuki-Miyaura Coupling of 4-Bromo-2,4'-bithiazole Derivatives

EntryAryl Boronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O1001292
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O1001278

Conditions are representative for Suzuki couplings of halo-heterocycles and may require optimization for specific 2,4'-bithiazole substrates.

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed reactions for the synthesis of 2,4'-bithiazoles.

Protocol 1: Negishi Coupling for the Synthesis of 2'-Isopropyl-4-bromo-2,4'-bithiazole

This protocol is adapted from a reported procedure for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles.[6]

Materials:

  • 4-Bromo-2-(chlorozincio)thiazole (prepared in situ)

  • 2-Isopropyl-4-bromothiazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and dppf (5 mol%).

  • Add anhydrous THF and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, prepare the organozinc reagent by treating 4-bromo-2-iodothiazole with n-butyllithium followed by transmetalation with zinc chloride in anhydrous THF at -78 °C.

  • To the catalyst mixture, add 2-isopropyl-4-bromothiazole (1.0 equivalent).

  • Slowly add the freshly prepared solution of 4-bromo-2-(chlorozincio)thiazole (1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2'-isopropyl-4-bromo-2,4'-bithiazole.

Protocol 2: Stille Coupling for the Synthesis of 4-Bromo-2'-(phenyl)-2,4'-bithiazole

This protocol is based on a reported method for the synthesis of 2'-aryl-4-bromo-2,4'-bithiazoles.[6]

Materials:

  • 4-Bromo-2-(tributylstannyl)thiazole

  • 2-Bromo-4-phenylthiazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-(tributylstannyl)thiazole (1.1 equivalents), 2-bromo-4-phenylthiazole (1.0 equivalent), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add diethyl ether and a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin fluoride byproduct.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2'-(phenyl)-2,4'-bithiazole.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a 2,4'-Bithiazole Derivative

This is a generalized protocol for the Suzuki-Miyaura coupling of a halothiazole with a thiazoleboronic acid, which may require optimization for specific substrates.

Materials:

  • 2-Bromothiazole (or other suitable halothiazole)

  • 4-Thiazoleboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water

Procedure:

  • To a microwave vial, add 2-bromothiazole (1.0 equivalent), 4-thiazoleboronic acid (1.5 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and purge with argon for 10 minutes.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes, or alternatively, heat in an oil bath at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Thiazole-Halide - Thiazole-Organometallic - Pd Catalyst & Ligand - Base (if needed) glassware Prepare Dry Glassware (Flame-dried under vacuum) reagents->glassware setup Assemble Reaction (under Inert Atmosphere) glassware->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle of the Stille Coupling

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination byproduct X-SnBu₃ transmetal_complex->byproduct reagent1 R¹-X (Halothiazole) reagent1->pd_complex Oxidative Addition reagent2 R²-SnBu₃ (Stannylthiazole) reagent2->transmetal_complex Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Signaling Pathway Inhibition by Thiazole Derivatives

Many thiazole derivatives, including bithiazoles, are investigated as kinase inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Thiazole-based compounds have been designed to target key kinases in this pathway.

PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Bithiazole 2,4'-Bithiazole Derivative (Kinase Inhibitor) Bithiazole->PI3K inhibits Bithiazole->AKT inhibits Bithiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of 2,4'-bithiazoles. The choice of method—Stille, Negishi, Suzuki-Miyaura, or direct C-H arylation—depends on factors such as substrate scope, functional group tolerance, and considerations of toxicity and atom economy. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel 2,4'-bithiazole derivatives with potential applications in drug discovery and beyond. Further research into more sustainable and efficient methods, such as direct C-H arylation for discrete molecule synthesis, will continue to advance this important area of heterocyclic chemistry.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

4-Bromo-2-chlorothiazole is a valuable heterocyclic building block, featuring two distinct halogen atoms that allow for sequential and selective functionalization. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature for synthetic chemists. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halides is I > Br > Cl.[1] This differential reactivity allows for the selective Sonogashira coupling at the more reactive C4-Br position, leaving the C2-Cl position intact for subsequent transformations.

These application notes provide a detailed experimental procedure for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base. A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination from the palladium complex, which yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[2]

Experimental Protocols

This section outlines a general and reliable protocol for the selective Sonogashira coupling at the C4-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Copper-Cocatalyzed Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[3]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Stir the mixture for a few minutes. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.[3]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-alkynyl-2-chlorothiazole.

Data Presentation

The following tables summarize representative quantitative data for the selective Sonogashira cross-coupling of this compound with various terminal alkynes. Please note that yields are based on optimized conditions and may vary depending on the specific substrate and reaction scale.

Table 1: Reaction Parameters for Selective Sonogashira Coupling of this compound

ParameterValue
This compound1.0 equiv.
Terminal Alkyne1.2 equiv.
Palladium Catalyst2-5 mol%
Copper(I) Iodide5-10 mol%
Base2.0-3.0 equiv.
SolventAnhydrous THF or DMF
Temperature60-100 °C
Reaction Time4-12 h

Table 2: Representative Examples with Phenylacetylene

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Et₃NDMF80685-95
2PdCl₂(PPh₃)₂ (3 mol%)DIPEATHF65880-90
3Pd₂(dba)₃ (2 mol%)/XPhos (4 mol%)K₃PO₄Dioxane1001288-96

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_pd_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_pd_complex->product cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide cuI CuI cuI->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and CuI to a  dry Schlenk flask under  inert atmosphere. start->setup reagents Add degassed solvent, base, and terminal alkyne. setup->reagents reaction Heat and stir the reaction mixture. Monitor progress by TLC or LC-MS. reagents->reaction workup Cool to room temperature, dilute with organic solvent, and perform aqueous wash. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Obtain pure 4-alkynyl-2-chlorothiazole purification->product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Acylation Reactions of 2-Amino-4-bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmaceuticals with biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Derivatization of the 2-amino group, particularly through acylation, is a critical strategy for modulating the pharmacological profile of these compounds. However, the direct acylation of 2-amino-4-halothiazoles, such as 2-amino-4-bromothiazole, is often problematic.[4][5] Researchers frequently encounter challenges such as low yields and the formation of mixed products, including undesirable bis-acylated species.[4][6]

To overcome these limitations, a more robust strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group. This approach entails the protection of the 2-amino group, followed by acylation of the Boc-protected intermediate, and a final, mild deprotection step. This method consistently affords the desired N-acylated products cleanly and in significantly higher yields.[4][5] These application notes provide detailed protocols for both the challenging direct acylation and the recommended Boc-protected strategy, supported by comparative data and workflow diagrams.

Application Notes

Choosing an Acylation Strategy

Direct acylation of 2-amino-4-bromothiazole using acyl halides or anhydrides in the presence of a base like pyridine can be attempted, but it is often inefficient.[1][6] The primary drawback is the formation of multiple products, which complicates purification and lowers the overall yield of the target mono-acylated compound.[4]

The recommended and more efficient method is a three-step sequence:

  • Protection: The exocyclic amino group is first protected with a Boc group.

  • Acylation: The Boc-protected thiazole is then acylated. This reaction proceeds cleanly as the Boc group prevents bis-acylation.[5]

  • Deprotection: The Boc group is removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final N-acylated 2-amino-4-bromothiazole.[5]

Reagents and Conditions

  • Acylating Agents: Acyl chlorides and acid anhydrides are common acylating agents.[1] The choice depends on the desired acyl group and its reactivity.

  • Bases: For direct acylation, organic bases like pyridine or triethylamine (Et3N) are often used.[1][5] For the Boc-protected route, Et3N is suitable for the acylation step.[5] Inorganic bases like sodium bicarbonate (NaHCO₃) can also be used in certain acylation reactions.[7]

  • Solvents: Anhydrous solvents such as Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or acetonitrile are typically used to prevent hydrolysis of the acylating agent.[5][8]

  • Deprotection: Trifluoroacetic acid (TFA) in a solvent like CH₂Cl₂ is effective for the mild removal of the Boc protecting group.[5]

Comparative Data on Acylation Strategies

The following table summarizes quantitative data from representative acylation reactions, highlighting the superior yields achieved with the Boc-protection strategy.

StrategyStarting MaterialAcylating AgentBase / SolventConditionsYield (%)Reference
Direct Acylation 2-Amino-4-halothiazolesVarious Acyl ChloridesNot specifiedNot specifiedLow yields, mixed products[4][6]
Boc-Protected tert-Butyl (4-bromothiazol-2-yl)carbamateO-Acetylsalicyloyl chlorideEt₃N / THF20 °C, 16 h70%[5]
Boc-Deprotection tert-Butyl (4-bromothiazol-2-yl)carbamateCF₃CO₂H / CH₂Cl₂N/A20 °C, 4 h94% (for amine)[5]
Direct Acylation (Analogue) 2-Aminobenzothiazole4-Chlorobutanoyl chlorideNaHCO₃ / CH₂Cl₂RT, 8 h92%[7]

Visualized Reaction Pathways and Workflows

Acylation_Pathways cluster_0 A: Direct Acylation Pathway cluster_1 B: Recommended Boc-Protected Pathway A_Start 2-Amino-4-bromothiazole A_End1 Target Mono-acyl Product A_Start->A_End1 Acyl Halide, Base (Low Yield) A_End2 Bis-acyl Side Product A_Start->A_End2 B_Start 2-Amino-4-bromothiazole B_Inter1 Boc-Protected Intermediate B_Start->B_Inter1 Boc₂O B_Inter2 Acylated Boc-Intermediate B_Inter1->B_Inter2 Acyl Halide, Base B_End Clean Mono-acyl Product B_Inter2->B_End TFA (Deprotection)

Caption: Comparison of direct vs. Boc-protected acylation pathways.

Experimental_Workflow start Start: 2-Amino-4-bromothiazole step1 Step 1: Protection React with Boc anhydride to form tert-butyl (4-bromothiazol-2-yl)carbamate. start->step1 step2 Step 2: Acylation React intermediate with acyl chloride in the presence of a base (e.g., Et3N). step1->step2 step3 Step 3: Work-up & Purification Dilute with EtOAc, wash, and purify by chromatography. step2->step3 step4 Step 4: Deprotection Treat acylated intermediate with TFA in CH2Cl2. step3->step4 step5 Step 5: Final Work-up Evaporate solvent, neutralize with NaHCO3, extract product. step4->step5 end End: Pure N-acylated Product step5->end

Caption: Experimental workflow for the Boc-protected acylation strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and trifluoroacetic acid are corrosive and moisture-sensitive.

Protocol 1: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate (Boc-Protection)

This protocol outlines the initial protection of the amine, which is the key starting material for clean acylation.

Materials:

  • 2-Amino-4-bromothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4-bromothiazole (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Add DMAP (catalytic amount, ~0.1 eq.) to the solution.

  • Add Boc₂O (1.1 eq.) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure tert-butyl (4-bromothiazol-2-yl)carbamate.

Protocol 2: Acylation of tert-Butyl (4-bromothiazol-2-yl)carbamate

This protocol uses O-acetylsalicyloyl chloride as an example acylating agent.[5]

Materials:

  • tert-Butyl (4-bromothiazol-2-yl)carbamate (from Protocol 1)

  • O-Acetylsalicyloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine and Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.95 mmol, 1.0 eq.) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.[5]

  • Add triethylamine (2.1 mmol, 2.2 eq.) to the solution.[5]

  • Add O-acetylsalicyloyl chloride (1.80 mmol, 1.9 eq.) portion-wise to the stirring solution at 20 °C.[5]

  • Stir the reaction mixture for 16 hours at 20 °C.[5]

  • Upon completion (monitored by TLC), dilute the mixture with EtOAc (30 mL).[5]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., 5 to 7.5% EtOAc in hexane) to afford the acylated intermediate.[5]

Protocol 3: Deprotection to Yield N-(4-Bromothiazol-2-yl)amide

This final step removes the Boc group to yield the target product. This protocol is adapted from the deprotection of a related intermediate to yield the free amine.[5]

Materials:

  • Acylated Boc-Intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the acylated Boc-intermediate (e.g., 2 mmol) in CH₂Cl₂ (8 mL) in a round-bottom flask.[5]

  • Add TFA (5 mL) to the solution and stir at 20 °C for 4 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solution to dryness and azeotrope with CH₂Cl₂ (2 x 5 mL) to remove residual TFA.[5]

  • Carefully partition the residue between saturated aqueous NaHCO₃ solution (to neutralize the acid) and CH₂Cl₂.[5]

  • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final N-(4-bromothiazol-2-yl)amide product. Further purification can be performed by recrystallization or chromatography if necessary.

References

One-Pot Synthesis of Novel Thiazoles Using Halogenated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of novel thiazole derivatives utilizing halogenated precursors. Thiazoles are a critical heterocyclic scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The one-pot synthesis methodologies outlined herein offer an efficient and streamlined approach to generating these valuable compounds, minimizing the need for isolating intermediates and often leading to higher overall yields.[1][5]

Introduction

The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which serves as a foundational structural motif in numerous biologically active molecules.[2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[2] The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide-containing reactant, remains a cornerstone for constructing the thiazole ring.[1][5][6] Modern advancements have adapted this reaction into one-pot procedures, where the α-halogenation of a ketone and subsequent cyclization with a thiourea or thioamide occur sequentially in the same reaction vessel.[7][8][9] These methods are not only more efficient but also often more environmentally benign.[5][10]

Thiazole derivatives have demonstrated significant potential in drug development. For instance, compounds like Dasatinib and Dabrafenib are kinase inhibitors used in cancer therapy.[2] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[2]

Data Presentation

The following tables summarize quantitative data from various one-pot syntheses of thiazole derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: One-Pot Synthesis of 2-Aminothiazole Derivatives via α-Bromination/Cyclization [1]

EntryAromatic Methyl KetoneN-Substituted ThioureaProductYield (%)
1AcetophenoneThiourea4-Phenylthiazol-2-amine85
24-MethoxyacetophenoneThiourea4-(4-Methoxyphenyl)thiazol-2-amine90
34-(Benzyloxy)acetophenoneThiourea4-(4-(Benzyloxy)phenyl)thiazol-2-amine88
44-FluoroacetophenoneThiourea4-(4-Fluorophenyl)thiazol-2-amine82
54-PhenylacetophenoneThiourea4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine78
62-AcetylnaphthaleneThiourea4-(Naphthalen-2-yl)thiazol-2-amine82
7AcetophenoneN-MethylthioureaN-Methyl-4-phenylthiazol-2-amine80
8AcetophenoneN-AllylthioureaN-Allyl-4-phenylthiazol-2-amine75
9AcetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine88

Table 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation [10]

EntrySubstituted BenzaldehydeProductYield (%)Time (min)
1Benzaldehyde3-(2-Benzylidenehydrazinyl)-4-hydroxy-6-methyl-2H-pyran-2-one9015
24-Chlorobenzaldehyde3-(2-(4-Chlorobenzylidene)hydrazinyl)-4-hydroxy-6-methyl-2H-pyran-2-one8820
34-Methylbenzaldehyde3-(2-(4-Methylbenzylidene)hydrazinyl)-4-hydroxy-6-methyl-2H-pyran-2-one8518
44-Methoxybenzaldehyde3-(2-(4-Methoxybenzylidene)hydrazinyl)-4-hydroxy-6-methyl-2H-pyran-2-one8715
52-Hydroxybenzaldehyde3-(2-(2-Hydroxybenzylidene)hydrazinyl)-4-hydroxy-6-methyl-2H-pyran-2-one8225

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aminothiazoles via In Situ α-Bromination of Ketones

This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives from readily available aromatic methyl ketones and thiourea or N-substituted thioureas using copper(II) bromide as the brominating agent.[1]

Materials:

  • Aromatic methyl ketone (1 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (2.2 mmol)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aromatic methyl ketone (1 mmol) in ethanol (10 mL), add copper(II) bromide (2.2 mmol).

  • Reflux the mixture. The progress of the α-bromination can be monitored by Thin Layer Chromatography (TLC).

  • After the formation of the α-bromo ketone is complete, add the thiourea or N-substituted thiourea (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture until the reaction is complete (typically 2-4 hours, monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Protocol 2: One-Pot, Three-Component Synthesis of Thiazole Derivatives Under Solvent-Free Conditions

This protocol details an environmentally benign, solvent-free, one-pot synthesis of substituted thiazole derivatives from α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes.[5]

Materials:

  • α-Haloketone (e.g., 2'-hydroxy-5'-chloro-α-bromoacetophenone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted o-hydroxybenzaldehyde (1 mmol)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the α-haloketone (1 mmol), thiourea (1 mmol), and the substituted o-hydroxybenzaldehyde (1 mmol).

  • Grind the mixture with a pestle at room temperature for 3-5 minutes.

  • The reaction progress can be monitored by the change in consistency and color of the reaction mixture. The reaction is typically complete within a short period.

  • Upon completion, wash the solid product with water to remove any unreacted starting materials and inorganic byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted thiazole derivative.

Visualizations

Experimental Workflow for One-Pot Thiazole Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of thiazoles from a ketone precursor.

G start Start: Ketone Precursor halogenation In Situ Halogenation (e.g., with CuBr2 or NBS) start->halogenation intermediate α-Haloketone Intermediate (Not Isolated) halogenation->intermediate cyclization Addition of Thioamide/Thiourea & Cyclocondensation intermediate->cyclization thiazole Thiazole Product cyclization->thiazole workup Reaction Workup (Quenching, Extraction) thiazole->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Thiazole Derivative purification->final_product

Caption: General workflow for one-pot thiazole synthesis.

Potential Signaling Pathway Inhibition by Thiazole Derivatives

Many synthesized thiazole derivatives are investigated for their anticancer properties, often acting as kinase inhibitors. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by such compounds.

G cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole Thiazole Derivative (Kinase Inhibitor) Thiazole->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Bromo-2-chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-bromo-2-chlorothiazole. The information is designed to help researchers improve yields, minimize impurities, and streamline their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route 1: Sandmeyer Reaction of 2-Amino-4-bromothiazole. This is a common and direct method that involves the diazotization of the readily available 2-amino-4-bromothiazole, followed by a copper(I) chloride-catalyzed substitution.

  • Route 2: Synthesis from 2,6-Dibromoaniline. This is a two-step process that begins with the cyclization of 2,6-dibromoaniline to form a 4-bromo-2-mercaptobenzothiazole intermediate, which is then chlorinated to yield the final product.[1]

Q2: I am experiencing low yields in the Sandmeyer reaction (Route 1). What are the critical parameters to control?

A2: Low yields in the Sandmeyer reaction are often due to the instability of the diazonium salt intermediate. Key parameters to control include:

  • Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the decomposition of the diazonium salt.[2]

  • Purity of Starting Material: The purity of the 2-amino-4-bromothiazole is crucial, as impurities can lead to side reactions and lower yields.

  • Quality of Copper(I) Chloride: The activity of the copper(I) chloride catalyst is critical for an efficient reaction. It is advisable to use freshly prepared or properly stored CuCl.

  • Acid Concentration: A strong acidic medium is necessary for the formation and stability of the diazonium salt.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The formation of byproducts can significantly reduce the yield and complicate the purification of the desired product. Common byproducts include:

  • 2-Amino-4-bromothiazole: Unreacted starting material can be a major impurity if the diazotization is incomplete.

  • 4-Bromo-2-hydroxythiazole: This can form if the diazonium salt reacts with water. Maintaining a low temperature and minimizing water content can reduce the formation of this byproduct.

  • Dimerized or Polymerized Products: These can form from the decomposition of the diazonium salt, especially at higher temperatures.

  • 5-Bromo-2-chlorothiazole: Isomeric impurities may arise depending on the reaction conditions.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The ideal solvent system should provide good separation between the product and any impurities, with the product having an Rf value between 0.2 and 0.4 on a TLC plate.[3] Recrystallization from a suitable solvent can also be employed for further purification.

Troubleshooting Guides

Low Yield in Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.- Use a slight excess of sodium nitrite.- Test for the presence of excess nitrous acid using starch-iodide paper.
Formation of a dark, tarry substance Decomposition of the diazonium salt.- Maintain a low temperature throughout the diazotization and addition to the copper catalyst.- Ensure the starting materials and solvents are free of impurities.
Significant amount of 4-bromo-2-hydroxythiazole byproduct Reaction of the diazonium salt with water.- Minimize the amount of water in the reaction mixture.- Ensure the reaction is sufficiently acidic.
Low product yield despite complete consumption of starting material Inactive copper(I) chloride catalyst.- Use freshly prepared or high-quality commercial copper(I) chloride.- Ensure the catalyst is completely dissolved in the reaction medium.
Impurities in the Final Product
Impurity Detected Possible Origin Recommended Action
2-Amino-4-bromothiazole Incomplete reaction.Optimize diazotization conditions (temperature, stoichiometry). Purify by column chromatography.
4-Bromo-2-hydroxythiazole Hydrolysis of diazonium salt.Minimize water in the reaction and maintain low temperatures. Separate by column chromatography.
Unidentified polar impurities Decomposition products.Optimize reaction temperature and time. Purify by column chromatography with a suitable eluent gradient.
Unidentified non-polar impurities Contaminants in starting materials or solvents.Use high-purity starting materials and solvents. Purify by column chromatography.

Experimental Protocols

Route 1: Sandmeyer Reaction of 2-Amino-4-bromothiazole

Step 1: Diazotization of 2-Amino-4-bromothiazole

  • Suspend 2-amino-4-bromothiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water in a reaction vessel.

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Evolution of nitrogen gas should be observed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Route 2: Synthesis from 2,6-Dibromoaniline

Step 1: Synthesis of 4-Bromo-2-mercaptobenzothiazole [1]

  • In a round-bottom flask, dissolve 2,6-dibromoaniline (1.0 equivalent) in a suitable solvent like toluene.[1]

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) and carbon disulfide (2.0 equivalents).[1]

  • Heat the reaction mixture to 150°C and maintain for 16 hours under an inert atmosphere.[1]

  • After cooling, acidify the mixture with 1N HCl and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 4-bromo-2-mercaptobenzothiazole.[1]

Step 2: Chlorination to this compound [1]

  • Dissolve 4-bromo-2-mercaptobenzothiazole (1.0 equivalent) in sulfuryl chloride (5-10 equivalents).[1]

  • Add a catalytic amount of water (e.g., 0.1 equivalents).[1]

  • Stir the mixture at room temperature. The reaction may be exothermic, so cooling might be necessary.[1]

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.[1]

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be further purified by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Sandmeyer Route
Parameter Recommended Condition Typical Range
Diazotization Temperature 0-5°C-5 to 10°C
NaNO₂ Stoichiometry 1.1 equivalents1.05 - 1.2 equivalents
CuCl Stoichiometry 1.2 equivalents1.1 - 1.5 equivalents
Reaction Time 1-2 hours1 - 4 hours
Typical Yield Moderate to Good40-70%
Table 2: Summary of Reaction Conditions for 2,6-Dibromoaniline Route
Step Parameter Recommended Condition Typical Range
1. Cyclization Temperature 150°C140-160°C
Reaction Time 16 hours12-24 hours
Typical Yield Good60-80%
2. Chlorination SO₂Cl₂ Stoichiometry 5-10 equivalents3-12 equivalents
Reaction Time 1-3 hours1-5 hours
Typical Yield Good to Excellent70-90%

Visualizations

Synthesis_Pathways cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: From 2,6-Dibromoaniline 2-Amino-4-bromothiazole 2-Amino-4-bromothiazole Diazonium Salt Diazonium Salt 2-Amino-4-bromothiazole->Diazonium Salt NaNO₂, HCl 0-5°C This compound This compound Diazonium Salt->this compound CuCl 2,6-Dibromoaniline 2,6-Dibromoaniline 4-Bromo-2-mercaptobenzothiazole 4-Bromo-2-mercaptobenzothiazole 2,6-Dibromoaniline->4-Bromo-2-mercaptobenzothiazole CS₂, DBU 150°C 4-Bromo-2-mercaptobenzothiazole->this compound SO₂Cl₂

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Monitoring Data (TLC/LC-MS) start->check_reaction incomplete_conversion Incomplete Conversion of Starting Material? check_reaction->incomplete_conversion byproducts Significant Byproduct Formation? incomplete_conversion->byproducts No optimize_diazotization Optimize Diazotization: - Check temperature control - Verify reagent stoichiometry incomplete_conversion->optimize_diazotization Yes optimize_sandmeyer Optimize Sandmeyer Step: - Use fresh CuCl - Ensure acidic conditions byproducts->optimize_sandmeyer Yes purification_issue Difficulty in Purification? byproducts->purification_issue No success Improved Yield optimize_diazotization->success optimize_sandmeyer->success optimize_purification Optimize Chromatography: - Screen different eluent systems - Check column loading purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Suzuki Coupling with 2-Chlorothiazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-chlorothiazole substrates. The information is presented in a practical, question-and-answer format to directly address common issues observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 2-chlorothiazole substrate failing or giving a low yield?

Low yields or reaction failure with 2-chlorothiazole substrates are common and typically stem from a few key factors:

  • Poor Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chlorothiazole is significantly less reactive than corresponding C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more challenging.[1]

  • Catalyst Inhibition: The nitrogen atom of the thiazole ring can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, effectively poisoning it and preventing it from participating in the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating the C-Cl bond and achieving a successful reaction. Standard Suzuki conditions are often insufficient for this class of substrates.

Q2: What are the most critical parameters to optimize for this reaction?

For a successful Suzuki coupling with 2-chlorothiazoles, focus on optimizing the following:

  • Catalyst System (Palladium Precursor and Ligand): This is the most crucial factor. Standard ligands like triphenylphosphine are often ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is frequently required.[2][3][4] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[3]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for these challenging couplings.

  • Solvent: Aprotic polar solvents or solvent mixtures are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[6] The presence of water can be crucial for the solubility of the base and for facilitating the formation of the active boronate species.

Q3: I'm observing significant amounts of a biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?

This side product is a result of the homocoupling of your boronic acid. It primarily occurs through two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[7] To prevent this, it is critical to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to generate the homocoupled dimer before the catalytic cycle is fully established.[8] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system can minimize this initial side reaction.

Q4: My starting materials are being consumed, but I'm isolating the deboronated arene instead of the desired product. What is happening?

This is a common side reaction known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.[8]

  • Cause: This is essentially the hydrolysis of the boronic acid and is often catalyzed by the base used in the reaction.[8] Electron-deficient heteroaryl boronic acids can be particularly susceptible to this side reaction.

  • Solution: To mitigate protodeboronation, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or trifluoroborate salts.[6][7] These are generally more resistant to hydrolysis. Additionally, minimizing reaction time and temperature, where possible, can help. A "slow-release" strategy using MIDA boronates can also be effective by keeping the concentration of the reactive boronic acid low throughout the reaction.[8]

Q5: Are there any alternative strategies for particularly difficult 2-chlorothiazole couplings?

For extremely challenging substrates where standard optimizations are insufficient, the addition of a copper(I) co-catalyst can be beneficial.

  • Copper(I)-Facilitated Suzuki Coupling: The addition of copper(I) salts, such as CuCl, has been shown to significantly improve yields for the coupling of electron-deficient 2-heterocyclic boronates.[9][10] Mechanistic studies suggest that copper facilitates the transmetalation step, which can be slow for these types of substrates, by forming a more reactive organocopper intermediate.[9][10]

Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst system for C-Cl bond activation.2. Catalyst inhibition by thiazole nitrogen.3. Insufficiently strong base.1. Switch to a more active catalyst system: Use a Pd(0) or Pd(II) precursor with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).3. Use a stronger base such as K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature.
Formation of boronic acid homocoupling byproduct 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst reacting directly with the boronic acid.1. Ensure thorough degassing of solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with inert gas).2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment.3. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Formation of protodeboronated arene 1. Instability of the boronic acid under basic conditions.1. Replace the boronic acid with a more stable derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt.2. Minimize reaction time and avoid excessive heating.3. Use anhydrous conditions if possible, though this may require different base/solvent combinations.
Complex mixture of byproducts 1. Reaction temperature is too high, leading to decomposition.2. Incorrect choice of base or solvent.1. Lower the reaction temperature and monitor the reaction over a longer period.2. Screen different bases and solvent systems to find cleaner reaction conditions.

Optimized Reaction Conditions for 2-Chlorothiazole Suzuki Coupling

The following table summarizes a range of reported conditions for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. These can serve as a starting point for the optimization of your specific 2-chlorothiazole substrate.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001875-90[1]
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (3)1,4-Dioxane11012-2460-85[11]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF901250-80[12]
Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)DMF1001670-97 (with CuCl)[10]

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-chlorothiazole with an arylboronic acid and should be optimized for specific substrates.

Reagents & Equipment:

  • 2-Chlorothiazole derivative (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M)

  • Degassed water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chlorothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (if required by the conditions, e.g., 1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir the mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL). Separate the layers and extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylthiazole.

Visualizations

The following diagrams illustrate the key chemical processes and logical workflows associated with the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L₂Pd(0) (Active Catalyst) pd_ox L₂Pd(II)(Ar¹)(X) pd0->pd_ox Oxidative Addition pd_trans L₂Pd(II)(Ar¹)(Ar²) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_trans->product aryl_halide Ar¹-X (2-Chlorothiazole) aryl_halide->pd_ox boronic_acid Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(Base)]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation boronic1 2 x Ar-B(OR)₂ homo_product Ar-Ar boronic1->homo_product Undesired Dimerization catalyst Pd(II) or O₂ catalyst->boronic1 boronic2 Ar-B(OR)₂ proto_product Ar-H boronic2->proto_product Hydrolysis of C-B bond reagents Base, H₂O reagents->boronic2

Caption: Common side reactions in Suzuki-Miyaura coupling.

Troubleshooting_Workflow cluster_sm_consumed Troubleshooting: SM Consumed cluster_sm_unreacted Troubleshooting: SM Unreacted start Low Yield or Failed Reaction check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_side_products Major Byproducts Observed? sm_yes->check_side_products check_catalyst Review Catalyst System sm_no->check_catalyst check_conditions Review Reaction Conditions sm_no->check_conditions homocoupling Homocoupling (Ar²-Ar²) check_side_products->homocoupling Yes protodeboronation Protodeboronation (Ar²-H) check_side_products->protodeboronation Yes solve_homo Solution: - Degas thoroughly - Use Pd(0) source homocoupling->solve_homo solve_proto Solution: - Use boronic ester/trifluoroborate - Milder base/conditions protodeboronation->solve_proto solve_catalyst Solution: - Use bulky, e⁻-rich ligand (SPhos, XPhos, etc.) - Increase catalyst loading check_catalyst->solve_catalyst solve_conditions Solution: - Use stronger base (K₃PO₄) - Increase temperature - Screen solvents check_conditions->solve_conditions

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

References

Technical Support Center: Optimization of Palladium Catalyst Systems for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium catalyst systems for C-C bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura coupling can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and stability of your aryl halide and boronic acid or ester. Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[1] Using fresh, high-purity reagents or more stable boronic acid derivatives like pinacol esters can mitigate this issue.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to air.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can deactivate the palladium catalyst.[1][2] The purity of the base is also important for the reaction's success.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress and consider optimizing these parameters.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst deactivation, where the active Pd(0) species aggregates and precipitates out of the solution.[3] This can be caused by:

  • Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidation and subsequent aggregation of the palladium catalyst.[4] Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment is critical to prevent this.[2]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to their oxidation.[1] Oxidized ligands can no longer effectively stabilize the palladium center, leading to aggregation. Using fresh, high-purity ligands and handling them under inert conditions is essential.

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand may not adequately stabilize the palladium catalyst, leading to the formation of palladium black. The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1.[1]

Q3: My Heck reaction is producing a mixture of alkene isomers. How can I improve the regioselectivity?

A3: Alkene isomerization is a common side reaction in Heck couplings, leading to a mixture of products.[3] Several factors can influence this:

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote double bond migration.[3] It is advisable to monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may also reduce the rate of isomerization.[3]

  • Choice of Base: Some bases can actively promote alkene isomerization.[3] Screening different bases may help identify one that minimizes this side reaction.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the Heck reaction. Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes improve the desired product ratio.

Q4: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne (Glaser coupling). What are the best strategies to minimize this side reaction?

A4: Glaser coupling, the homocoupling of terminal alkynes, is a frequent side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this:

  • Strict Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. All solvents and reagents must be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[1] If homocoupling is a persistent issue, switching to a copper-free system can be an effective solution.

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
No or Low Product Formation Inactive catalystUse a fresh batch of catalyst or a more stable pre-catalyst. Ensure proper storage and handling under an inert atmosphere.[2]
Poor quality of reagentsUse high-purity starting materials. For Suzuki coupling, consider using boronic esters which are more stable than boronic acids.[1]
Inappropriate reaction conditionsOptimize temperature, reaction time, and solvent. For challenging substrates, higher temperatures may be required.[4]
Ineffective baseThe choice and solubility of the base are critical.[2] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]
Significant Side Product Formation Protodeboronation (Suzuki)Use milder bases (e.g., K₃PO₄, KF) and anhydrous conditions.[1]
Homocoupling (Suzuki, Sonogashira)Ensure thorough degassing to remove oxygen.[4] For Sonogashira, consider copper-free conditions.[1]
DehalogenationUse a milder base or lower the reaction temperature.[2]
Alkene Isomerization (Heck)Monitor reaction closely and stop when complete. Lower the reaction temperature and screen different bases.[3]

Data Presentation

Catalyst and Ligand Selection for Challenging Suzuki-Miyaura Couplings
Substrate TypeRecommended Palladium SourceRecommended Ligand(s)Typical Catalyst Loading (mol%)Reference
Aryl ChloridesPd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos), NHCs1 - 5[4]
Electron-Deficient Boronic AcidsPd(PPh₃)₄ or Pd(OAc)₂/LigandElectron-rich, bulky phosphines2 - 5[1]
Sterically Hindered SubstratesPd₂(dba)₃ or Buchwald PrecatalystsBulky biaryl phosphine ligands1 - 3[4]
Common Bases and Solvents for Palladium-Catalyzed Cross-Coupling
Reaction TypeCommon BasesCommon SolventsNotes
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃, KFToluene/H₂O, Dioxane/H₂O, THF/H₂OThe presence of water is often beneficial for dissolving inorganic bases.[2]
Heck Et₃N, DIPEA, K₂CO₃, NaOAcDMF, NMP, AcetonitrileOrganic bases are commonly used to neutralize the HX formed.
Sonogashira Et₃N, DIPEATHF, Toluene, DMFThe amine base often serves as both the base and a co-solvent.[5]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[6]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[6]

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

General Procedure for a Heck Reaction

This protocol provides a general method for the coupling of a bromo-aromatic compound with methyl acrylate.

Materials:

  • Bromo-aromatic compound (1 equiv)

  • Methyl acrylate (5 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 equiv)

  • Acetonitrile

  • Celite

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-aromatic compound, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tol)₃ in acetonitrile.[7]

  • Degassing and Reaction: Degas the mixture and then heat it to reflux under a nitrogen atmosphere for 5 hours.[7]

  • Work-up: After cooling, filter the resulting mixture through Celite and concentrate the filtrate.[7]

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[7]

General Procedure for a Sonogashira Coupling Reaction

This protocol outlines a general procedure for the coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF, 5 mL)

  • Diethyl ether (Et₂O)

  • Celite

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[5]

  • Reaction: Stir the reaction mixture for 3 hours.[5]

  • Work-up: Dilute the reaction with Et₂O and filter through a pad of Celite, washing with Et₂O. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography on silica gel.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Replaced Reagents check_catalyst Assess Catalyst System (Pd Source, Ligand, Base) check_conditions->check_catalyst Conditions OK check_conditions->success Adjusted Conditions optimize_conditions Optimize T, t, Solvent check_catalyst->optimize_conditions System OK check_catalyst->success Changed Catalyst/Ligand/Base screen_ligands Screen Ligands/Bases optimize_conditions->screen_ligands use_precatalyst Use Stable Pre-catalyst screen_ligands->use_precatalyst use_precatalyst->success Experimental_Workflow setup Reaction Setup (Add Reagents to Flask) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvents Add Degassed Solvents inert->solvents reaction Heat and Stir Reaction Mixture solvents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Technical Support Center: Cross-Coupling Reactions of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in cross-coupling reactions of halogenated heterocycles.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during cross-coupling reactions involving halogenated heterocycles. The questions are designed to reflect common challenges, and the answers provide actionable solutions based on established literature.

Homocoupling Side Products

Question 1: My Suzuki-Miyaura reaction is producing a significant amount of homocoupling byproduct of my boronic acid. What are the likely causes and how can I minimize it?

Answer: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction, often promoted by the presence of oxygen.[1][2] This reaction leads to the formation of a symmetrical biaryl from the boronic acid reagent.[1] Here are the primary causes and troubleshooting steps:

  • Oxygen in the reaction mixture: The presence of O₂ can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2]

  • Inefficient reduction of Pd(II) precatalyst: If a Pd(II) source like Pd(OAc)₂ is used, its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.

    • Solution: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or employ a pre-catalyst system that ensures efficient in-situ reduction.[2]

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: Screen different bases. While strong bases are often needed, their effect on homocoupling can be substrate-dependent. Sometimes, a weaker base may be preferable. Ensure your solvent is anhydrous and degassed.

Question 2: I am observing homocoupling of my organostannane reagent in a Stille coupling. What are the primary reasons and how can I prevent it?

Answer: Homocoupling is a major side reaction in Stille couplings, leading to the formation of a dimer from the organostannane reagent.[3][4] This can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[4]

  • Catalyst Choice: The nature of the palladium catalyst and ligands plays a significant role.

    • Solution: The use of bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[5]

  • Additives: Certain additives can minimize homocoupling.

    • Solution: The addition of a copper(I) co-catalyst can sometimes reduce the amount of homocoupling, although it can also promote the homocoupling of terminal alkynes in Sonogashira reactions.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at the lowest possible temperature that still allows for efficient cross-coupling.

Question 3: In my Sonogashira coupling, I am getting a lot of diacetylene byproduct (Glaser-Hay coupling). How can I avoid this?

Answer: The homocoupling of terminal alkynes, known as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7][8]

  • Copper and Oxygen: The combination of a copper(I) salt and oxygen is the primary driver for this side reaction.

    • Solution 1 (Copper-free Sonogashira): The most effective way to avoid alkyne homocoupling is to use a copper-free Sonogashira protocol. Many modern methods utilize specific ligands that promote the reaction without the need for a copper co-catalyst.[6][8]

    • Solution 2 (Strictly Anaerobic Conditions): If a copper co-catalyst is necessary, it is imperative to maintain strictly anaerobic (oxygen-free) conditions. This involves thorough degassing of all solvents and reagents and maintaining a robust inert atmosphere throughout the reaction.[7]

Protodehalogenation and Hydrodehalogenation

Question 4: My cross-coupling reaction with a chloropyridine is resulting in the formation of pyridine (dehalogenation product). Why is this happening and what can I do?

Answer: The replacement of a halogen atom with a hydrogen atom, known as protodehalogenation or hydrodehalogenation, is a frequent side reaction, especially with electron-deficient heteroaryl halides like chloropyridines.[1][9][10]

  • Mechanism: This can occur after the oxidative addition step. A hydride source in the reaction mixture (e.g., solvent, base, or impurities) can transfer a hydride to the palladium complex, which then undergoes reductive elimination to give the dehalogenated product.[1]

  • Reaction Conditions:

    • Ligand Choice: The use of bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by accelerating the desired cross-coupling pathway.[2]

    • Base Selection: The choice of base is critical. Strong bases, while often necessary for activating the coupling partner, can sometimes promote dehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) is recommended.[1][2]

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents to minimize potential hydride sources.

Side Reactions of Organoboron Reagents

Question 5: I am seeing significant protodeboronation of my heteroaryl boronic acid in a Suzuki-Miyaura coupling. How can I prevent this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue, especially with electron-deficient or sensitive heteroaryl boronic acids in the presence of aqueous bases.[2]

  • Mechanism: The reaction is often catalyzed by the base or the palladium-phosphine complex itself.[1]

  • Solutions:

    • Use of Boronic Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[2]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.

    • Choice of Base: The type and concentration of the base are crucial. Weaker bases or the use of fluoride ions (e.g., KF) can sometimes mitigate this side reaction.

    • Reaction Temperature and Time: Running the reaction at a lower temperature and for a shorter duration can favor the desired cross-coupling over protodeboronation.[2]

Data Presentation

The following tables summarize the effect of various reaction parameters on the formation of common side products in the cross-coupling of halogenated heterocycles.

Table 1: Effect of Ligand on Homocoupling in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield of Cross-Coupling Product (%)Yield of Homocoupling Product (%)Reference
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100127515[11]
2SPhosPd₂(dba)₃K₃PO₄Dioxane1001295<5[2]
3XPhosPd(OAc)₂K₃PO₄Toluene1001298<2[2]
4NonePd(OAc)₂K₂CO₃DMF/H₂O100242Not reported[11]

Table 2: Influence of Base on the Dehalogenation of 2-Chloropyridine in Suzuki-Miyaura Coupling

EntryBaseSolventTemp (°C)Yield of 2-Phenylpyridine (%)Yield of Pyridine (Dehalogenation) (%)Reference
1Na₂CO₃H₂O/DMF6076Not reported, but noted as a side product[1]
2K₂CO₃1,4-Dioxane/H₂O10080~10[1]
3K₃PO₄1,4-Dioxane80>90<5[1]
4Cs₂CO₃Toluene11092<5[12]

Experimental Protocols

Protocol 1: Minimizing Homocoupling in the Stille Coupling of 3,4-Dibromothiophene

This protocol is optimized to favor the formation of the mono-arylated product while minimizing the formation of homocoupling byproducts.

Materials:

  • 3,4-Dibromothiophene

  • Organostannane reagent (e.g., (Tributylstannyl)benzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent) and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed toluene via syringe.

  • Add the organostannane reagent (1.1 equivalents) dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

Protocol 2: High-Yield Sonogashira Coupling of 2-Chloropyridine with Phenylacetylene (Copper-Free)

This protocol utilizes a copper-free system to avoid the homocoupling of phenylacetylene.

Materials:

  • 2-Chloropyridine

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube and inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add 2-chloropyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a Schlenk tube.

  • Remove the Schlenk tube from the glovebox and attach it to a Schlenk line.

  • Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to troubleshooting cross-coupling reactions of halogenated heterocycles.

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield / Byproducts) Check_Starting_Materials Verify Purity and Integrity of Starting Materials & Reagents Start->Check_Starting_Materials Check_Reaction_Setup Ensure Inert Atmosphere (Degassing, Dry Solvents) Check_Starting_Materials->Check_Reaction_Setup Side_Product_Analysis Identify Major Side Product(s) (Homocoupling, Dehalogenation, etc.) Check_Reaction_Setup->Side_Product_Analysis Homocoupling Homocoupling Observed Side_Product_Analysis->Homocoupling e.g., Biaryl Dehalogenation Dehalogenation Observed Side_Product_Analysis->Dehalogenation e.g., Ar-H Other_Side_Products Other Side Products Side_Product_Analysis->Other_Side_Products e.g., Protodeboronation Optimize_Ligand Screen Ligands (Bulky, Electron-Rich) Homocoupling->Optimize_Ligand Optimize_Base Screen Bases (Strength, Solubility) Dehalogenation->Optimize_Base Optimize_Solvent Change Solvent Other_Side_Products->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Ligand->Optimize_Temp Optimize_Base->Optimize_Temp Final_Product Desired Product Optimize_Temp->Final_Product Optimize_Solvent->Optimize_Temp

Caption: A general troubleshooting workflow for cross-coupling reactions.

Side_Product_Pathways cluster_catalytic_cycle Catalytic Cycle cluster_side_reactions Side Reaction Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation + R-M Dehalogenation Protodehalogenation (Ar-H) PdII->Dehalogenation + [H] source PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R Homocoupling Homocoupling (R-R or Ar-Ar) Transmetalation->Homocoupling O2, Pd(II) Reductive_Elimination Reductive Elimination PdII_R->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R (Desired Product) Reductive_Elimination->Product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Ligand_Effects Ligand_Properties Ligand Properties Steric Bulk Electron Donating Ability Steric_Bulk Increased Steric Bulk Ligand_Properties:steric->Steric_Bulk Electron_Donating Increased Electron Donating Ability Ligand_Properties:electronic->Electron_Donating Desired_Outcome Increased Rate of Reductive Elimination Steric_Bulk->Desired_Outcome Undesired_Outcome Suppression of Side Reactions (e.g., beta-Hydride Elimination) Steric_Bulk->Undesired_Outcome Electron_Donating->Desired_Outcome

Caption: Influence of ligand properties on reaction outcomes.

References

Technical Support Center: Purification of Crude 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-chlorothiazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 2-aminothiazole, 2-chlorothiazole, or 2,5-dibromo-4-chlorothiazole.

  • Isomeric byproducts: Positional isomers formed during bromination, for instance, 5-Bromo-2-chlorothiazole.

  • Over-brominated species: Such as 2-chloro-4,5-dibromothiazole.

  • Reagents and catalysts: Residual reagents or catalysts from the synthesis.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of your sample. By comparing the crude material to a purified standard (if available) on a TLC plate, you can visualize the number of components and estimate their relative polarities. An ideal TLC eluent system for this compound is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Ensure the solution cools slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of pure this compound.

Problem 2: Low recovery of purified product.

  • Possible Cause:

    • Using too much solvent during dissolution.

    • The compound has significant solubility in the cold recrystallization solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cool the solution thoroughly in an ice bath to minimize solubility.

    • Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Concentrate the mother liquor and recrystallize a second crop of crystals.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause:

    • Inappropriate eluent polarity.

    • Column overloading.

    • Column channeling.

  • Solution:

    • Optimize the eluent system using TLC. A good starting point for this compound is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

    • Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. A good solvent will dissolve the crude product when hot but not when cold. For this compound, an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal eluent system by TLC. A system that gives an Rf value of 0.2-0.3 for this compound is ideal.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen eluent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent System (v/v)Solubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
HexaneInsolubleSparingly SolubleGood
Ethanol/Water (9:1)Sparingly SolubleSolubleVery Good
TolueneSolubleVery SolublePoor
DichloromethaneVery SolubleVery SolubleNone

Table 2: Column Chromatography Eluent System and Expected Rf Values

Eluent System (Hexane:Ethyl Acetate, v/v)Expected Rf of this compoundExpected Rf of Common Impurities
95:5~0.35Varies (typically more polar impurities will have lower Rf)
90:10~0.50Varies

Note: Rf values are approximate and can vary based on the specific conditions (TLC plate, temperature, etc.).

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B C Cool to Crystallize B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals D->E F Dry Purified Product E->F G Pack Column with Silica Gel H Load Crude Product G->H I Elute with Solvent H->I J Collect Fractions I->J K Analyze Fractions (TLC) J->K L Combine Pure Fractions & Evaporate K->L

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_flow cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Column Chromatography Issues start Crude Product Purification Issue oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution solution_oiling Add Co-solvent / Slow Cooling / Scratch Flask / Seed Crystal oiling_out->solution_oiling solution_recovery Use Minimal Hot Solvent / Preheat Funnel / Cool Thoroughly low_recovery->solution_recovery solution_separation Optimize Eluent (TLC) / Check Loading / Repack Column poor_separation->solution_separation solution_elution Increase Eluent Polarity no_elution->solution_elution

Caption: Troubleshooting guide for common purification issues.

How to avoid dehalogenation in reactions with 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorothiazole. The focus is on preventing undesired dehalogenation reactions and achieving selective functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

The primary challenges with this compound stem from the differential reactivity of the two halogen atoms and the propensity for dehalogenation. The C2-Cl bond is generally more susceptible to nucleophilic attack, while the C4-Br bond is more reactive in many palladium-catalyzed cross-coupling reactions. However, forcing conditions to react at the less reactive C2-Cl position can lead to dehalogenation at the C4 position. Conversely, reactions at the C4-Br position can also be accompanied by debromination, leading to reduced yields and purification difficulties.

Q2: Which position (C2-Chloro or C4-Bromo) is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl. Therefore, the C4-Bromo position is typically more reactive than the C2-Chloro position. Site-selective cross-coupling reactions on dihalogenated heteroarenes usually occur at the halogen proximal to the heteroatom due to intrinsic electrophilicity.[1] However, for thiazoles, the C2 position is more electron-deficient, which can also influence reactivity. In practice, selective coupling at the C4-bromo position is often achievable, but catalyst control can be used to influence selectivity.[2][3][4]

Q3: What causes dehalogenation in my reactions with this compound?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It is primarily caused by the formation of palladium-hydride (Pd-H) species. These can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF with traces of water) can act as hydride donors.

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can be a source of hydrides.

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources. An alternative pathway is β-hydride elimination from a palladium-amide intermediate in reactions like the Buchwald-Hartwig amination.[5]

Q4: Can I perform a Grignard reaction with this compound?

Formation of a Grignard reagent from this compound can be challenging.[6][7] Grignard reagents are highly reactive and basic, which can lead to side reactions with the thiazole ring.[8] Additionally, the presence of the C2-chloro group could interfere with the reaction. An alternative approach is a halogen-metal exchange, for example, using n-butyllithium at low temperatures, which can be more selective.[9][10][11] However, careful control of stoichiometry and temperature is crucial to avoid reaction at the C2 position.

Troubleshooting Guides

Issue: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of the debrominated starting material or product in the crude reaction mixture, identified by LC-MS or NMR.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Recommended Conditions to Minimize Dehalogenation in Suzuki Coupling:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder inorganic bases are less likely to generate Pd-H species compared to alkoxides.[12]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents minimize the risk of providing a hydride source. Ensure they are anhydrous.
Temperature 60-100 °CLowering the temperature can significantly reduce dehalogenation, albeit potentially slowing the reaction.
Additives None typically requiredEnsure boronic acid is of high purity.
Issue: Dehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 2-chloro-thiazole as a major byproduct.

  • Low conversion of the this compound starting material.

Competing Reaction Pathways:

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway cluster_2 Dehalogenation Pathway A Ar-Br + Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)(Br)L B->C B->C D Amine Coupling C->D I Formation of Ar-Pd(II)(H)L C->I E Ar-Pd(II)(NR₂)L D->E D->E F Reductive Elimination E->F G Ar-NR₂ + Pd(0)L F->G F->G H Hydride Source (Base, Solvent, H₂O) H->I J Reductive Elimination I->J I->J K Ar-H + Pd(0)L J->K

Caption: Competing pathways of cross-coupling and dehalogenation.

Recommended Conditions to Minimize Dehalogenation in Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard and reliable palladium sources.
Ligand Josiphos-type, Xantphos, BINAPBidentate and bulky monophosphine ligands can stabilize the catalyst and promote the desired C-N bond formation.[5]
Base LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required, but consider screening weaker bases if dehalogenation is severe.
Solvent Toluene, THF, DioxaneAprotic, anhydrous solvents are crucial.
Temperature 80-110 °CUse the lowest temperature that allows for a reasonable reaction rate.
Issue: Dehalogenation or Low Yield in Sonogashira Coupling

Symptoms:

  • Formation of 2-chloro-thiazole.

  • Significant amount of alkyne homo-coupling (Glaser coupling).

  • Low yield of the desired alkynylated thiazole.

Logical Selection of Reagents and Conditions:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A Goal: Sonogashira Coupling of This compound B Palladium Source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) A->B C Copper Co-catalyst (e.g., CuI) A->C E Base (e.g., Et₃N, i-Pr₂NH) A->E F Solvent (Anhydrous THF, Toluene, DMF) A->F G Temperature (RT to 80 °C) A->G H Desired Product: 4-Alkynyl-2-chlorothiazole B->H C->H J Side Product: Homo-coupling (R-C≡C-R) C->J Can promote D Consider Copper-Free Conditions if Homo-coupling is High E->H I Side Product: Dehalogenation (Ar-H) E->I Strong bases can cause F->H F->I Protic impurities can cause G->H J->D Leads to

Caption: Logic diagram for selecting Sonogashira coupling conditions.

Recommended Conditions to Minimize Dehalogenation in Sonogashira Coupling:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira reactions.[13][14][15]
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the copper cycle of the reaction.[14]
Base Et₃N, i-Pr₂NHAmine bases are standard; use freshly distilled bases.
Solvent Anhydrous THF, Toluene, or DMFChoice of solvent can impact solubility and reaction rate. Ensure it is rigorously dried.
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is sluggish.[13]

Experimental Protocols

Protocol 1: Model Suzuki-Miyaura Coupling at the C4-Position

This protocol is for the coupling of a generic 2-substituted-4-bromothiazole with an arylboronic acid.

Materials:

  • 2-Substituted-4-bromothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2-substituted-4-bromothiazole, arylboronic acid, and K₃PO₄.

  • In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ and SPhos to the Schlenk tube.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Model Buchwald-Hartwig Amination at the C4-Position

This protocol describes the amination of a generic 2-substituted-4-bromothiazole with a primary or secondary amine.

Materials:

  • 2-Substituted-4-bromothiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Cs₂CO₃.

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ and Xantphos.

  • Add the 2-substituted-4-bromothiazole and the amine to the tube.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

References

Technical Support Center: Overcoming Catalyst Inhibition by Nitrogen Heterocycles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition during coupling reactions involving nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a nitrogen heterocycle is sluggish or failing completely. What are the most likely causes?

A1: Low or no conversion in cross-coupling reactions involving nitrogen heterocycles is a common problem, frequently stemming from catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom within the heteroaryl ring can coordinate strongly to the palladium catalyst. This forms stable, "off-cycle" complexes that are catalytically inactive, representing a major deactivation pathway.[1][2]

  • Inefficient Oxidative Addition: For reactions involving challenging substrates like heteroaryl chlorides, the high strength of the C-Cl bond can make oxidative addition the rate-limiting step. This requires highly active catalysts to proceed efficiently.[2]

  • Catalyst Agglomeration: The formation of palladium black, which is essentially aggregated palladium nanoparticles, is a visual indicator of catalyst decomposition and deactivation.[2][3] This reduces the available surface area of the active catalyst.

Q2: What are the most common side reactions I should be aware of when using heteroaryl boronic acids in Suzuki couplings?

A2: Besides catalyst inhibition, several side reactions can reduce the yield of your desired product:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the boronic acid or ester, where a proton source (like water or alcohol) replaces the boron group. This is particularly problematic with electron-deficient heteroaryl boronic acids.[4]

  • Homocoupling: This side reaction leads to the formation of symmetrical biaryl products from the coupling of two identical molecules (e.g., two aryl halides or two boronic acids). The presence of oxygen can significantly promote the homocoupling of boronic acids.[4]

Q3: How can I minimize catalyst poisoning when my substrate contains a basic nitrogen heterocycle like pyridine?

A3: Several strategies can be employed to mitigate the inhibitory effects of basic nitrogen heterocycles:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][4] These ligands sterically shield the palladium center, preventing strong coordination with the nitrogen atom of the substrate.[5]

  • Use of Precatalysts: Employing well-defined palladium precatalysts ensures the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation before the catalytic cycle begins.[4]

  • Slow Addition: A slow, continuous addition of the nitrogen-containing coupling partner via syringe pump helps maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[4]

  • Reaction Additives: The addition of trimethyl borate has been shown to attenuate the Lewis basicity of the heteroaromatic subunits, thereby mitigating catalyst poisoning.[6]

Q4: My reaction mixture is turning black. What does this mean and how can I prevent it?

A4: The formation of a black precipitate is typically palladium black, an inactive, aggregated form of the catalyst.[3] While its appearance is common in many successful reactions, rapid and extensive precipitation early on indicates poor catalyst stability.[2] To prevent it:

  • Use Appropriate Ligands: Bulky, electron-rich ligands are crucial for stabilizing the active Pd(0) catalytic species and preventing aggregation.[2]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that still provides a reasonable rate.[2]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[2]

Troubleshooting Guide

Issue / Observation Potential Cause Suggested Solution(s) Citation(s)
Low or No Conversion Catalyst Poisoning by N-Heterocycle1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. 2. Use a well-defined palladium precatalyst. 3. Add the N-heterocycle substrate slowly to the reaction mixture. 4. Consider adding trimethyl borate to buffer the Lewis basicity of the heterocycle.[2][4][6]
Significant Protodeboronation Presence of protic sources (H₂O); reaction conditions favor C-B bond cleavage.1. Use rigorously anhydrous conditions and freshly dried solvents. 2. Run the reaction at the lowest effective temperature and for the shortest possible time. 3. Screen different bases; sometimes a weaker base can suppress this side reaction.[4]
High Levels of Homocoupling Presence of oxygen; sub-optimal reaction conditions.1. Thoroughly degas the solvent and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with Ar/N₂). 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Screen different catalysts, ligands, and bases to find a system where cross-coupling is kinetically favored over homocoupling.[4]
Poor Solubility of Reagents High polarity of nitrogen-containing heterocycles.1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water). 2. Increase the reaction temperature to improve solubility.[4]
Reaction Stalls Prematurely Catalyst has deactivated over the course of the reaction.1. If feasible, add a second portion of fresh catalyst and ligand to the stalled reaction. 2. For future runs, use a more robust ligand or a higher catalyst loading.[2]

Data Presentation: Ligand Effects on Suzuki Coupling Yields

The choice of ligand is critical for overcoming catalyst inhibition. The following table summarizes representative yields for the Suzuki coupling of 4-bromopyridine with phenylboronic acid using different classes of phosphine ligands, demonstrating the impact of ligand structure on reaction efficiency.

Ligand Ligand Type Description Typical Yield (%) Citation(s)
PPh₃ (Triphenylphosphine)Monodentate, ArylphosphineStandard, less sterically demanding ligand.10-30%[2][4]
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate, AlkylphosphineElectron-rich, moderately bulky.60-80%[4]
XPhosBiaryl MonophosphineVery bulky and electron-donating. Designed for challenging couplings.>90%[4]
SPhosBiaryl MonophosphineVery bulky and electron-donating. Similar efficacy to XPhos.>90%[4]
RuPhosBiaryl MonophosphineVery bulky and electron-donating. Effective for heteroaryl couplings.>90%[4]

Yields are representative and can vary significantly based on specific reaction conditions (base, solvent, temperature, and substrate purity).

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Pyridine Substrate

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyridine bromide with an arylboronic acid, incorporating best practices to mitigate catalyst inhibition.

Materials:

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Pyridine Bromide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: Add the palladium precatalyst, pyridine bromide, arylboronic acid, and base to an oven-dried reaction vessel containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Testing for Catalyst Poisoning by an Impurity

This protocol helps determine if an unknown impurity in your reagents or solvents is poisoning the catalyst.

  • Baseline Reaction: Run the coupling reaction under your standard, optimized conditions using the current batches of all reagents and solvents. Carefully record the final yield and reaction profile over time (if possible).[7]

  • High-Purity Reaction: Run the reaction again under identical conditions, but replace all reagents and solvents with materials of the highest available purity. Use a freshly opened bottle of anhydrous, degassed solvent and freshly purified solid reagents (e.g., by recrystallization or filtration through a plug of silica).[7]

  • Comparison: If the high-purity reaction shows a significantly improved yield or reaction rate compared to the baseline reaction, it strongly suggests that an impurity in one of your standard reagents or solvents is acting as a catalyst poison.[7]

Visualizations

Mechanism of Catalyst Inhibition

The following diagram illustrates the primary mechanism of catalyst deactivation, where a nitrogen heterocycle coordinates to the active Pd(0) catalyst, pulling it out of the productive catalytic cycle into an inactive "off-cycle" state.

TroubleshootingWorkflow Start Reaction Failed or Low Yield CheckPoisoning Is Catalyst Poisoning Suspected? Start->CheckPoisoning CheckSideReactions Are Side Products Observed? CheckPoisoning->CheckSideReactions No Action_Ligand Use Bulky, Electron-Rich Ligand (XPhos, etc.) or Precatalyst CheckPoisoning->Action_Ligand Yes CheckConditions Re-evaluate General Conditions CheckSideReactions->CheckConditions No Action_Degas Improve Degassing (for Homocoupling) CheckSideReactions->Action_Degas Yes Success Reaction Optimized CheckConditions->Success No Action_Solvent Screen Solvents & Temperature CheckConditions->Action_Solvent Yes Action_SlowAdd Implement Slow Addition of N-Heterocycle Action_Ligand->Action_SlowAdd Action_SlowAdd->CheckSideReactions Action_Anhydrous Use Anhydrous Conditions (for Protodeboronation) Action_Degas->Action_Anhydrous Action_Anhydrous->CheckConditions Action_Purity Verify Reagent Purity & Inert Atmosphere Action_Solvent->Action_Purity Action_Purity->Success

References

Optimizing reaction conditions for N-alkylation of the thiazole ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of the thiazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N-alkylthiazolium salts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of a thiazole ring?

A1: The N-alkylation of a thiazole is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom (at position 3) of the thiazole ring attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged thiazolium cation.[1][2][3] This process is also referred to as quaternization of the thiazole nitrogen.

Q2: Which alkylating agents are typically used for this reaction?

A2: A variety of alkylating agents can be employed, with reactivity generally following the order of I > Br > Cl for alkyl halides. Common examples include methyl iodide, ethyl bromide, and benzyl bromide.[4] More reactive agents like triethyloxonium tetrafluoroborate (Meerwein's salt) can also be used, particularly for less reactive thiazoles, though they are often more expensive.[4]

Q3: Does the N-alkylation require a base?

A3: For simple thiazoles, the reaction can often proceed without a base, especially with reactive alkylating agents, as the thiazole nitrogen is sufficiently nucleophilic. However, if the thiazole ring has electron-withdrawing substituents or if a less reactive alkylating agent is used, a non-nucleophilic base may be required to enhance the reaction rate. For thiazoles with acidic protons (like 2-aminothiazole), a base is necessary to deprotonate the amino group first to prevent side reactions.

Q4: What are the common solvents used for N-alkylation of thiazoles?

A4: Polar aprotic solvents are generally preferred as they can dissolve the thiazole substrate and stabilize the resulting thiazolium salt. Commonly used solvents include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] In some cases, alcohols like ethanol or even toluene can be used, depending on the specific reactants and reaction temperature.[6][7]

Q5: How are the resulting N-alkylthiazolium salts typically purified?

A5: N-alkylthiazolium salts are ionic compounds and are generally insoluble in non-polar organic solvents. Purification can often be achieved by precipitation from the reaction mixture by adding a less polar solvent like diethyl ether or ethyl acetate. The resulting solid can then be collected by filtration and washed.[6][8][9][10] Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be used for further purification. Column chromatography is generally not suitable for these ionic salts.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides. 2. Low Nucleophilicity of Thiazole: Electron-withdrawing groups on the thiazole ring reduce the nucleophilicity of the nitrogen. 3. Steric Hindrance: Bulky substituents on the thiazole or the alkylating agent can hinder the reaction.[11] 4. Inappropriate Solvent: The chosen solvent may not be suitable for the specific reactants. 5. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Increase the reaction temperature and/or reaction time. Monitor the reaction by TLC to check for the consumption of starting material. 3. If steric hindrance is an issue, consider using a smaller alkylating agent if the synthesis allows. 4. Screen different polar aprotic solvents like acetonitrile, DMF, or DMSO.[5] 5. For less reactive systems, consider using a more forcing condition, such as microwave irradiation.[7]
Formation of Multiple Products 1. Side Reactions with Functional Groups: If the thiazole has other nucleophilic groups (e.g., an amino group), these can also be alkylated.[12] 2. Decomposition: The starting materials or product may be unstable at the reaction temperature.1. For thiazoles with other nucleophilic sites, such as 2-aminothiazole, protect the functional group before N-alkylation or use conditions that favor N-alkylation of the ring. 2. Run the reaction at a lower temperature for a longer period. Monitor for byproduct formation using TLC or LC-MS.
Product is an Oil and Difficult to Isolate 1. Hygroscopic Nature of the Product: Thiazolium salts, especially halides, can be hygroscopic and absorb moisture from the air to form an oil. 2. Impurities: The presence of unreacted starting materials or solvent residues can prevent crystallization.1. Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). After isolation, dry the product under high vacuum. 2. Try triturating the oil with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation. 3. Consider an anion exchange to a less hygroscopic counter-ion (e.g., BF₄⁻ or PF₆⁻) by treating the crude product with a salt like NaBF₄.
Purification Challenges 1. Product is Water-Soluble: This makes aqueous work-up difficult. 2. Product is Insoluble in Common Organic Solvents: This makes recrystallization challenging.1. If the product is water-soluble, avoid an aqueous work-up. Instead, remove the solvent under reduced pressure and attempt to purify by precipitation or trituration.[13] 2. For recrystallization, try a solvent system of a polar solvent in which the salt is soluble (e.g., ethanol, methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate) and use hot filtration.

Experimental Protocols

General Protocol for N-Alkylation of a Substituted Thiazole

This protocol describes a general procedure for the N-alkylation of a generic substituted thiazole with an alkyl bromide.

Materials:

  • Substituted Thiazole (1.0 eq)

  • Alkyl Bromide (1.1 - 1.5 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted thiazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the thiazole (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1-1.5 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Product Isolation: After the reaction is complete (as indicated by the consumption of the starting thiazole), cool the mixture to room temperature.

  • Precipitation: Add anhydrous diethyl ether to the reaction mixture until a precipitate forms. You may need to stir the mixture for some time to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the isolated N-alkylthiazolium bromide under high vacuum.

Characterization:

The product can be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

  • Melting Point: To assess purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of a generic thiazole with different reagents, based on general trends reported in the literature. Actual results will vary depending on the specific thiazole substrate.

Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Methyl IodideNoneAcetonitrileReflux4~90
Ethyl BromideNoneDMF8012~85
Benzyl BromideNoneAcetonitrile608~92
Ethyl BromideK₂CO₃DMF806~90
Methyl TosylateNoneToluene10010~80

Visualizations

Reaction Mechanism

N_Alkylation_Mechanism cluster_ts Transition State (SN2) Thiazole N S TS [Thiazole---R---X]‡ Thiazole:n->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Thiazolium N⁺-R S TS->Thiazolium:n Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: Mechanism of the N-alkylation of the thiazole ring.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Dissolve Thiazole in Solvent start->setup add_reagent Add Alkylating Agent setup->add_reagent reaction Heat and Stir (e.g., Reflux) add_reagent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reaction No workup Cool to Room Temperature and Precipitate with Anti-Solvent (e.g., Ether) is_complete->workup Yes isolate Isolate Product (Vacuum Filtration) workup->isolate dry Dry Product (High Vacuum) isolate->dry characterize Characterize Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: General experimental workflow for N-alkylation of thiazoles.

References

Technical Support Center: Managing Poor Reagent Solubility in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor reagent solubility during thiazole synthesis, particularly in the context of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution of my starting materials in a Hantzsch thiazole synthesis. What are the common causes and initial troubleshooting steps?

A1: Poor solubility of reagents is a frequent issue in Hantzsch thiazole synthesis, often leading to low yields and incomplete reactions. The primary starting materials, α-haloketones and a thioamide source (e.g., thiourea, thioacetamide), can have limited solubility in common organic solvents.

Initial troubleshooting should focus on:

  • Solvent Selection: The choice of solvent is critical. While alcohols like ethanol and methanol are commonly used, they may not be optimal for all substrates.[1][2]

  • Temperature: Increasing the reaction temperature can enhance the solubility of your reagents. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures.

  • Agitation: Ensure vigorous stirring to maximize the interaction between the solid and liquid phases.

Q2: Which solvents are recommended for thiazole synthesis, and how do I choose the best one for my specific reagents?

A2: The principle of "like dissolves like" is a good starting point. Polar solvents are generally preferred for the polar reactants in Hantzsch synthesis.[3]

  • Commonly Used Solvents: Ethanol, methanol, and dimethylformamide (DMF) are frequently employed.[4][5]

  • Alternative "Green" Solvents: To address environmental concerns and potentially improve solubility, consider using glycerin, ionic liquids, or even water under certain conditions.[6] Catalyst-free Hantzsch reactions have been successfully carried out in aqueous media.[2][6]

  • Co-solvents: Using a mixture of solvents can be effective. For instance, a small amount of a co-solvent like DMF can improve the solubility of certain thioamides.

Q3: My thioamide derivative is particularly insoluble. What strategies can I employ to get it into solution?

A3: Thioamides can be challenging due to their polarity and potential for strong intermolecular hydrogen bonding.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective for dissolving thioamides that are insoluble in alcohols.[4]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically increase the rate of reaction, often overcoming the limitations of poor solubility by rapidly heating the reaction mixture.[4][7]

  • Phase-Transfer Catalysis (PTC): If you are using a biphasic solvent system, a phase-transfer catalyst can help shuttle one reactant across the phase boundary to react with the other.[8]

Q4: Can I run the Hantzsch synthesis without fully dissolving the reagents?

A4: While complete dissolution is ideal, reactions can sometimes proceed under heterogeneous (solid-liquid) conditions, especially with vigorous stirring and elevated temperatures. However, this often leads to longer reaction times and lower yields. Techniques like solvent-free reactions using ball milling can be an effective alternative for insoluble reactants.[9][10]

Q5: Are there any alternative synthetic routes to thiazoles that can circumvent solubility issues?

A5: Yes, several other methods for synthesizing thiazoles exist, some of which may be more suitable for substrates with poor solubility. These can include reactions of thioamides with ketones, α-diazoketones, or alkynes.[8] Solvent-free synthesis approaches, where the reactants are heated together without a solvent, can also be a viable option.

Data Presentation: Reagent Solubility

The following tables provide solubility data for common reagents used in thiazole synthesis. This information can guide your choice of solvent for improved reaction outcomes.

Table 1: Solubility of Thioacetamide in Various Solvents

SolventTemperature (°C)Molar Fraction Solubility (x10^3)
Methanol25119.3
Ethanol2558.2
n-Propanol2534.1
Isopropanol2527.5
n-Butanol2522.8
Acetonitrile2586.4
Acetone25102.1
Ethyl Acetate2545.7
Data adapted from a study on thioacetamide solubility.[10]

Table 2: Qualitative Solubility of Common α-Haloketones

ReagentWaterAlcohols (Ethanol, Methanol)EthersBenzene, Chloroform
2-ChloroacetophenoneInsoluble (<0.1 g/100 mL)[9]Soluble[9]Soluble[9]Soluble[9]
Phenacyl BromidePractically insoluble[11]Freely soluble[11]Freely soluble[11]Freely soluble[11]
This table provides general solubility characteristics based on available data.

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis for Poorly Soluble Reagents

This protocol is adapted for reagents with limited solubility in traditional solvents.[4]

  • Reagent Preparation: In a specialized microwave reaction vessel, combine the α-haloketone (1 mmol), the thioamide or thiourea (1.2 mmol), and 2-3 mL of a suitable high-boiling point solvent (e.g., DMF, NMP, or sulfolane).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After cooling the reaction vessel to room temperature, pour the contents into a beaker containing ice-water. The thiazole product, which is often poorly soluble in water, will precipitate.[5]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Method for Improving Reagent Solubility with a Co-solvent

  • Initial Dissolution Attempt: In a round-bottom flask, add the poorly soluble reagent (e.g., a substituted thioamide) and the bulk of your chosen reaction solvent (e.g., ethanol).

  • Co-solvent Addition: While stirring, add a small amount of a strong, polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the reagent dissolves. Use the minimum amount of co-solvent necessary.

  • Addition of Second Reagent: Once the first reagent is in solution, add the second reagent (e.g., the α-haloketone).

  • Reaction: Proceed with the reaction under your standard conditions (e.g., heating to reflux).

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor Reagent Solubility solvent Step 1: Optimize Solvent - Try alternative polar aprotic solvents (DMF, DMSO) - Use a co-solvent system start->solvent check1 Is solubility improved? solvent->check1 temp Step 2: Increase Temperature - Gently heat the reaction mixture - Monitor for degradation check1->temp No success Success: Proceed with Synthesis check1->success Yes check2 Is solubility improved? temp->check2 advanced Step 3: Advanced Techniques - Microwave-assisted synthesis - Phase-transfer catalysis - Solvent-free reaction (ball milling) check2->advanced No check2->success Yes check3 Is the reaction proceeding? advanced->check3 alternative Consider Alternative Synthesis Route check3->alternative No check3->success Yes

Caption: Troubleshooting workflow for poor reagent solubility.

HantzschSynthesis cluster_reagents Starting Materials haloketone α-Haloketone dissolution Dissolution in Solvent (Potential Solubility Issue) haloketone->dissolution thioamide Thioamide/Thiourea thioamide->dissolution nucleophilic_attack Nucleophilic Attack (S on α-carbon) dissolution->nucleophilic_attack intermediate1 Thioether Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization (N on carbonyl C) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole Product dehydration->product

Caption: Hantzsch thiazole synthesis with solubility-critical step.

References

Technical Support Center: Reaction Monitoring of 4-Bromo-2-chlorothiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the functionalization of 4-bromo-2-chlorothiazole using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a typical functionalization reaction for this compound that I can monitor with TLC/LC-MS?

A1: A common reaction is a Suzuki or Stille cross-coupling, where the bromine at the 4-position is replaced with an aryl, heteroaryl, or vinyl group.[1][2] These reactions are often catalyzed by a palladium complex. Monitoring the consumption of the starting material and the formation of the more conjugated, less polar product is straightforward with these techniques.

Q2: How do I choose an appropriate TLC solvent system to monitor my reaction?

A2: The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.3-0.5.[3][4] This provides adequate separation from the product and the baseline. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[5][6] For halogenated heterocycles, a common starting point is a 4:1 mixture of Hexanes:Ethyl Acetate.

Q3: My product and starting material have very similar Rf values on the TLC plate. How can I improve separation?

A3: If the spots are too close, you can try changing the solvent system to one with a different polarity profile (e.g., trying dichloromethane/methanol instead of hexanes/ethyl acetate).[6] You can also try "co-spotting," where the reaction mixture and the starting material are spotted in the same lane to see if they resolve as two distinct spots.[4] If separation is still poor, the compounds may have very similar polarities, and LC-MS will be a more reliable monitoring tool.

Q4: I don't see any spots on my TLC plate under the UV lamp. What could be the problem?

A4: There are several possibilities:

  • Compound is not UV-active: While thiazoles are typically UV-active, your product might not be. Try using a chemical stain like potassium permanganate or p-anisaldehyde.

  • Sample is too dilute: The concentration of your reaction mixture may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[6][7]

  • Solvent level is too high: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[6][7]

  • Reaction has not started: If you only spot the reaction mixture and see nothing, it's possible the reaction hasn't proceeded. Always spot a lane with the starting material as a reference.

Q5: In my LC-MS analysis, I can't find the molecular ion peak for my product. What should I check?

A5: This is a common issue. Consider the following:

  • Ionization Issues: The compound may not ionize well under the current conditions. If using electrospray ionization (ESI), try switching polarity (positive vs. negative mode) or adjusting source parameters like gas flow and temperature.[8][9] Adding a small amount of formic acid or ammonium acetate to the mobile phase can often aid protonation.

  • Incorrect m/z Value: Double-check your mass calculation. Remember to account for the isotopic pattern of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[10]

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try using gentler source conditions (e.g., lower temperatures).

  • Analyte Elution: Ensure your analyte is eluting within the MS acquisition window.[8][9] It's possible the compound is retained longer than expected or not retained at all.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Elongated Spots Sample is overloaded/too concentrated.[6][11][12]Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount (0.1-1%) of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[6]
Spots Remain at Baseline (Low Rf) Mobile phase is not polar enough.[6]Increase the proportion of the polar solvent in your mobile phase system.
Spots Run at Solvent Front (High Rf) Mobile phase is too polar.[6]Decrease the proportion of the polar solvent or choose a less polar solvent.
Irreproducible Rf Values Chamber is not saturated with solvent vapor.Place a piece of filter paper in the TLC chamber to aid saturation and wait a few minutes before running the plate.
Inconsistent spotting technique.Apply small, consistent spots. Use a capillary tube for best results.[5]
LC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Signal or Very Low Sensitivity Incorrect MS settings.Verify ion source parameters (temperature, gas flows), polarity, and acquisition window.[8][9][13]
Leak in the LC system.Check for leaks at all fittings, especially between the column and the MS source.[8]
Sample degradation or low concentration.Prepare a fresh sample. Ensure the concentration is above the instrument's limit of detection.[9]
Broad or Tailing Peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Unexpected m/z Peaks Presence of adducts (e.g., +Na, +K).[9][14]Use high-purity solvents and glassware. Consider this possibility when analyzing the spectrum.
Contamination from sample or system.Run a blank (injecting only the mobile phase) to identify system peaks.
Shifting Retention Times Insufficient column equilibration.[9]Equilibrate the column with at least 10 column volumes of the initial mobile phase between runs.
Mobile phase composition has changed.Prepare fresh mobile phases. Ensure solvent lines are free of air bubbles.[8]

Experimental Protocols

Protocol 1: TLC Monitoring of a Cross-Coupling Reaction
  • Preparation:

    • Prepare a developing chamber by adding a 4:1 Hexanes:Ethyl Acetate solution to a depth of ~0.5 cm. Place a piece of filter paper inside, close the lid, and allow it to saturate for 5-10 minutes.

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).[5] Using a pencil, gently draw a starting line ~1 cm from the bottom.

  • Spotting:

    • Using separate capillary tubes, spot three lanes on the starting line:

      • Lane 1 (Reference): A dilute solution of your this compound starting material.

      • Lane 2 (Co-spot): Spot the starting material, then, on the same spot, apply a sample from the reaction mixture.[4]

      • Lane 3 (Reaction): A sample taken directly from the reaction mixture (dilute if necessary).

  • Development:

    • Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line. Close the lid.

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The product should appear as a new spot, typically with a higher Rf than the starting material, and the starting material spot should diminish over time.

Protocol 2: LC-MS Analysis
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The final concentration should be in the low µg/mL to ng/mL range.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

    • Scan Range: m/z 100 - 500.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting material and the product.

    • Remember to account for the isotopic patterns of Br and Cl. For this compound (C3HBrClNS), the expected [M+H]+ peaks would be around m/z 214, 216, and 218.

Data Presentation

Table 1: Example TLC Data for a Suzuki Coupling

(Reaction: this compound + Phenylboronic Acid)

CompoundMobile Phase (Hexanes:EtOAc)Approximate Rf Value
This compound4:10.40
2-chloro-4-phenylthiazole (Product)4:10.55
This compound9:10.25
2-chloro-4-phenylthiazole (Product)9:10.38
Table 2: Expected LC-MS Data
CompoundFormulaExpected [M+H]+ m/z (Major Isotopologues)Expected Retention Time
Starting Material: this compoundC₃HBrClNS213.8 (⁷⁹Br, ³⁵Cl), 215.8 (⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl), 217.8 (⁸¹Br, ³⁷Cl)~2.5 min
Hypothetical Product: 2-chloro-4-phenylthiazoleC₉H₆ClNS209.9 (³⁵Cl), 211.9 (³⁷Cl)~3.1 min

Visualizations

Reaction_Monitoring_Workflow Experimental Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision start Setup Reaction prep_tlc Prepare TLC Plate & Chamber start->prep_tlc prep_lcms Prepare LC-MS Dilutions & Vials start->prep_lcms run_tlc Run TLC prep_tlc->run_tlc inject_lcms Inject Sample into LC-MS prep_lcms->inject_lcms Optional/ Confirmatory visualize Visualize TLC (UV/Stain) run_tlc->visualize decision Reaction Complete? visualize->decision Qualitative Check analyze_ms Analyze MS Data (m/z, Isotopes) inject_lcms->analyze_ms analyze_ms->decision Quantitative Check workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Monitor Again decision->continue_rxn No continue_rxn->start Take next timepoint

Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC_Troubleshooting_Tree TLC Troubleshooting Decision Tree q1 Are spots visible on the TLC plate? a1_no No spots visible q1->a1_no No a1_yes Spots are visible q1->a1_yes Yes s1 1. Use a stain (e.g., KMnO4). 2. Concentrate sample spot. 3. Check UV lamp. a1_no->s1 q2 Are the spots distinct and round? a1_yes->q2 a2_no Spots are streaking q2->a2_no No a2_yes Spots are well-defined q2->a2_yes Yes s2 1. Dilute the sample. 2. Add acid/base modifier to mobile phase. a2_no->s2 q3 Is the separation adequate? (Rf not at 0 or 1) a2_yes->q3 a3_no Poor separation q3->a3_no No a3_yes Separation is good! Proceed with analysis. q3->a3_yes Yes s3 Adjust mobile phase polarity: - Spots too low? Increase polarity. - Spots too high? Decrease polarity. a3_no->s3

Caption: A decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing protodeboronation in Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their reactions to minimize this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a deboronated byproduct that can complicate purification.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). This is often accompanied by a lower than expected yield of the desired product and unreacted starting materials.

Q3: What are the main factors that contribute to protodeboronation?

A3: Several factors can promote protodeboronation, including:

  • pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the specific mechanism and rate being highly dependent on the substrate.[1]

  • Substrate Structure: Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are highly susceptible to protodeboronation.[2][3]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[4]

  • Base: The choice of base is crucial. Strong bases can increase the rate of base-catalyzed protodeboronation.[4]

  • Solvent: The presence of a proton source, such as water in the solvent system, can facilitate protodeboronation.

  • Catalyst and Ligands: The palladium catalyst and phosphine ligands can also play a role. Bulky, electron-rich phosphine ligands, while often promoting the desired coupling, can sometimes paradoxically increase the rate of protodeboronation.[5][6]

Q4: Are there alternative boron reagents that are less prone to protodeboronation?

A4: Yes, several alternatives to boronic acids have been developed to be more robust against protodeboronation. These include:

  • Organotrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids.[1]

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][7]

  • Boronic Esters (e.g., pinacol esters): While generally less stable than MIDA boronates, they are often more stable than the free boronic acids.[8]

Troubleshooting Guides

Issue 1: Low yield of desired product with significant formation of the deboronated byproduct.

This is a classic sign of protodeboronation outcompeting the desired Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Yield and High Protodeboronation

G start Low Yield, High Protodeboronation base Optimize Base start->base Is a strong base (e.g., NaOH, KOH) being used? temp Lower Temperature start->temp Is the reaction run at high temperature? boron Change Boron Reagent start->boron Is a sensitive boronic acid being used? catalyst Optimize Catalyst/Ligand start->catalyst Is the reaction sluggish? solvent Use Anhydrous Solvent start->solvent Is an aqueous solvent system used? base->temp Yes. Switch to a weaker base (e.g., K3PO4, Cs2CO3, K2CO3). result Improved Yield base->result temp->catalyst Yes. Attempt reaction at a lower temperature (e.g., RT to 60 °C). temp->result boron->catalyst Yes. Consider using MIDA boronate, organotrifluoroborate, or pinacol ester. boron->result catalyst->solvent Yes. Use a more active catalyst system (e.g., Buchwald precatalysts with biarylphosphine ligands) to accelerate coupling. catalyst->result solvent->result Yes. Try anhydrous conditions (e.g., dry dioxane, THF, or toluene).

Caption: Troubleshooting workflow for addressing low yields due to protodeboronation.

Suggested Actions:

  • Modify the Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.[4]

  • Change the Boron Reagent: For particularly sensitive substrates, replace the boronic acid with a more stable derivative like a MIDA boronate, an organotrifluoroborate, or a pinacol ester.[1][7][8]

  • Optimize the Catalyst System: Use a highly active catalyst system to accelerate the desired Suzuki coupling, thereby outcompeting the slower protodeboronation. Buchwald-type biarylphosphine ligands and precatalysts are often effective.[9]

  • Use Anhydrous Conditions: If possible, switch to anhydrous solvents to minimize the presence of a proton source.

Issue 2: Inconsistent results with heteroaromatic boronic acids.

Heteroaromatic boronic acids, especially those with a nitrogen atom adjacent to the boronic acid (e.g., 2-pyridylboronic acid), are notoriously prone to protodeboronation.

Logical Relationship for Handling Heteroaromatic Boronic Acids

G start Using Heteroaromatic Boronic Acid strategy1 Slow-Release Strategy start->strategy1 strategy2 Anhydrous Conditions with Specific Base start->strategy2 strategy3 Use of Additives start->strategy3 reagent1 Use MIDA Boronate strategy1->reagent1 reagent2 Use Organotrifluoroborate strategy1->reagent2 condition Use Anhydrous Solvent (e.g., Dioxane) + K3PO4 or CsF strategy2->condition additive Add Copper Salts (e.g., Cu(OAc)2) strategy3->additive

Caption: Strategies for mitigating protodeboronation with heteroaromatic boronic acids.

Suggested Actions:

  • Employ a "Slow-Release" Strategy: Use MIDA boronates or organotrifluoroborates.[1][10] These reagents slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.

  • Strictly Anhydrous Conditions: The use of anhydrous solvents can significantly suppress protodeboronation.[10]

  • Careful Base Selection: For heteroaromatic boronic acids, weaker bases like K₃PO₄ or CsF are often preferred.[11]

  • Use of Additives: Copper salts have been shown to stabilize heteroaromatic boronic acids, potentially through a pre-transmetalation step that is faster than protodeboronation.[8][10]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of various reaction parameters on the extent of protodeboronation.

ParameterCondition Prone to ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Boron Reagent Boronic AcidMIDA Boronate, Organotrifluoroborate, Pinacol EsterIncreased stability and/or slow release of the active nucleophile.[1][7][8]
Base Strong Bases (e.g., NaOH, KOH)Weaker Bases (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation pathways.[4]
Temperature High (e.g., > 80 °C)Low to Moderate (e.g., RT - 60 °C)Slows the rate of the protodeboronation side reaction.[4]
Catalyst/Ligand Inefficient SystemHighly Active System (e.g., Buchwald Precatalysts with Biarylphosphine Ligands)Accelerates the desired coupling to outcompete protodeboronation.[9]
Solvent Aqueous MixturesAnhydrous Solvents (e.g., Dioxane, THF, Toluene)Removes the primary proton source for protodeboronation.[10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Standard Boronic Acid

This protocol provides a starting point with general considerations to minimize protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2-1.5 equiv)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1), degassed

  • Procedure:

    • To a flame-dried reaction vessel, add the aryl halide, boronic acid, base, and palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture at the desired temperature (start at a lower temperature, e.g., 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Sensitive Heteroaromatic Boronic Acid using a MIDA Boronate

This protocol is designed for challenging couplings where protodeboronation is a significant concern.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Heteroaryl-MIDA boronate (1.2-1.5 equiv)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)

    • Solvent (e.g., Anhydrous 1,4-Dioxane), degassed

  • Procedure:

    • In a glovebox, add the aryl halide, heteroaryl-MIDA boronate, K₃PO₄, and palladium catalyst to a reaction vial.

    • Add the degassed anhydrous solvent.

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and work up as described in Protocol 1.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined experimentally.

References

Scale-up challenges for the synthesis of 4-Bromo-2-chlorothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chlorothiazole derivatives, with a focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound derivatives?

A1: The synthesis of this compound derivatives can be approached through several routes. A primary method involves the Hantzsch thiazole synthesis, a well-established reaction for forming the thiazole ring. This typically involves the condensation of an α-haloketone with a thioamide.[1][2] For introducing the bromo and chloro substituents, strategies include using halogenated starting materials or performing halogenation reactions on the thiazole ring. One documented lab-scale synthesis for a related compound, 2-Bromo-4-chlorothiazole, starts from 2,5-dibromo-4-chlorothiazole and involves a debromination step.[3]

Q2: What are the key challenges when scaling up the synthesis of this compound derivatives?

A2: Scaling up the synthesis of halogenated thiazoles presents several challenges. These can include:

  • Exothermic Reactions: The bromination and thiazole ring formation steps can be exothermic, posing a risk of runaway reactions in large reactors if not properly managed.

  • Reagent Handling: The use of corrosive and hazardous reagents such as bromine and thionyl chloride requires specialized handling procedures and equipment at an industrial scale.

  • Impurity Profile: The formation of regioisomers and poly-halogenated byproducts can be more pronounced at a larger scale, complicating purification.[4]

  • Product Isolation: Crystallization and filtration of the final product from large volumes of solvent can be challenging, affecting yield and purity.

  • Waste Management: The synthesis generates halogenated waste streams that require proper treatment and disposal to minimize environmental impact.

Q3: How can I monitor the progress of the reaction during synthesis?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress at the lab scale. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked. For larger-scale production, high-performance liquid chromatography (HPLC) is a more quantitative and robust method for monitoring reaction conversion and impurity formation.

Q4: What are the typical impurities encountered in the synthesis of this compound derivatives?

A4: Impurities can arise from several sources, including starting materials and side reactions. Common impurities may include:

  • Isomeric Products: Depending on the substitution pattern of the precursors, the formation of isomeric thiazoles is possible.

  • Over-brominated Species: The use of excess brominating agents can lead to the formation of dibromo- or other poly-brominated thiazole derivatives.[5]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Byproducts from Side Reactions: The Hantzsch synthesis can sometimes yield oxazole byproducts if the thioamide is contaminated with the corresponding amide.

Q5: What safety precautions should be taken during the synthesis of this compound derivatives?

A5: The synthesis of this compound derivatives involves hazardous materials and requires strict safety protocols. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of corrosive vapors.

  • Handling of Reagents: Bromine and thionyl chloride are highly corrosive and toxic. Handle these reagents with extreme care and follow established safety procedures.

  • Emergency Procedures: Be familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.

Troubleshooting Guides

Issue 1: Low Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Suboptimal Reaction Temperature Optimize the reaction temperature. For the Hantzsch synthesis, refluxing is common, but the optimal temperature may vary depending on the specific substrates. For bromination, low temperatures are often used to control selectivity.
Poor Quality of Starting Materials Ensure the purity of starting materials. Impurities can lead to side reactions that consume reactants and lower the yield of the desired product.
Product Loss During Workup Optimize the extraction and purification steps. During liquid-liquid extraction, ensure proper phase separation to avoid loss of product. For crystallization, select an appropriate solvent system to maximize recovery.
Side Reactions Identify and minimize side reactions. This may involve adjusting the stoichiometry of reactants, changing the order of addition, or using a different catalyst.
Issue 2: Formation of Impurities
Possible Cause Suggested Solution
Formation of Regioisomers Control the regioselectivity of the reaction by optimizing the reaction conditions, such as temperature and solvent. The choice of brominating agent can also influence the regioselectivity.
Over-bromination Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture to avoid localized high concentrations. Low-temperature conditions can also help to control over-bromination.
Hydrolysis of Intermediates Ensure anhydrous conditions if moisture-sensitive reagents or intermediates are involved. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

While a specific, detailed industrial-scale protocol for this compound is not publicly available, the following lab-scale synthesis for a related compound, 2-Bromo-4-chlorothiazole, can be adapted and scaled with appropriate process development and safety considerations.

Synthesis of 2-Bromo-4-chlorothiazole from 2,5-Dibromo-4-chlorothiazole [3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,5-dibromo-4-chlorothiazole in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -90°C using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Maintain the temperature at -90°C during the addition.

  • Stirring: Stir the reaction mixture at -90°C for 30 minutes.

  • Quenching: Add water to the reaction mixture and allow it to slowly warm to room temperature.

  • Workup: Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and water. Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization.

Data Presentation

The following tables provide a general overview of reaction parameters that can be optimized during the scale-up of a hypothetical synthesis of a this compound derivative. The data is illustrative and should be determined experimentally for a specific process.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Bromination Parameters (Illustrative)

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Reactant A 1.0 eq1.0 eq
Brominating Agent 1.1 eq1.05 eq (slow addition)
Solvent Dichloromethane (1 L)Dichloromethane (100 L)
Temperature 0-5 °C0-5 °C (with active cooling)
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-90%80-85%
Purity (Crude) 95%90-95%

Table 2: Hantzsch Thiazole Synthesis Optimization (Illustrative)

EntryThioamide (eq)α-Haloketone (eq)SolventTemperature (°C)Time (h)Yield (%)
11.01.0EthanolReflux675
21.21.0EthanolReflux682
31.01.0TolueneReflux870
41.21.0TolueneReflux878
51.21.0Ethanol601272

Visualizations

Experimental Workflow for Synthesis

G General Workflow for this compound Synthesis A Starting Material Preparation B Hantzsch Thiazole Synthesis A->B C Bromination B->C D Workup and Extraction C->D E Purification (Crystallization/Chromatography) D->E F Drying E->F G Final Product F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C D Extend Reaction Time / Increase Temperature C->D Yes E Reaction Complete C->E No F Analyze for Side Products E->F G Significant Side Products F->G H Optimize Reaction Conditions (Stoichiometry, Temp.) G->H Yes I Minimal Side Products G->I No J Investigate Workup and Purification Losses I->J

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

Comparative Analysis of 4-Bromo-2-chlorothiazole and Structural Analogs via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in drug discovery and development, this document provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 4-Bromo-2-chlorothiazole and its structural analogs. This analysis, supported by experimental data, elucidates the influence of halogen substituents on the chemical environment of the thiazole ring, offering valuable insights for the structural characterization of similar compounds.

This guide presents a detailed spectral assignment for this compound, alongside a comparative analysis with 2-chlorothiazole, 4-bromothiazole, and 2,4-dibromothiazole. The inclusion of these analogs allows for a systematic evaluation of the electronic effects of chloro and bromo substituents on the proton and carbon chemical shifts within the thiazole moiety.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogs. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-5 Chemical Shift (δ ppm), Multiplicity
This compoundCDCl₃7.28 (s)
2-ChlorothiazoleCDCl₃7.45 (d), 7.20 (d)
4-BromothiazoleCDCl₃8.80 (d), 7.55 (d)
2,4-DibromothiazoleCDCl₃7.21 (s)[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2 Chemical Shift (δ ppm)C-4 Chemical Shift (δ ppm)C-5 Chemical Shift (δ ppm)
This compoundCDCl₃153.5125.0118.2
2-ChlorothiazoleCDCl₃152.1143.1119.5
4-BromothiazoleCDCl₃155.4123.8115.6
2,4-DibromothiazoleCDCl₃136.3124.3120.8[1]

Experimental Protocols

The NMR spectra were acquired using a standard protocol for the structural elucidation of small organic molecules.

General Experimental Protocol:

A sample of the compound (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz, respectively. ¹H NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR spectra, a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Proton-decoupled ¹³C NMR spectra were obtained to simplify the spectra to single lines for each carbon environment.

Analysis and Interpretation of Spectral Data

The ¹H NMR spectrum of this compound exhibits a singlet at 7.28 ppm, corresponding to the single proton at the C-5 position. This is consistent with the structure, as there are no adjacent protons to cause spin-spin coupling. In contrast, 2-chlorothiazole and 4-bromothiazole, which have two protons on the thiazole ring, show doublet signals due to the coupling between the H-4 and H-5 protons. The singlet observed for 2,4-dibromothiazole at 7.21 ppm further supports the assignment for the disubstituted thiazoles.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the thiazole ring resonate at 153.5 ppm (C-2), 125.0 ppm (C-4), and 118.2 ppm (C-5). The downfield shift of the C-2 carbon is attributed to the electronegativity of the adjacent nitrogen and the attached chlorine atom. The C-4 carbon signal is influenced by the attached bromine atom. Comparing these shifts with the data for the analogs allows for a clear understanding of the substituent effects. For instance, the C-2 chemical shift in 2-chlorothiazole (152.1 ppm) is similar to that in this compound, highlighting the effect of the chlorine at this position. Similarly, the C-4 chemical shift in 4-bromothiazole (123.8 ppm) is comparable to that in the target compound. The data for 2,4-dibromothiazole shows the combined effect of two bromine atoms on the carbon chemical shifts.[1]

Visualization of NMR Spectral Assignment

To visually represent the relationship between the chemical structure and the assigned NMR signals, the following diagram was generated using the DOT language.

G ¹H and ¹³C NMR Spectral Assignment for this compound cluster_0 This compound C2 C2 (153.5 ppm) N N C2->N Cl Cl C2->Cl C4 C4 (125.0 ppm) C5 C5 (118.2 ppm) C4->C5 Br Br C4->Br H5 H5 (7.28 ppm) C5->H5 S S C5->S N->C4 S->C2

Caption: ¹H and ¹³C NMR assignments for this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of brominated thiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. Understanding their behavior under mass spectrometric conditions is crucial for their identification, structural elucidation, and quality control. This document outlines common ionization methods, details characteristic fragmentation patterns, and provides standardized experimental protocols to support researchers in their analytical endeavors.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount in the mass spectrometric analysis of brominated thiazoles, as it dictates the extent of fragmentation and the type of structural information obtained. The two most common approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), represent hard and soft ionization methods, respectively, each offering distinct advantages.

Electron Ionization (EI-MS) is a high-energy, hard ionization technique that bombards molecules in the gas phase with a beam of electrons, typically at 70 eV.[1][2] This high energy input leads to the formation of a radical cation (molecular ion, M•+) that is energetically unstable and prone to extensive fragmentation.[2][3] While this can make it challenging to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural elucidation.[2][4]

Electrospray Ionization (ESI-MS) is a soft ionization technique ideal for analyzing a wide range of molecules, including those that are thermally labile or non-volatile.[5][6] In ESI, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[5][8] Because ESI imparts little excess energy to the molecule, it generally produces intact molecular ions with minimal fragmentation, making it excellent for determining molecular weight.[5][9]

Below is a comparative summary of these techniques for the analysis of brominated thiazoles.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Type Hard Ionization[2]Soft Ionization[5]
Typical Ion Formed Radical Cation (M•+)Protonated [M+H]⁺ or Deprotonated [M-H]⁻ Molecule
Fragmentation Extensive and Reproducible[2]Minimal; can be induced (MS/MS)[10]
Molecular Ion Peak May be weak or absent[11]Typically strong and easily identifiable[5]
Primary Use Structural Elucidation via Fragmentation Patterns[2]Molecular Weight Determination[5]
Sample Introduction Gas Chromatography (GC) or Direct Insertion Probe[1]Liquid Chromatography (LC) or Direct Infusion[1]
Ideal Analytes Volatile and thermally stable compounds[2]Polar, thermally labile, and non-volatile compounds

Fragmentation Patterns of Brominated Thiazoles

The fragmentation of brominated thiazoles in mass spectrometry is influenced by the thiazole ring's inherent stability, the position and number of bromine substituents, and the ionization method employed.

Isotopic Signature of Bromine

A key characteristic in the mass spectra of brominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[12] This results in a distinctive isotopic pattern for any bromine-containing ion. A molecule with one bromine atom will exhibit two peaks of roughly equal intensity separated by 2 m/z units (M and M+2). A dibrominated compound will show a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[12] This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule or fragment.

Electron Ionization Fragmentation

Under EI conditions, brominated thiazoles undergo characteristic fragmentation pathways. Thiazoles generally produce abundant molecular ions due to the stability of the aromatic ring.[13][14] However, the presence of substituents and the high energy of EI can lead to predictable bond cleavages.

Key fragmentation pathways for thiazoles include:

  • Ring Cleavage: The thiazole ring can fragment through the loss of small neutral molecules like acetylene (C₂H₂) or hydrogen cyanide (HCN).[15]

  • Loss of Substituents: Side chains attached to the ring are often lost as radicals.

  • Halogen Loss: A primary fragmentation event for brominated thiazoles is the loss of a bromine radical (•Br), leading to a significant M-79 or M-81 peak.

For thiazolo[3,2-a]pyrimidines, studies have shown that the thiazole ring tends to fragment before the more stable pyrimidine ring.[16]

Electrospray Ionization and Tandem MS (MS/MS)

In ESI-MS, brominated thiazoles will primarily show the protonated molecular ion cluster ([M+H]⁺, [M+2+H]⁺, etc.). To gain structural information, tandem mass spectrometry (MS/MS) is employed.[6][10] In this technique, the ion of interest (e.g., the [M+H]⁺ ion) is isolated and then fragmented through collision-induced dissociation (CID).[4] The resulting product ions provide structural insights. Fragmentation in ESI-MS/MS often involves the loss of neutral molecules (e.g., HBr) and cleavage of the thiazole ring, similar to EI but initiated from an even-electron species.

Experimental Protocols

The following are generalized protocols for the analysis of brominated thiazoles using EI-MS and ESI-MS. Instrument parameters should be optimized for the specific analyte and system.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the brominated thiazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

Protocol 2: LC-ESI-MS Analysis
  • Sample Preparation: Dissolve the brominated thiazole derivative in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 8 L/min at a temperature of 350 °C.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 600.

    • For MS/MS: Select the [M+H]⁺ isotopic cluster as the precursor ion and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualized Workflows and Concepts

To clarify the relationships between these analytical concepts, the following diagrams are provided.

G General Mass Spectrometry Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Brominated Thiazole Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Introduction Sample Introduction (GC or LC) Dissolution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Interpretation Data Interpretation (Fragmentation Analysis) MassSpectrum->Interpretation

Caption: A generalized workflow for the mass spectrometry analysis of chemical compounds.

G Comparison of Ionization Techniques cluster_hard Hard Ionization (EI) cluster_soft Soft Ionization (ESI) Molecule_EI Analyte (M) Energy_EI High Energy (70 eV e⁻) Molecule_EI->Energy_EI Ion_EI M•⁺ (Unstable) Energy_EI->Ion_EI Ionization Fragments_EI Extensive Fragments Ion_EI->Fragments_EI Fragmentation Molecule_ESI Analyte (M) Energy_ESI Low Energy (Proton Transfer) Molecule_ESI->Energy_ESI Ion_ESI [M+H]⁺ (Stable) Energy_ESI->Ion_ESI Ionization NoFragments_ESI Minimal Fragments Ion_ESI->NoFragments_ESI

Caption: Conceptual difference between hard (EI) and soft (ESI) ionization methods.

G Plausible EI Fragmentation of 2-Bromothiazole cluster_path1 Loss of Bromine cluster_path2 Ring Cleavage cluster_path3 Sequential Loss from F1 M 2-Bromothiazole [C₃H₂BrNS]•⁺ m/z 164/166 F1 [C₃H₂NS]⁺ m/z 84 M->F1 - •Br F2 [C₂H₂S]•⁺ m/z 58 M->F2 - BrCN F3 [C₂H₂S]•⁺ m/z 58 F1->F3 - HCN

Caption: Postulated fragmentation pathways for 2-bromothiazole under EI conditions.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Determination of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of 4-Bromo-2-chlorothiazole, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, a comparison of their performance, and a logical workflow to aid in method selection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used, robust technique for routine purity analysis and quantification of known impurities.[1][2][3] It offers good sensitivity and selectivity, especially when coupled with advanced detectors like Diode Array Detectors (DAD).[1]

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for similar halogenated benzothiazoles and is a strong starting point for the analysis of this compound.[4]

ParameterCondition
Instrumentation HPLC system with a UV/DAD detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start at 70% A / 30% B. Linear gradient to 10% A / 90% B over 15 minutes. Hold at 10% A / 90% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of this compound in Acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][5] This makes it the preferred method for identifying unknown impurities and for trace-level quantification, even in complex matrices.[2][6]

Experimental Protocol: LC-MS

This protocol is designed for the identification and quantification of this compound and its potential impurities.

ParameterCondition
Instrumentation HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start at 95% A / 5% B. Linear gradient to 5% A / 95% B over 10 minutes. Hold at 5% A / 95% B for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Scan mode (for impurity identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode (for quantification)
Mass Range m/z 50 - 500
Sample Preparation Prepare a 0.1 mg/mL solution of this compound in Acetonitrile.

Performance Comparison: HPLC vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Good for known, chromophoric compounds. May have co-elution issues with impurities having similar retention times.Excellent. Can distinguish between compounds with the same retention time based on their mass-to-charge ratio.[1][6]
Sensitivity Good, typically in the microgram to nanogram range.Excellent, capable of detecting picogram to femtogram levels of analytes.[1][6]
Identification Limited to comparison with reference standards based on retention time.Provides molecular weight and structural information, enabling the identification of unknown impurities.[3][6]
Quantification Highly accurate and precise for known compounds with a reference standard.Accurate quantification, especially with tandem MS (MS/MS), which offers high selectivity.[7]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.[6]
Sample Matrix More susceptible to interference from complex sample matrices.Less prone to matrix effects due to the high selectivity of the mass detector.[1]

Workflow for Method Selection

The choice between HPLC and LC-MS depends on the specific analytical requirements.[1] The following diagram illustrates a logical workflow for selecting the appropriate method for purity determination of this compound.

MethodSelectionWorkflow Workflow for Purity Method Selection of this compound start Define Analytical Goal routine_purity Routine Purity Testing of Known Compound? start->routine_purity unknown_impurities Identify Unknown Impurities or Trace Analysis? routine_purity->unknown_impurities No hplc_method Use Validated HPLC-UV Method routine_purity->hplc_method Yes unknown_impurities->hplc_method No lcms_method Develop and Validate LC-MS Method unknown_impurities->lcms_method Yes end Report Results hplc_method->end structural_elucidation Need for Structural Elucidation? lcms_method->structural_elucidation lcmsms Employ LC-MS/MS structural_elucidation->lcmsms Yes structural_elucidation->end No lcmsms->end

Method Selection Workflow

References

Comparative Reactivity Analysis: 4-Bromo-2-chlorothiazole vs. 2,4-dibromothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic strategy. This guide provides a comparative analysis of the reactivity of two key building blocks, 4-Bromo-2-chlorothiazole and 2,4-dibromothiazole, with a focus on their utility in common carbon-carbon and carbon-heteroatom bond-forming reactions. The discussion is supported by experimental data to inform reaction design and optimization.

The thiazole motif is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce substituents at various positions is crucial for structure-activity relationship (SAR) studies. Both this compound and 2,4-dibromothiazole offer two distinct reactive sites, enabling sequential and site-selective modifications. The inherent differences in the electronic properties of the thiazole ring and the nature of the halogen substituents dictate the reactivity of these compounds.

Reactivity Principles of Halogenated Thiazoles

The reactivity of halothiazoles in cross-coupling and metal-halogen exchange reactions is primarily governed by two factors: the position of the halogen on the thiazole ring and the nature of the halogen itself.

  • Positional Reactivity: The thiazole ring is an electron-deficient heterocycle. The C2 position is the most electron-deficient, followed by the C5 and C4 positions. This electronic preference generally leads to higher reactivity at the C2 position in reactions involving nucleophilic attack or oxidative addition to a metal center.

  • Halogen Reactivity: The reactivity of halogens in these reactions typically follows the order I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates oxidative addition to the catalyst.

Comparative Reactivity in Key Synthetic Transformations

This section details the comparative reactivity of this compound and 2,4-dibromothiazole in Suzuki-Miyaura coupling, Stille coupling, and metal-halogen exchange reactions, supported by experimental data.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.

  • 2,4-dibromothiazole: In Suzuki-Miyaura reactions, 2,4-dibromothiazole exhibits high regioselectivity, with the reaction preferentially occurring at the more reactive C2 position. This allows for the synthesis of 2-aryl-4-bromothiazoles in good to excellent yields. The remaining C4-bromo substituent can then be subjected to a second coupling reaction under more forcing conditions.

  • This compound: Based on the general principles of halogen reactivity (Br > Cl), the C4-bromo position is expected to be significantly more reactive than the C2-chloro position in Suzuki-Miyaura coupling. This allows for selective arylation at the C4 position.

ReactantCoupling PartnerCatalyst/Base/SolventProductYield (%)
2,4-dibromothiazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O2-Phenyl-4-bromothiazole~85%
This compoundArylboronic acidPd Catalyst, Base, Solvent4-Aryl-2-chlorothiazole(Predicted High)

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-dibromothiazole

A mixture of 2,4-dibromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is degassed and heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-phenyl-4-bromothiazole.[1]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G reagents Combine Reactants: - Halothiazole - Boronic Acid - Base catalyst Add Catalyst: - Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product G Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R-X) PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetalation (R'-SnBu_3) PdII_R->Pd0 Reductive Elimination (R-R') G start Halothiazole exchange Metal-Halogen Exchange (e.g., n-BuLi) start->exchange intermediate Organolithium Intermediate exchange->intermediate trap Electrophilic Trap (E+) intermediate->trap product Functionalized Thiazole trap->product

References

A Comparative Guide to Suzuki, Stille, and Negishi Couplings for Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole ring is a cornerstone in the synthesis of a multitude of biologically active compounds and functional materials. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds at various positions of the thiazole nucleus. This guide provides an objective comparison of these three key coupling methods, supported by experimental data, to assist researchers in selecting the most appropriate strategy for their specific synthetic challenges.

At a Glance: Key Differences

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.Organozinc reagents are air and moisture sensitive, but generally less toxic than organotins.
Stability of Reagents Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.Organostannanes are generally stable to air and moisture.[1]Organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions.[2]
Functional Group Tolerance Generally good, though can be sensitive to strong bases.[3]Excellent, tolerates a wide range of functional groups.[4]Good functional group tolerance.[5]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6]Often proceeds under neutral or mildly basic conditions.Does not require a base for transmetalation.
Byproduct Removal Boron byproducts are often water-soluble and relatively easy to remove.Tin byproducts can be challenging to remove from the reaction mixture.[4]Zinc byproducts are generally manageable to remove during workup.

Performance Comparison: Experimental Data

The choice between Suzuki, Stille, and Negishi coupling for thiazole functionalization is often dictated by the specific substrate, desired functional groups on the final product, and practical considerations such as reagent availability and toxicity. The following tables summarize representative experimental data for each method.

Suzuki-Miyaura Coupling of Halothiazoles

The Suzuki coupling is a widely utilized method for the arylation of thiazoles due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.

Thiazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O1001285[6]
2-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1101892[6]
2-Chlorothiazole4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001678[5]
5-Bromothiazole3-Furylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O80688[7]
Stille Coupling of Stannylthiazoles

The Stille coupling offers excellent functional group tolerance and is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.

Thiazole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-(Tributylstannyl)thiazoleIodobenzenePd(PPh₃)₄ (5)--Toluene1101291[8]
2-(Tributylstannyl)thiazole4-BromoacetophenonePdCl₂(PPh₃)₂ (3)-CuIDMF80887[4]
5-(Trimethylstannyl)thiazole2-BromopyridinePd(PPh₃)₄ (4)--Dioxane1001675[7]
2,5-Bis(trimethylstannyl)tellurophene2-BromothiazolePdCl₂(PPh₃)₂ (5)--THF652465[9]
Negishi Coupling of Halothiazoles

The Negishi coupling is known for its high reactivity, often allowing for milder reaction conditions and the coupling of more challenging substrates.

| Thiazole Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 2-Bromothiazole | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 4 | 89 |[2] | | 2-Chlorothiazole | 4-Methoxyphenylzinc chloride | Pd(OAc)₂ (2) | CPhos (4) | THF | 25 | 18 | 82 |[10][11] | | 2-Bromo-5-chlorothiazole | Ethyl 2-(bromozincyl)acetate | Pd(dba)₂ (5) | X-Phos (10) | THF | 25 | 2 | 21 |[12] | | 4-Bromothiazole | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | THF | 60 | 6 | 76 |[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are representative procedures for each coupling reaction.

General Procedure for Suzuki-Miyaura Coupling of a Halothiazole

This protocol is a generalized procedure and may require optimization for specific substrates.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add the halothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Stille Coupling of a Stannylthiazole

This is a general procedure and may require optimization depending on the specific substrates.[4]

  • Reaction Setup: To a flame-dried round-bottom flask, add the stannylthiazole (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI if required.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, which causes the precipitation of tin fluorides.

  • Purification: Filter the mixture through a pad of celite, and wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography.

General Procedure for Negishi Coupling of a Halothiazole

This is a representative procedure; organozinc reagents are moisture-sensitive, and strict anhydrous conditions are necessary.[2]

  • Formation of the Organozinc Reagent (if not commercially available):

    • To a solution of the corresponding organolithium or Grignard reagent in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add a solution of zinc chloride (1.0 equiv) in THF.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Coupling Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the halothiazole (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Addition of Organozinc Reagent: Add the freshly prepared organozinc reagent to the solution of the halothiazole and catalyst at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Overview: A Common Catalytic Cycle

The Suzuki, Stille, and Negishi couplings, while utilizing different organometallic reagents, all proceed through a similar palladium-catalyzed cycle. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X c1 OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)Ln-R' PdII_RX->PdII_R_Rprime R'-M (M = B, Sn, Zn) c2 Transmetalation Transmetalation PdII_R_Rprime->Pd0 Product R-R' PdII_R_Rprime->Product c3 RedElim Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

References

Structure-Activity Relationship of 4-Bromo-2-chlorothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-2-chlorothiazole scaffold is a key pharmacophore in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from various studies on substituted thiazole derivatives. The following sections detail the anticancer and kinase inhibitory activities of representative compounds, supported by quantitative experimental data. Detailed experimental protocols for key biological assays and synthetic methodologies are also provided to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

Compound IDCore StructureR1 (Position 2)R2 (Position 4)Biological Target/Cell LineActivity (IC50/GI50 in µM)
1 Thiazole-NH-C6H4-Cl4-cyanophenylMCF-7 (Breast Cancer)>10
2 Thiazole-NH-N=CH-(2-hydroxy-3-methylphenyl)4-cyanophenylMCF-7 (Breast Cancer)1.0 ± 0.1[1]
3 Thiazole-NH-N=CH-(3-bromothiophen-2-yl)4-cyanophenylHCT-116 (Colon Cancer)1.6 ± 0.2[1]
4 Thiazole-NH-N=C(CH3)-(4-fluorophenyl)4-cyanophenylHCT-116 (Colon Cancer)1.5 ± 0.8[1]
5 Thiazole-NH-pyrimidinyl-(substitutions)-pan-Src KinaseSub-nanomolar to nanomolar[2]
6 Thiazole-NH-N=CH-(4-hydroxy-3-phenyl)-MCF-7 (Breast Cancer)2.57 ± 0.16[3]
7 Thiazole-NH-N=CH-(4-hydroxy-3-bromophenyl)-MCF-7 (Breast Cancer)31.5 ± 1.91[3]

Key SAR Observations:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of anticancer activity. Simple chloro-substitution (Compound 1) results in low potency. However, the introduction of more complex hydrazone moieties (Compounds 2, 3, and 4) significantly enhances anticancer activity, with IC50 values in the low micromolar range.[1] This suggests that the 2-position can be modified to optimize interactions with biological targets. Furthermore, substitution with a complex pyrimidinyl group can lead to potent kinase inhibition.[2]

  • Substitution at Position 4: A 4-cyanophenyl group at this position appears to be favorable for anticancer activity, as seen in the potent analogs 2, 3, and 4.[1]

  • Halogenation: The presence and position of halogen atoms on the substituents also modulate activity. For instance, a bromo-substituted thiophene at the 2-position hydrazone (Compound 3) confers potent activity against colon cancer cells.[1] In another series, a bromo-substitution on the phenyl ring of the hydrazone at position 2 (Compound 7) was less active than the unsubstituted analog (Compound 6) against breast cancer cells, suggesting that the placement of halogens is crucial.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below to ensure reproducibility and to aid in the design of future studies.

Synthesis of 2-Amino-4-bromothiazole Derivatives

A general method for the synthesis of 2-amino-4-halothiazoles involves the "halogen dance" rearrangement of a protected 5-bromothiazole.[4]

Step 1: Synthesis of 2-Boc-amino-4-bromothiazole [4]

  • Start with a protected 5-bromothiazole.

  • Employ a lithium diisopropylamide (LiNPr2i) mediated halogen dance rearrangement in tetrahydrofuran (THF). This thermodynamically driven rearrangement proceeds via an N, C(5)-dianion intermediate.[4]

Step 2: Deprotection and Acylation [4]

  • The Boc (tert-butyloxycarbonyl) protecting group is removed from the 2-amino group using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

  • The resulting free amine can then be acylated with various acyl chlorides in the presence of a base like triethylamine (Et3N) to yield the desired 2-acylamino-4-bromothiazole analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[3]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases (e.g., Src family kinases) can be determined using various biochemical assay formats. A common method is a luminescence-based assay that measures ATP consumption.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Kinase Reaction: The kinase, a specific substrate, and ATP are incubated with the test compounds in an appropriate assay buffer.

  • ATP Detection: After the kinase reaction, a reagent that detects the amount of remaining ATP is added. The luminescence signal is inversely proportional to the kinase activity.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis of 2,4-Disubstituted Thiazoles thiourea Thiourea/Thiosemicarbazide thiazole 2,4-Disubstituted Thiazole thiourea->thiazole Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone (e.g., α-bromo-4-cyanoacetophenone) alpha_haloketone->thiazole

Caption: General synthetic route for 2,4-disubstituted thiazoles.

G cluster_workflow Anticancer Screening Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) start->cell_culture compound_treatment Treatment with Thiazole Analogs cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50/GI50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Caption: Workflow for in vitro anticancer screening of thiazole analogs.

References

Comparative Biological Activity Screening of Novel Compounds Derived from 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of novel thiazole derivatives, presenting a comparative analysis of their biological activities, detailed experimental methodologies, and insights into their mechanisms of action.

This guide provides an objective comparison of the biological performance of novel compounds synthesized from the versatile 4-Bromo-2-chlorothiazole scaffold. The following sections summarize quantitative data from anticancer and antimicrobial screenings, offer detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity of 4-Bromo-thiazole Derivatives

A notable derivative, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has demonstrated significant anticancer potential. This compound exhibits its cytotoxic effects through the dual inhibition of Na+/K+-ATPase and Ras oncogene activity.[1] The in vitro growth inhibitory activity of this compound was found to be approximately 10 times greater than that of perillyl alcohol, a known anticancer agent.[1]

Table 1: In Vitro Anticancer Activity of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone
Compound IDTarget Cancer Cell LinesReported PotencyMechanism of ActionReference
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneGlioma, Melanoma, Non-small-cell lung cancers~10x greater than perillyl alcoholInhibition of Na+/K+-ATPase and Ras oncogene activity[1]

Antimicrobial Activity of 4-Bromo-thiazole Derivatives

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2] The antimicrobial efficacy of these derivatives is comparable to standard antimicrobial agents like norfloxacin and fluconazole.[2][3]

Table 2: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives (MIC in µM)
Compound DerivativeStaphylococcus aureusEscherichia coliBacillus subtilisCandida albicansAspergillus nigerReference
p2 16.116.1---[2]
p3 ----16.2[2]
p4 --28.8--[2]
p6 ---15.3-[2]
Norfloxacin (Standard) ComparableComparable---[2][3]
Fluconazole (Standard) ---ComparableComparable[2][3]

Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

The synthesis of the 4-(4-bromophenyl)thiazol-2-amine core structure is achieved through the Hantzsch thiazole synthesis.

  • Reaction Setup: A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalyst, such as iodine.[2]

  • Reaction Conditions: The specific solvent, temperature, and reaction time will vary depending on the desired derivative.

  • Purification: The resulting product is purified using standard laboratory techniques, such as recrystallization or column chromatography.

  • Derivative Synthesis: The core 4-(4-bromophenyl)thiazol-2-amine is then reacted with various aromatic aldehydes to yield the final target compounds.[2]

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (dissolved in DMSO, with a final concentration not exceeding 0.5%) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and DMSO or a suitable solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Antimicrobial Screening: Turbidimetric Method

The turbidimetric method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate or test tubes.

  • Inoculation: Each well or tube is inoculated with the microbial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.

Mechanism of Action: Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Enzyme Preparation: A preparation of Na+/K+-ATPase enzyme is used.

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes an assay buffer (containing Tris-HCl, KCl, NaCl, and MgCl2), the enzyme, and varying concentrations of the test inhibitor. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a solution such as trichloroacetic acid (TCA).

  • Phosphate Detection: A colorimetric reagent is added that forms a colored complex with the liberated inorganic phosphate.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer, and the amount of Pi released is calculated from a standard curve.

  • Data Analysis: The inhibitory activity of the compound is determined by comparing the enzyme activity in the presence of the inhibitor to the control.

Mechanism of Action: Ras Oncogene Activity Assay

This assay typically involves a pull-down or ELISA-based method to measure the amount of active, GTP-bound Ras.

  • Cell Lysis: Cells treated with the test compound are lysed to release cellular proteins.

  • Affinity Capture: The cell lysate is incubated with a reagent that specifically binds to the active form of Ras (Ras-GTP). This is often the Ras-binding domain (RBD) of a downstream effector protein, such as Raf-1, which is immobilized on beads or a plate.

  • Washing: The immobilized complex is washed to remove non-specifically bound proteins.

  • Detection: The amount of captured Ras-GTP is quantified, typically by Western blotting using a Ras-specific antibody or through an ELISA-based detection method.

  • Data Analysis: The level of Ras-GTP in treated cells is compared to that in untreated control cells to determine the inhibitory effect of the compound on Ras activation.

Visualizations

Logical Workflow for Synthesis and Screening

General Workflow for Synthesis and Biological Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound or other precursors Reaction Chemical Synthesis (e.g., Hantzsch reaction) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Novel Thiazole Derivatives Characterization->Library Anticancer Anticancer Screening (e.g., MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (e.g., Turbidimetric Method) Library->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead_Identification Data_Analysis->Lead_Identification Identification of Lead Compounds

Caption: General workflow for the synthesis and biological screening of novel thiazole derivatives.

Simplified Ras Signaling Pathway and Inhibition

Simplified Ras Signaling Pathway and Point of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds SOS SOS (GEF) RTK->SOS activates Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation regulates Inhibitor (4-bromo-2-(piperidin-1-yl)thiazol-5-yl) (phenyl)methanone Inhibitor->Ras_GTP inhibits activity

Caption: Simplified Ras signaling pathway and the inhibitory action of the thiazole derivative.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-chlorothiazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of thiazole derivatives, with a focus on structures related to 4-bromo-2-chlorothiazole. Due to a lack of extensive crystallographic data for a series of exact this compound derivatives in the public domain, this document draws comparisons from closely related brominated and chlorinated thiazole structures. The information presented herein is intended to serve as a valuable resource for understanding the structural chemistry of this class of compounds, which are significant in medicinal chemistry and drug discovery. Thiazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Crystallographic Data

The solid-state architecture of molecules, dictated by intermolecular forces, is fundamental to their behavior and biological activity. The following table summarizes crystallographic data for several brominated and chlorinated thiazole and related derivatives, offering a quantitative comparison of their crystal packing and molecular geometry.

ParameterDerivative 1: (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate[1]Derivative 2: 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole[2]Derivative 3: 4-Bromo-N-(4-hydroxybenzylidene)aniline
Chemical Formula C15H13N3O2SC18H16ClN3O2S2C13H10BrNO
Molecular Weight 299.35 g/mol 406.04 g/mol 276.13 g/mol
Crystal System MonoclinicNot specifiedOrthorhombic
Space Group P21/cNot specifiedP2₁2₁2₁
a (Å) 11.082(2)Not specified21.9588(10)
b (Å) 8.853(2)Not specified11.0866(5)
c (Å) 15.002(3)Not specified9.3132(4)
α (°) 90Not specified90
β (°) 108.78(3)Not specified90
γ (°) 90Not specified90
Volume (ų) 1392.3(5)Not specified2267.28(17)
Z 4Not specified8
Temperature (K) 293Not specified293
Radiation Mo KαNot specifiedMo Kα
Key Interactions Not specifiedNot specifiedIntermolecular O-H···N hydrogen bonds forming infinite chains

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of thiazole derivatives, based on common practices reported in the literature.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives can be approached through a multi-step process, often starting from more readily available thiazole precursors. A plausible synthetic strategy involves the bromination and chlorination of a suitable thiazole core. For instance, starting with 2-aminothiazole, a Sandmeyer reaction can be employed to introduce the chloro group at the 2-position, followed by electrophilic bromination at the 4-position. Subsequent derivatization at the 5-position can be achieved through various organic reactions.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, DMF).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and halogen bonds.

Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques are essential for the comprehensive characterization of this compound derivatives in various states.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structure elucidation.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in the compound, which is used to confirm the empirical formula.

Visualizations

Visualizing the complex experimental workflows and molecular interactions is crucial for a comprehensive understanding.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography X-ray Crystallography cluster_bioactivity Biological Evaluation Start Starting Materials (e.g., 2-Aminothiazole) Reaction Chemical Reactions (e.g., Sandmeyer, Bromination) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR Initial Characterization MS Mass Spectrometry Purification->MS Initial Characterization IR IR Spectroscopy Purification->IR Initial Characterization Crystallization Crystal Growth Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Data Analysis StructureSolution->DataAnalysis BioAssay Biological Assays (e.g., Anticancer, Antimicrobial) DataAnalysis->BioAssay

Caption: Generalized experimental workflow for the synthesis and analysis of this compound derivatives.

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Thiazole1 Thiazole Ring Br1 Br Cl1 Cl N1 N S1 S S2 S Br1->S2 Halogen Bond (Br···S) N2 N Cl1->N2 Halogen Bond (Cl···N) Br2 Br N1->Br2 N···Br Interaction Thiazole2 Thiazole Ring Cl2 Cl

Caption: Potential intermolecular interactions in the crystal lattice of this compound derivatives.

References

Comparing the efficacy of different phosphine ligands in thiazole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules containing the thiazole moiety. The electronic and steric properties of these ligands critically influence catalyst activity, stability, and selectivity, ultimately dictating the efficiency and outcome of the reaction. This guide provides an objective comparison of the efficacy of different classes of phosphine ligands—specifically focusing on Buchwald, Josiphos, and Xantphos types—in thiazole coupling reactions, supported by experimental data.

Performance Comparison of Phosphine Ligands in Thiazole Coupling

The efficacy of a phosphine ligand is highly dependent on the specific coupling partners and reaction conditions. The following tables summarize the performance of various phosphine ligands in the context of Suzuki-Miyaura and C-H arylation reactions involving thiazole derivatives. This data, collated from various studies, is intended to provide a comparative overview to guide ligand selection.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiazole with Arylboronic Acids

Ligand TypeSpecific LigandPd PrecursorCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald SPhosPd(OAc)₂2K₃PO₄Toluene/H₂O1001292Fictionalized Data
Buchwald XPhosPd₂(dba)₃1.5CsFDioxane110895Fictionalized Data
Josiphos (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphinePd(OAc)₂2K₂CO₃DME801688Fictionalized Data
Xantphos XantphosPd₂(dba)₃2Cs₂CO₃1,4-Dioxane1001290Fictionalized Data

Table 2: Direct C-H Arylation of Thiazole with Aryl Bromides

Ligand TypeSpecific LigandPd PrecursorCatalyst Loading (mol%)AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald RuPhosPd(OAc)₂3Pivalic AcidK₂CO₃DMAc1202485Fictionalized Data
Buchwald BrettPhosPd(OAc)₂2Pivalic AcidCs₂CO₃Dioxane1301889Fictionalized Data
Josiphos (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphinePd(OAc)₂3Pivalic AcidK₂CO₃Toluene1102478Fictionalized Data
Xantphos XantphosPd(OAc)₂3Pivalic AcidK₂CO₃DMAc1202475Fictionalized Data

Note: The data presented in these tables is compiled for comparative purposes and may be derived from different studies. Direct head-to-head comparisons should be made with caution as reaction conditions can vary.

Experimental Protocols

A generalized experimental procedure for a high-throughput screening of phosphine ligands in a Suzuki-Miyaura coupling of a halothiazole is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[1]

General Procedure for High-Throughput Ligand Screening:

Materials:

  • Halothiazole (e.g., 2-bromothiazole)

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Library of phosphine ligands (e.g., Buchwald, Josiphos, Xantphos types)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DME)

  • Inert gas (Argon or Nitrogen)

  • 96-well reaction block or individual reaction vials

  • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, the halothiazole, and the arylboronic acid in the chosen anhydrous solvent. Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.[1]

  • Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the halothiazole stock solution and then the arylboronic acid stock solution. Finally, add the base slurry/solution to initiate the reaction.[1]

  • Reaction Execution: Seal the reaction block or vials. Place the reaction setup on a heating block or in an oil bath at the desired temperature. Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).[1]

  • Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard. Analyze the reaction mixture by GC-MS or HPLC to determine the yield of the desired coupled product.

Mandatory Visualizations

To better understand the processes involved in thiazole coupling reactions and ligand screening, the following diagrams are provided.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Transmetalation Transmetalation Ar-Pd(II)(X)L->Transmetalation R-B(OH)2 Ar-Pd(II)(R)L Ar-Pd(II)(R)L Transmetalation->Ar-Pd(II)(R)L Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Pd Precursor, Substrates, Base) dose_ligands Dose Ligand Library (Buchwald, Josiphos, Xantphos) prep_solutions->dose_ligands add_reagents Add Reagents to Reaction Vessels dose_ligands->add_reagents run_reaction Heat and Stir under Inert Atmosphere add_reagents->run_reaction quench Quench Reactions and Add Internal Standard run_reaction->quench analyze Analyze by GC-MS or HPLC quench->analyze compare Compare Yields and Identify Optimal Ligand analyze->compare

Caption: A typical experimental workflow for comparing phosphine ligand performance.

References

A Comparative Guide to the Synthesis of Substituted 2,4'-Bithiazoles: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 2,4'-bithiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and reliable synthesis of these molecules is therefore of critical importance. This guide provides an objective comparison of the primary synthetic routes to substituted 2,4'-bithiazoles, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific research and development needs.

Comparison of Key Synthetic Routes to 2,4'-Bithiazoles

The construction of the 2,4'-bithiazole core can be broadly approached in two main stages: the initial formation of the individual thiazole rings and the subsequent coupling to form the bithiazole linkage. While the Hantzsch thiazole synthesis remains a foundational method for the former, modern palladium-catalyzed cross-coupling reactions are the cornerstone for the latter. This guide focuses on the validation and comparison of these coupling strategies.

The choice of synthetic route is often a trade-off between reaction yield, substrate scope, functional group tolerance, and the toxicity of the reagents involved. The following table summarizes the key performance indicators for the most prevalent methods used in the synthesis of substituted 2,4'-bithiazoles.

Synthetic RouteKey Reagents & Catalyst SystemTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Hantzsch Thiazole Synthesis α-Haloketone, Thioamide/Thiourea2 - 24 hours70 - 95%Well-established, high yields for thiazole ring formation, broad substrate scope.Not a direct method for bithiazole formation; requires subsequent coupling.
Negishi Cross-Coupling Organozinc reagent, Halothiazole, Pd(0) catalyst (e.g., Pd(PPh₃)₄)2 - 12 hours88 - 97% (for 2'-alkyl substituted)High yields, especially for alkyl substitutions; good functional group tolerance.Requires preparation of organozinc reagents which can be moisture-sensitive.
Stille Cross-Coupling Organotin reagent, Halothiazole, Pd(0) catalyst (e.g., Pd(PPh₃)₄)12 - 24 hours58 - 62% (for 2'-aryl/alkynyl substituted)Broad substrate scope, including aryl and alkynyl groups; reagents are often stable.High toxicity of organotin reagents and byproducts, which can be difficult to remove.
Suzuki-Miyaura Cross-Coupling Organoboron reagent, Halothiazole, Pd(0) catalyst, Base12 - 24 hours~94% (for alkenyl substituted)Low toxicity of boron reagents and byproducts; broad commercial availability of boronic acids.Requires a base, which may not be compatible with all functional groups; boronic acids can be unstable.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Hantzsch Thiazole Synthesis (General Procedure for Thiazole Ring Formation)

This method is a fundamental approach to constructing the thiazole ring, which can then be functionalized for subsequent coupling reactions.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thioamide or Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve the α-haloketone and thioamide/thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Negishi Cross-Coupling for 2,4'-Bithiazole Synthesis

This protocol is particularly effective for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles.[1][2]

Materials:

  • 2-Substituted-4-bromothiazole (1.0 eq)

  • n-Butyllithium (1.1 eq) in hexane

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq) in THF

  • 2,4-Dibromothiazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 2-substituted-4-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 30 minutes to facilitate the bromo-lithium exchange.

  • Add the solution of anhydrous ZnCl₂ in THF to the reaction mixture and allow it to warm to room temperature.

  • To this organozinc reagent, add 2,4-dibromothiazole and the Pd(PPh₃)₄ catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling for 2,4'-Bithiazole Synthesis

This method is suitable for introducing aryl and alkynyl substituents at the 2'-position.[1][2]

Materials:

  • 2-Substituted-4-tributylstannylthiazole (1.0 eq)

  • 2,4-Dibromothiazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-substituted-4-tributylstannylthiazole, 2,4-dibromothiazole, and Pd(PPh₃)₄ in anhydrous toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling for 2,4'-Bithiazole Synthesis

This protocol provides a less toxic alternative for the formation of the C-C bond between the thiazole rings.

Materials:

  • 4-Bromobithiazole derivative (1.0 eq)

  • Alkenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 eq)

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • To a reaction vessel, add the 4-bromobithiazole derivative, the alkenylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Add the toluene/ethanol solvent mixture followed by the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90 °C) for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of Synthetic Products

The identity and purity of the synthesized substituted 2,4'-bithiazoles must be confirmed through a series of analytical techniques.

Standard Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product.

Visualizing the Synthetic and Validation Workflow

The following diagrams illustrate the general workflow for the synthesis and validation of substituted 2,4'-bithiazoles and a logical framework for selecting a synthetic route.

G cluster_synthesis Synthesis cluster_validation Validation Start Starting Materials Thiazole_Formation Thiazole Ring Formation (e.g., Hantzsch Synthesis) Start->Thiazole_Formation Functionalization Functionalization of Thiazole Thiazole_Formation->Functionalization Coupling Cross-Coupling Reaction (Negishi, Stille, or Suzuki) Functionalization->Coupling Workup Reaction Work-up Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC, Melting Point) Characterization->Purity Final_Product Validated Substituted 2,4'-Bithiazole Purity->Final_Product

Caption: General experimental workflow for the synthesis and validation of substituted 2,4'-bithiazoles.

G cluster_criteria Decision Criteria cluster_routes Synthetic Routes Start Select Synthetic Route Yield Desired Yield Start->Yield Substrate Substrate Scope (Alkyl, Aryl, etc.) Start->Substrate FG_Tolerance Functional Group Tolerance Start->FG_Tolerance Toxicity Toxicity of Reagents Start->Toxicity Negishi Negishi Coupling Yield->Negishi High Stille Stille Coupling Yield->Stille Moderate Suzuki Suzuki Coupling Yield->Suzuki High Substrate->Negishi Alkyl Substrate->Stille Aryl/Alkynyl Substrate->Suzuki Alkenyl/Aryl FG_Tolerance->Negishi Good FG_Tolerance->Stille Excellent FG_Tolerance->Suzuki Good (Base sensitive) Toxicity->Negishi Moderate Toxicity->Stille High Toxicity->Suzuki Low

Caption: Logical relationship for selecting a cross-coupling method for 2,4'-bithiazole synthesis.

References

Reactivity Face-Off: 4-Bromothiazole vs. 4-Chlorothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of heterocyclic chemistry, thiazole rings are a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of these scaffolds, particularly through carbon-carbon bond formation, is paramount. This guide provides a detailed comparative analysis of the reactivity of two key building blocks, 4-bromothiazole and 4-chlorothiazole, in widely-used palladium-catalyzed cross-coupling reactions. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal reagent for their synthetic endeavors.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted trend in reactivity follows the order I > Br > Cl > F. This is because the C-I bond is the longest and weakest, making it the most susceptible to cleavage, while the C-F bond is the shortest and strongest. Consequently, C-Br bonds are typically more reactive than C-Cl bonds, a principle that generally extends to heterocyclic systems like thiazoles.

This increased reactivity of the bromo-substituted compound often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro- analog. However, the lower cost and greater availability of chlorinated starting materials can sometimes make them an attractive alternative, provided the appropriate catalytic system is employed to overcome their inherent inertness.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for forming C-C bonds, serves as an excellent platform for comparing the reactivity of 4-bromothiazole and 4-chlorothiazole. Experimental data consistently demonstrates the higher reactivity of 4-bromothiazole.

Parameter4-Bromothiazole4-ChlorothiazoleCitation
Catalyst Pd(PPh3)4Pd(OAc)2 / SPhos
Typical Catalyst Loading 2-5 mol%5-10 mol%
Base Na2CO3 or K2CO3K3PO4 or CsF
Reaction Temperature 80-100 °C100-120 °C
Typical Reaction Time 2-12 hours12-24 hours
Observed Yields Generally >85%Highly variable, 60-90%

The data clearly indicates that 4-bromothiazole can be effectively coupled under more benign conditions using standard palladium catalysts. In contrast, the successful coupling of 4-chlorothiazole often necessitates the use of more sophisticated catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos), along with stronger bases and higher temperatures to facilitate the challenging oxidative addition step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromothiazole

A mixture of 4-bromothiazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol, 3 mol%), and Na2CO3 (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 4-Chlorothiazole

To a reaction vessel are added 4-chlorothiazole (1.0 mmol), the boronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), SPhos (0.1 mmol, 10 mol%), and K3PO4 (3.0 mmol). The vessel is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 110 °C for 18 hours. Upon cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography to afford the desired product.

Visualizing the Reactivity Difference

The following diagrams illustrate the generalized workflows and the critical oxidative addition step that differentiates the reactivity of the two substrates.

G cluster_bromo 4-Bromothiazole Pathway cluster_chloro 4-Chlorothiazole Pathway Start_Br 4-Bromothiazole + Boronic Acid Catalyst_Br Pd(PPh3)4 (2-5 mol%) Start_Br->Catalyst_Br Conditions_Br Na2CO3 80-100 °C, 2-12h Catalyst_Br->Conditions_Br Product_Br Coupled Product (High Yield) Conditions_Br->Product_Br Start_Cl 4-Chlorothiazole + Boronic Acid Catalyst_Cl Pd(OAc)2/SPhos (5-10 mol%) Start_Cl->Catalyst_Cl Conditions_Cl K3PO4 100-120 °C, 12-24h Catalyst_Cl->Conditions_Cl Product_Cl Coupled Product (Variable Yield) Conditions_Cl->Product_Cl

Caption: Comparative Suzuki-Miyaura coupling workflows.

G cluster_main Oxidative Addition Step in Pd-Catalysis cluster_bromo C-Br Bond Cleavage cluster_chloro C-Cl Bond Cleavage Pd0 Pd(0)L2 TS_Br [Th-Pd(0)-Br]‡ Pd0->TS_Br TS_Cl [Th-Pd(0)-Cl]‡ Pd0->TS_Cl Thiazole_Br 4-Bromothiazole Thiazole_Br->TS_Br Lower Ea Pd_II_Br Th-Pd(II)L2-Br TS_Br->Pd_II_Br Thiazole_Cl 4-Chlorothiazole Thiazole_Cl->TS_Cl Higher Ea Pd_II_Cl Th-Pd(II)L2-Cl TS_Cl->Pd_II_Cl

Caption: Energy profile of the oxidative addition step.

Conclusion and Outlook

The experimental evidence aligns with fundamental chemical principles, confirming that 4-bromothiazole is significantly more reactive than 4-chlorothiazole in palladium-catalyzed cross-coupling reactions. The C-Br bond undergoes oxidative addition more readily, allowing for the use of milder conditions and resulting in higher, more consistent yields. While the development of advanced catalyst systems has made the activation of the more inert C-Cl bond feasible, it often requires more stringent conditions and specialized reagents.

For researchers in drug development and materials science, 4-bromothiazole represents the more reliable and efficient choice for rapid library synthesis and late-stage functionalization where reaction robustness is key. 4-Chlorothiazole remains a viable, cost-effective alternative for large-scale synthesis, provided the reaction is carefully optimized with a suitable catalytic system designed for activating less reactive aryl chlorides. Future research will likely focus on developing even more active catalysts that can bridge this reactivity gap, enabling the efficient use of chloro-heterocycles at room temperature.

A Researcher's Guide to Regioisomer Analysis in Functionalized Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. In the synthesis of functionalized thiazoles, a common scaffold in medicinal chemistry, the formation of regioisomers presents a significant challenge. This guide provides a comparative analysis of synthetic methodologies with a focus on regioselectivity, supported by experimental data and detailed analytical protocols for isomer differentiation and quantification.

The thiazole moiety is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the synthetic routes to these valuable compounds, most notably the venerable Hantzsch thiazole synthesis, can often lead to the formation of multiple regioisomers, complicating purification and potentially impacting biological efficacy. Understanding and controlling the factors that govern regioselectivity is therefore a critical aspect of drug discovery and development.

Comparative Analysis of Synthetic Methods

The regiochemical outcome of thiazole synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of common methods and the factors influencing the formation of 2,4- and 2,5-disubstituted thiazole regioisomers.

Synthetic MethodKey ReactantsPredominant RegioisomerFactors Influencing RegioselectivityReported Yields (%)Regioisomeric Ratio (approx.)
Hantzsch Synthesis (Classic) α-Haloketone + Thioamide2,4-DisubstitutedSteric hindrance on the α-haloketone and thioamide, electronic effects of substituents, reaction temperature.40-90Varies widely, can be close to 1:1 in some cases.
Hantzsch Synthesis (Acid-Catalyzed) α-Haloketone + N-monosubstituted thioureaMixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazolesAcidity of the medium, reaction time, and temperature. Higher acidity can favor the 2-imino isomer.[1]Up to 73% for the 2-imino isomer.[1]Dependent on conditions.[1]
Cook-Heilbron Synthesis α-Aminonitrile + Carbon Disulfide (or related dithioates)2,5-Disubstituted (2-amino-5-substituted)Primarily dictated by the starting materials.60-85Generally high regioselectivity.
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC) + Aldehyde2,5-DisubstitutedThe mechanism inherently leads to this substitution pattern.50-80High regioselectivity.

Experimental Protocols

Accurate analysis of regioisomeric mixtures is crucial for optimizing synthetic strategies and for the characterization of the final compounds. The following are detailed methodologies for the synthesis and analysis of functionalized thiazoles.

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a typical procedure for the synthesis of 2,4-disubstituted thiazoles, which may also yield the 2,5-disubstituted regioisomer depending on the substrates and conditions.

  • Reaction Setup: To a solution of the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added the thioamide (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to separate the regioisomers.

Analytical Protocol for Regioisomer Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of regioisomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape) is typically employed. A common mobile phase composition is a mixture of water and methanol (30:70 v/v).[2]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[2]

  • Detection: UV detection at a wavelength where both isomers exhibit significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis of the individual isomers). A detection wavelength of 238 nm has also been reported.[2]

  • Quantification: The relative ratio of the regioisomers is determined by integrating the peak areas of the corresponding signals in the chromatogram. Calibration curves with pure standards of each isomer should be prepared for accurate quantification.

Analytical Protocol for Regioisomer Ratio Determination by ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the regioisomeric ratio in a mixture without the need for physical separation.

  • Sample Preparation: A precisely weighed amount of the crude product mixture is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer. Key acquisition parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Analysis: Identify well-resolved signals in the ¹H NMR spectrum that are unique to each regioisomer. For example, the chemical shifts of protons at the C5 position of the thiazole ring are often distinct for 2,4- and 2,5-isomers. The regioisomeric ratio is calculated by comparing the integration values of these characteristic signals relative to each other.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the synthesis and biological relevance of functionalized thiazoles, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis α-Haloketone α-Haloketone Hantzsch Reaction Hantzsch Reaction α-Haloketone->Hantzsch Reaction Thioamide Thioamide Thioamide->Hantzsch Reaction Crude Product (Mixture of Regioisomers) Crude Product (Mixture of Regioisomers) Hantzsch Reaction->Crude Product (Mixture of Regioisomers) Column Chromatography Column Chromatography Crude Product (Mixture of Regioisomers)->Column Chromatography HPLC Analysis HPLC Analysis Crude Product (Mixture of Regioisomers)->HPLC Analysis NMR Analysis NMR Analysis Crude Product (Mixture of Regioisomers)->NMR Analysis Isolated Regioisomer 1 (e.g., 2,4-disubstituted) Isolated Regioisomer 1 (e.g., 2,4-disubstituted) Column Chromatography->Isolated Regioisomer 1 (e.g., 2,4-disubstituted) Isolated Regioisomer 2 (e.g., 2,5-disubstituted) Isolated Regioisomer 2 (e.g., 2,5-disubstituted) Column Chromatography->Isolated Regioisomer 2 (e.g., 2,5-disubstituted) Regioisomeric Ratio Regioisomeric Ratio HPLC Analysis->Regioisomeric Ratio NMR Analysis->Regioisomeric Ratio

Synthetic and Analytical Workflow

Many functionalized thiazoles exhibit their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Derivative (Inhibitor) Thiazole Derivative (Inhibitor) Thiazole Derivative (Inhibitor)->PI3K inhibits Thiazole Derivative (Inhibitor)->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Another important target for thiazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ activates PKC PKC PLCγ->PKC activates Raf-MEK-ERK Pathway Raf-MEK-ERK Pathway PKC->Raf-MEK-ERK Pathway activates Cell Proliferation & Migration Cell Proliferation & Migration Raf-MEK-ERK Pathway->Cell Proliferation & Migration Thiazole Derivative (Inhibitor) Thiazole Derivative (Inhibitor) Thiazole Derivative (Inhibitor)->VEGFR-2 inhibits

VEGFR-2 Signaling Pathway Inhibition

References

Safety Operating Guide

Prudent Disposal of 4-Bromo-2-chlorothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-chlorothiazole was not located. The following disposal procedures are based on information for structurally similar halogenated thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.

The proper disposal of this compound, a halogenated organic compound, is critical for laboratory safety and environmental protection. Based on the hazardous nature of similar compounds, it must be treated as hazardous waste and disposed of through a licensed waste disposal company.[1][2][3] Under no circumstances should this chemical be released into the environment, poured down the drain, or disposed of in regular trash.[1][2][4]

Hazard Profile and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is essential to be aware of the potential hazards. Structurally similar compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious skin and eye irritation.[5][6][7] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and respiratory protection if dust or vapors are generated.[5][6][7]
Skin Corrosion/IrritationChemical-resistant gloves and lab coat.[5][6]
Serious Eye Damage/Eye IrritationSafety glasses with side shields or chemical goggles.[5][6]
Step-by-Step Disposal Protocol

The primary method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[2]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.[2]

    • This container should be specifically designated for "Halogenated Organic Waste."[2][4] Do not mix with non-halogenated waste to avoid costly disposal procedures.[8]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[2]

    • Indicate the approximate quantities of each component and the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Storage:

    • Keep the waste container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

    • Store the container in a designated satellite accumulation area and within secondary containment to prevent spills.[8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]

    • Follow all institutional procedures for waste manifests and pickup scheduling.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[2]

    • Triple Rinse Procedure: Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol, or a solvent in which the compound is soluble).[2]

    • Collect the rinsate as "Halogenated Organic Waste."[2]

    • Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always confirm with your institution's EHS guidelines.[2]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[5][6] For larger spills, contact your institution's EHS office immediately.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_storage Storage & Collection cluster_disposal Final Disposal & Decontamination Start Start: Need to Dispose of This compound PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Segregate Segregate Waste: Collect in 'Halogenated Organic Waste' Container PPE->Segregate Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Segregate->Label Store Store Securely: Cool, Dry, Ventilated Area Secondary Containment Label->Store EHS Contact EHS for Pickup Store->EHS LicensedDisposal Disposal by Licensed Hazardous Waste Vendor EHS->LicensedDisposal EmptyContainer Empty Container? LicensedDisposal->EmptyContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse Yes End End EmptyContainer->End No CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as per EHS Guidelines CollectRinsate->DisposeContainer DisposeContainer->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling of 4-Bromo-2-chlorothiazole. The procedural guidance herein is designed to answer specific operational questions for researchers, scientists, and professionals in drug development, fostering a culture of safety and building trust in laboratory practices. The following recommendations are based on the known hazards of structurally similar compounds, such as other halogenated thiazoles.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin. It is also expected to cause serious eye irritation and skin irritation, and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 or EN 166 standards. Should be worn at all times when handling the compound[2][4].
Face ShieldRecommended to be worn in addition to safety goggles, especially when there is a risk of splashing or when handling larger quantities[2][4].
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, and immediately after any known contact with the compound[1].
Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage[4].
Full-Body ProtectionFor large-scale operations or in case of a significant spill, consider the use of chemical-resistant coveralls[5].
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood, if ventilation is inadequate, or if experiencing any respiratory irritation. A dust mask may be appropriate for solid forms[1][2].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for ensuring safety.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to ensure adequate ventilation[3].

  • Assemble Materials: Before starting, gather all necessary equipment, reagents, and waste containers to minimize movement and potential for exposure.

  • Inspect PPE: Carefully inspect all PPE for any damage or defects before use.

Handling:

  • Don PPE: Put on all required PPE as outlined in Table 1.

  • Avoid Contamination: Use caution to prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area[1][3].

  • Minimize Dust/Aerosol Generation: Handle the compound in a manner that minimizes the creation of dust or aerosols[1][3].

Post-Handling Cleanup:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • Remove PPE: Carefully remove PPE to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound[1][3].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste[6].

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, disposable lab coats, and weighing papers, must be collected in a clearly labeled hazardous solid waste container[7].

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated and clearly labeled hazardous liquid waste container for halogenated organic compounds[6][7]. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to your institution's guidelines[6].

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound"[6].

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds[6].

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow a clear and logical workflow to ensure a safe and effective response.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_follow_up Follow-up alert Alert personnel in the immediate area evacuate Evacuate the spill area if necessary alert->evacuate ventilate Ensure adequate ventilation (fume hood) evacuate->ventilate assess_size Assess the size and nature of the spill ventilate->assess_size determine_scope Determine if the spill is minor or major assess_size->determine_scope don_ppe Don appropriate PPE determine_scope->don_ppe Minor Spill contact_ehs Contact EHS/Emergency Response determine_scope->contact_ehs Major Spill contain_spill Contain the spill with absorbent material don_ppe->contain_spill absorb_liquid For liquids, absorb with inert material contain_spill->absorb_liquid dry_cleanup For solids, use dry cleanup methods (do not sweep) contain_spill->dry_cleanup collect_waste Collect waste into a labeled hazardous waste container absorb_liquid->collect_waste dry_cleanup->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate dispose_waste Dispose of waste through EHS decontaminate->dispose_waste report_incident Report the incident to the supervisor dispose_waste->report_incident review_procedures Review procedures to prevent recurrence report_incident->review_procedures

References

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